Chlorine nitrate
Description
Structure
3D Structure
Properties
CAS No. |
14545-72-3 |
|---|---|
Molecular Formula |
ClNO3 |
Molecular Weight |
97.46 g/mol |
IUPAC Name |
chloro nitrate |
InChI |
InChI=1S/ClNO3/c1-5-2(3)4 |
InChI Key |
XYLGPCWDPLOBGP-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])OCl |
Canonical SMILES |
[N+](=O)([O-])OCl |
Other CAS No. |
14545-72-3 |
Origin of Product |
United States |
Foundational & Exploratory
What is the role of chlorine nitrate in stratospheric ozone depletion?
An In-depth Technical Guide on the Role of Chlorine Nitrate (B79036) in Stratospheric Ozone Depletion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role chlorine nitrate (ClONO₂) plays in the chemical processes leading to the depletion of the stratospheric ozone layer. The document details its formation, its function as a reservoir species, and its ultimate conversion into reactive chlorine that catalytically destroys ozone, with a focus on the underlying chemical kinetics and experimental methodologies.
Executive Summary
This compound is a pivotal, albeit temporary, reservoir species in the stratosphere, sequestering both ozone-depleting chlorine and reactive nitrogen.[1] Its significance lies not in its direct reactivity with ozone, but in its transport to polar regions and subsequent heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs). These reactions liberate highly reactive chlorine species that are responsible for the catalytic destruction of ozone, particularly during the Antarctic and Arctic spring. Understanding the lifecycle of this compound—from its formation in the gas phase to its conversion on icy surfaces—is fundamental to comprehending and modeling stratospheric ozone depletion.
Gas-Phase Chemistry of this compound
The formation and destruction of this compound in the stratosphere are governed by a series of gas-phase reactions and photolytic processes.
Formation of this compound
This compound is primarily formed through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO₂), with a third body (M), typically N₂ or O₂, stabilizing the newly formed ClONO₂ molecule.[1][2][3]
Reaction (R1): ClO + NO₂ + M → ClONO₂ + M
This reaction effectively removes two key radical species, ClO and NO₂, from catalytic cycles that destroy ozone. The rate of this reaction is dependent on temperature and pressure.[2][4]
Gas-Phase Sinks of this compound
In the gas phase, the primary sink for this compound is photolysis by ultraviolet radiation. This process can proceed via two main channels, regenerating reactive chlorine and nitrogen species:
Reaction (R2a): ClONO₂ + hν → ClO + NO₂ Reaction (R2b): ClONO₂ + hν → Cl + NO₃
The branching ratios for these photolysis channels are dependent on the wavelength of the incident radiation.
Heterogeneous Chemistry: The Activation of Chlorine
The most critical role of this compound in ozone depletion occurs through heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs) and, to a lesser extent, on sulfate (B86663) aerosols. These reactions convert the relatively inert this compound and hydrogen chloride (HCl) into photolytically active forms of chlorine.
Reactions on Polar Stratospheric Clouds
During the polar winter, extremely low temperatures allow for the formation of PSCs, which are composed of ice crystals (Type II) or nitric acid trihydrate (Type I). These surfaces provide a medium for the following key reactions:[5]
Reaction (R3): ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s) Reaction (R4): ClONO₂ (g) + H₂O (s) → HOCl (g) + HNO₃ (s)
The molecular chlorine (Cl₂) and hypochlorous acid (HOCl) produced are released into the gas phase, while nitric acid (HNO₃) remains in the condensed phase.
Photolysis of Active Chlorine
With the return of sunlight in the polar spring, the accumulated Cl₂ and HOCl are rapidly photolyzed, releasing chlorine atoms that initiate catalytic ozone destruction cycles:
Reaction (R5): Cl₂ + hν → 2 Cl Reaction (R6): HOCl + hν → Cl + OH
Catalytic Ozone Depletion Cycles
The chlorine atoms produced from the photolysis of Cl₂ and HOCl drive catalytic cycles that efficiently destroy ozone. The most significant of these is the ClO-dimer cycle:
Step 1: 2 (Cl + O₃ → ClO + O₂) Step 2: ClO + ClO + M → Cl₂O₂ + M Step 3: Cl₂O₂ + hν → Cl + ClOO Step 4: ClOO + M → Cl + O₂ + M Net Reaction: 2 O₃ → 3 O₂
One chlorine atom can destroy thousands of ozone molecules before it is sequestered back into reservoir species.[6]
Quantitative Data
The following tables summarize key quantitative data related to the chemistry of this compound.
| Reaction | Rate Coefficient (k) or Reaction Probability (γ) | Temperature (K) | Pressure / Conditions | Reference(s) |
| ClO + NO₂ + M → ClONO₂ + M | k₀ = 1.8 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ | 200 - 300 | M = N₂ | [2] |
| ClONO₂ + HCl → Cl₂ + HNO₃ | γ = 0.1 - 0.3 | 190 - 200 | On PSCs | |
| ClONO₂ + H₂O → HOCl + HNO₃ | γ = 0.001 - 0.02 | 190 - 200 | On PSCs | |
| ClONO₂ + H₂O → HOCl + HNO₃ | γ ≈ 0.01 | < 200 | On liquid H₂SO₄ | |
| ClONO₂ + HCl → Cl₂ + HNO₃ | γ ≈ 0.1 - 0.3 | < 200 | On liquid H₂SO₄ |
Table 1: Reaction Rate Coefficients and Probabilities
| Species | Typical Stratospheric Mixing Ratio (Polar Winter/Spring) | Altitude Range (km) | Reference(s) |
| ClONO₂ | up to 2 ppbv | 20 - 30 | [1] |
| ClO | > 1 ppbv (activated conditions) | 15 - 25 | [6] |
| HCl | 1 - 2 ppbv | 20 - 30 |
Table 2: Typical Stratospheric Concentrations
| Wavelength (nm) | Branching Ratio (ClO + NO₂) | Branching Ratio (Cl + NO₃) | Reference(s) |
| > 200 | 0.61 ± 0.20 | 0.39 ± 0.20 | |
| > 300 | 0.44 ± 0.08 | 0.56 ± 0.08 |
Table 3: Photolysis Branching Ratios for ClONO₂
Experimental Protocols
The kinetic and mechanistic data presented above are primarily derived from laboratory studies that simulate stratospheric conditions.
Fast-Flow Reactor with Mass Spectrometry
A common experimental setup is the fast-flow reactor coupled with a mass spectrometer.[7]
Methodology:
-
Reactant Generation: Radicals such as ClO are generated in a side arm of the reactor, often through a microwave discharge of a precursor molecule (e.g., Cl₂O).
-
Surface Preparation: A surface that mimics PSCs (e.g., a thin film of ice or nitric acid trihydrate) is deposited on a temperature-controlled substrate within the main reactor tube. For studies on sulfate aerosols, liquid sulfuric acid of a specific concentration is used.[5]
-
Reaction Initiation: A flow of the first reactant (e.g., ClONO₂) is introduced into the reactor, and its interaction with the prepared surface is monitored.
-
Second Reactant Introduction: A second reactant (e.g., HCl) can be pre-adsorbed onto the surface or introduced into the gas flow to study heterogeneous reactions.
-
Detection: A mass spectrometer, often a quadrupole mass spectrometer, is positioned at the end of the reactor to detect the loss of reactants and the formation of products in the gas phase. The change in reactant concentration as a function of interaction time with the surface allows for the calculation of the reaction probability (γ).
Visualizations
The following diagrams illustrate the key pathways and processes involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Heterogeneous interactions of this compound, hydrogen chloride, and nitric acid with sulfuric acid surfaces at stratospheric temperatures | CU Experts | CU Boulder [experts.colorado.edu]
- 6. csl.noaa.gov [csl.noaa.gov]
- 7. pubs.aip.org [pubs.aip.org]
The Discovery and Atmospheric Significance of Chlorine Nitrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a crucial molecule in atmospheric science, acting as a temporary reservoir for both chlorine and nitrogen radicals. These radicals are key players in the catalytic cycles that lead to stratospheric ozone depletion.[1][2][3][4][5] Understanding the formation, sinks, and atmospheric distribution of chlorine nitrate is therefore essential for accurately modeling and predicting the health of the Earth's ozone layer. This technical guide provides an in-depth overview of the discovery, history, and scientific understanding of this compound's role in the atmosphere.
Discovery and Historical Milestones
The story of this compound in atmospheric science unfolds over several decades, from its initial theoretical proposal to its confirmed detection and the subsequent unraveling of its complex chemistry.
Early Postulation and First Observations:
The existence of this compound in the stratosphere was first proposed by Rowland et al. in 1976 as a potential reservoir for chlorine, temporarily halting its ozone-destroying catalytic cycle. This proposal was a critical step in understanding the atmospheric fate of chlorine released from anthropogenic chlorofluorocarbons (CFCs).
The first observational evidence of this compound came shortly after, in 1977, when Murcray et al. used a balloon-borne mid-infrared solar occultation spectrometer to detect its presence in the stratosphere. These initial measurements provided upper limits on its concentration and were centered around the 780 cm⁻¹ spectral region. Subsequent improved measurements by the same group in the 1292 cm⁻¹ spectral region allowed for the first retrieval of a vertical profile of this compound.
Confirmation and Global Monitoring:
The advent of more sophisticated instrumentation in the 1980s and 1990s led to a more comprehensive understanding of this compound's global distribution. The Atmospheric Trace Molecule Spectroscopy (ATMOS) instrument, flown on the Space Shuttle, made the first space-based measurements of this compound in 1985, providing crucial data on its vertical profiles.[6] Later missions, such as the Cryogenic Limb Array Etalon Spectrometer (CLAES) on the Upper Atmosphere Research Satellite (UARS), provided the first global measurements of this compound in the limb emission, further solidifying its role as a key atmospheric constituent.[7]
A significant breakthrough in understanding the role of this compound came with the discovery of the Antarctic ozone hole.[2] Laboratory studies revealed that heterogeneous reactions involving this compound on the surface of polar stratospheric clouds (PSCs) could release reactive chlorine, dramatically accelerating ozone depletion in the polar regions.[8][9][10][11]
Atmospheric Chemistry of this compound
This compound's significance lies in its dual role as a reservoir for both chlorine and nitrogen oxides (NOₓ), two of the most important families of radicals in stratospheric ozone chemistry.
Formation
This compound is primarily formed in the stratosphere through a termolecular reaction involving chlorine monoxide (ClO) and nitrogen dioxide (NO₂), with a third body (M), such as N₂ or O₂, required to stabilize the newly formed molecule:[2][4][5][12][13]
ClO + NO₂ + M → ClONO₂ + M
This reaction effectively sequesters two ozone-depleting radicals, ClO and NO₂, into a relatively stable reservoir species.
Sinks
The atmospheric lifetime of this compound is limited by several sink processes, which can be broadly categorized as photolysis, gas-phase reactions, and heterogeneous reactions.[2][4][5]
-
Photolysis: this compound can be broken down by ultraviolet radiation, leading to the release of reactive chlorine and nitrogen species.[2] The primary photolysis pathway generates a chlorine atom and a nitrate radical: ClONO₂ + hν → Cl + NO₃
-
Gas-Phase Reactions: this compound can react with other gas-phase species, such as hydroxyl radicals (OH), although these reactions are generally slower than photolysis in the stratosphere.[13]
-
Heterogeneous Reactions: These reactions, occurring on the surfaces of atmospheric aerosols and clouds, are particularly important in the polar regions.[2][4][5] On polar stratospheric clouds, which form in the extremely cold conditions of the polar winter, this compound can react with hydrogen chloride (HCl) to produce molecular chlorine (Cl₂) and nitric acid (HNO₃):[9][10][11] ClONO₂ + HCl → Cl₂ + HNO₃
The Cl₂ is then readily photolyzed by sunlight in the spring, releasing chlorine atoms that initiate rapid ozone destruction.[8][9]
Quantitative Data
The following tables summarize key quantitative data related to this compound in the atmosphere.
Table 1: Key Reaction Rate Constants
| Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |
| ClO + NO₂ + M → ClONO₂ + M (M=N₂) | k₀ = 1.5 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ | 200 - 300 | [12][13] |
| ClONO₂ + hν → Products | Dependent on wavelength and temperature | Stratospheric | [2] |
| ClONO₂ + HCl (on ice surface) | γ (reaction probability) ≈ 0.3 | ~190 | [10][11] |
| OH + ClONO₂ → Products | (1.19 ± 0.10) × 10⁻¹² exp[(−333 ± 22)/T] cm³ s⁻¹ | 246 - 387 | [13] |
Table 2: Atmospheric Abundance and Spectroscopic Properties
| Parameter | Value | Altitude/Region | Reference(s) |
| Typical Stratospheric Mixing Ratio | 0.1 - 2 ppbv | 20 - 30 km | [2][4] |
| Peak Mixing Ratio (Polar Winter) | > 2 ppbv | Polar Stratosphere | [2][4] |
| Key Infrared Absorption Bands (ν) | 779, 809, 1293, 1735 cm⁻¹ | N/A | [2][4] |
| ν₄ Q-branch for Retrieval | 780.21 cm⁻¹ | N/A | [6][14] |
Experimental Protocols for Detection and Measurement
A variety of sophisticated techniques have been developed to measure this compound in the atmosphere, each with its own advantages and limitations.
Remote Sensing Techniques
4.1.1. Infrared Solar Occultation Spectrometry
-
Principle: This technique measures the absorption of sunlight by atmospheric constituents as the sun rises or sets. By analyzing the absorption spectra at different tangent altitudes, a vertical profile of the target molecule can be retrieved.[14]
-
Methodology:
-
A spectrometer, typically a Fourier Transform Infrared (FTIR) spectrometer, is pointed at the sun.
-
As the instrument's line of sight passes through the atmosphere at different altitudes during a solar occultation event, a series of spectra are recorded.
-
The recorded spectra are compared to laboratory-measured reference spectra of this compound and other atmospheric gases.
-
A retrieval algorithm, often based on a non-linear least-squares fitting method, is used to determine the concentration of this compound at each altitude. The ν₄ Q-branch at 780.21 cm⁻¹ is a commonly used spectral feature for retrieval.[6][14]
-
-
Instrumentation: Balloon-borne spectrometers, ATMOS on the Space Shuttle.[6][14]
4.1.2. Limb Emission Spectrometry
-
Principle: This method detects the thermal infrared radiation emitted by molecules in the atmosphere at the Earth's limb (the edge of the atmosphere as seen from space).
-
Methodology:
-
A limb-viewing spectrometer measures the infrared emission spectrum from the atmosphere.
-
The intensity of the emission at specific wavelengths corresponding to this compound's vibrational bands is used to infer its concentration.
-
Radiative transfer models are used to account for temperature and pressure effects and to retrieve vertical profiles.
-
-
Instrumentation: CLAES and MIPAS on satellites.[7]
In-Situ Techniques
4.2.1. Thermal Dissociation followed by Resonance Fluorescence/Laser-Induced Fluorescence
-
Principle: This technique involves heating a sample of air to thermally decompose this compound into its constituent radicals, which are then detected using sensitive fluorescence techniques.[15]
-
Methodology:
-
Ambient air is drawn into an inlet and passed through a heated section, where ClONO₂ decomposes into ClO and NO₂.
-
The ClO fragment is converted to Cl atoms by reaction with added NO.
-
The Cl atoms are detected by resonance fluorescence at 118.9 nm.
-
Simultaneously, the NO₂ fragment can be detected by laser-induced fluorescence (LIF). A tunable dye laser excites NO₂ molecules, and their subsequent fluorescence is measured.[15]
-
The concentrations of ClO and NO₂ are related back to the original ClONO₂ concentration through calibration.
-
-
Instrumentation: Aircraft-based instruments, such as the Harvard Halogen instrument.[15]
4.2.2. Mass Spectrometry
-
Principle: This method involves ionizing atmospheric molecules and then separating and detecting the ions based on their mass-to-charge ratio.
-
Methodology:
-
Air is sampled and introduced into the mass spectrometer.
-
The molecules are ionized, often using chemical ionization, which is a "soft" ionization technique that minimizes fragmentation of the target molecule.
-
The resulting ions are guided into a mass analyzer (e.g., a quadrupole) which selects for the specific mass-to-charge ratio of the ClONO₂ ion or a characteristic fragment.
-
The detected ion signal is proportional to the concentration of this compound in the sampled air.
-
-
Instrumentation: Aircraft-based mass spectrometers.
Diagrams
Chemical Pathways
Caption: Key atmospheric reactions involving this compound.
Experimental Workflow: In-Situ Detection
Caption: Workflow for in-situ detection of this compound.
Conclusion
The discovery and subsequent study of this compound have been pivotal in advancing our understanding of stratospheric chemistry and ozone depletion. From its theoretical postulation to its confirmed role in heterogeneous chemistry on polar stratospheric clouds, the scientific journey of this compound highlights the intricate interplay of chemical processes that govern the composition of our atmosphere. Continued monitoring and research into the behavior of this compound and other reservoir species remain critical for predicting the future evolution of the stratospheric ozone layer in a changing climate.
References
- 1. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 2. researchgate.net [researchgate.net]
- 3. csl.noaa.gov [csl.noaa.gov]
- 4. This compound in the atmosphere [publikationen.bibliothek.kit.edu]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. orbi.uliege.be [orbi.uliege.be]
- 7. NASA SVS | this compound from CLAES and Chlorine Monoxide from MLS over the Arctic (2/12/93 - 3/10/93) [svs.gsfc.nasa.gov]
- 8. Ozone depletion - Wikipedia [en.wikipedia.org]
- 9. Chemical Reactions May Cause Ozone Depletion | NASA Jet Propulsion Laboratory (JPL) [jpl.nasa.gov]
- 10. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. ntrs.nasa.gov [ntrs.nasa.gov]
- 15. This compound Instrument | NASA Airborne Science Program [airbornescience.nasa.gov]
Chlorine nitrate as a reservoir for reactive chlorine and nitrogen.
An In-depth Technical Guide on its Role as a Reservoir for Reactive Chlorine and Nitrogen
For Researchers, Scientists, and Drug Development Professionals
Chlorine nitrate (B79036) (ClONO2) is a crucial molecule in atmospheric chemistry, acting as a temporary reservoir for both ozone-depleting chlorine and reactive nitrogen species. Its formation and destruction pathways are pivotal in controlling the catalytic cycles that govern stratospheric ozone levels. This technical guide provides a comprehensive overview of the chemistry of chlorine nitrate, detailing its formation and loss mechanisms, summarizing key quantitative data, and outlining the experimental protocols used to study this important atmospheric constituent.
The Dual Reservoir Role of this compound
In the stratosphere, highly reactive chlorine radicals (Cl) and chlorine monoxide (ClO), primarily derived from the breakdown of anthropogenic chlorofluorocarbons (CFCs), can catalytically destroy ozone.[1] Similarly, nitrogen oxides (NOx), from natural and anthropogenic sources, play a role in ozone chemistry. This compound serves to temporarily sequester both of these reactive families, thereby modulating their impact on the ozone layer.[2][3]
It is formed through the termolecular reaction of chlorine monoxide with nitrogen dioxide, a reaction that is particularly significant in the lower stratosphere.[4] This process effectively removes two reactive species from the atmosphere, converting them into a relatively stable compound. However, ClONO2 is not a permanent sink. It can be broken down by sunlight (photolysis) or through reactions with other atmospheric species, re-releasing the reactive chlorine and nitrogen compounds.[4]
The balance between the formation and loss of this compound is a key factor in determining the extent of ozone depletion, especially in the polar regions. During the polar winter, the formation of polar stratospheric clouds (PSCs) provides surfaces for heterogeneous reactions that convert this compound and other reservoir species into more active forms of chlorine.[1][5]
Quantitative Data on this compound Chemistry
The following tables summarize the key kinetic and photochemical parameters governing the atmospheric chemistry of this compound. This data is essential for accurate modeling of stratospheric ozone.
Table 1: Formation of this compound
| Reaction | Rate Constant (k) | Temperature (K) | Pressure (Torr) | Third Body (M) | Reference(s) |
| ClO + NO₂ + M → ClONO₂ + M | (1.52 ± 0.23) x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 297 | 1 - 6 | N₂ | [6] |
| ClO + NO₂ + M → ClONO₂ + M | (0.83 ± 0.12) x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 300 | 1 - 9 | He | [6] |
| ClO + NO₂ + M → ClONO₂ + M | See original paper for detailed T-dependence | 248 - 417 | 1 - 9 | He, Ar, N₂ |
Table 2: Gas-Phase Loss Reactions of this compound
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (E/R in K) | Reference(s) |
| ClONO₂ + O → products | (2.4 ± 0.4) x 10⁻¹³ | Not specified in abstract | |
| ClONO₂ + Cl → Cl₂ + NO₃ | (9.1 ± 1.2) x 10⁻¹² | Not specified in abstract | |
| ClONO₂ + OH → HOCl + NO₃ | (3.93 ± 0.11) x 10⁻¹³ | -333 ± 22 | [6][7] |
Table 3: Photolysis of this compound
| Wavelength (nm) | Quantum Yield (Φ) for Cl | Quantum Yield (Φ) for ClO | Quantum Yield (Φ) for O(³P) | Quantum Yield (Φ) for NO₃ | Reference(s) |
| 308 | 0.80 ± 0.20 | 0.28 ± 0.12 | ≤ 0.05 | Not specified | |
| 249 | Not specified | Not specified | Not specified | 0.55 (-0.1 to +0.3) | [8] |
| 254 | 0.9 (for Cl) | Not specified | 0.1 (for O) | 0.5 ± 0.3 | [9] |
Table 4: Heterogeneous Reactions of this compound
| Surface | Reaction | Reaction Probability (γ) | Temperature (K) | Reference(s) |
| Ice | ClONO₂ + H₂O → HOCl + HNO₃ | ~0.10⁻⁰.⁰⁶⁺⁰.²⁰ | 180 | [10][11] |
| Sulfuric Acid Aerosols | ClONO₂ + H₂O → HOCl + HNO₃ | Approaches 0.01 | < 200 | |
| Sulfuric Acid Aerosols | ClONO₂ + HCl → Cl₂ + HNO₃ | A few tenths | 200 | |
| NaCl (dry) | ClONO₂ + NaCl → Cl₂ + NaNO₃ | (6.7 ± 3.2) x 10⁻¹ | 225 | |
| NaCl (with H₂O vapor) | ClONO₂ + NaCl → Cl₂ + NaNO₃ | (4.7 ± 2.9) x 10⁻³ | 225 |
Table 5: Absorption Cross-Sections of this compound
| Wavelength Range (nm) | Temperature (K) | Notes | Reference(s) |
| 200 - 370 | 298 | Good agreement with previous studies at λ < 300 nm. | [12] |
| Infrared (various) | 190 - 296 | High-resolution data for remote sensing applications. | [13] |
| Infrared (various) | - | Vibrational bands at 779, 809, 1293, and 1735 cm⁻¹ are used for remote sensing. |
Experimental Protocols
The quantitative data presented above are the result of meticulous laboratory studies. The following sections provide an overview of the key experimental techniques used to investigate the chemistry of this compound.
Kinetic Studies of Gas-Phase Reactions: Flash Photolysis-Resonance Fluorescence (FP-RF)
This technique is a powerful tool for measuring the rate constants of fast gas-phase reactions.
Methodology:
-
Reactant Generation: A precursor molecule is photolyzed by a short, intense pulse of light (the "flash" or "pump") to generate a reactive species (e.g., OH radicals from the photolysis of H₂O).[1][14][15][16]
-
Reaction Initiation: The generated radicals are allowed to react with a known concentration of the molecule of interest (in this case, ClONO₂).
-
Detection: The concentration of the radical species is monitored over time using resonance fluorescence (the "probe"). A resonance lamp emits light at a wavelength that is specifically absorbed by the radical, which then fluoresces. The intensity of this fluorescence is proportional to the concentration of the radical.[1]
-
Data Analysis: The decay of the fluorescence signal over time is used to determine the pseudo-first-order rate constant, from which the bimolecular rate constant can be calculated.[16]
Measurement of Absorption Cross-Sections: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to measure the absorption spectrum of a gas, from which absorption cross-sections can be determined.[5][17][18]
Methodology:
-
Sample Preparation: A known concentration of this compound is introduced into a gas cell with infrared-transparent windows.[19] For atmospheric studies, the cell can be cooled to stratospheric temperatures.
-
Background Spectrum: A background spectrum is recorded with the gas cell filled with a non-absorbing gas (e.g., N₂). This accounts for the spectral features of the instrument and the cell itself.[19]
-
Sample Spectrum: The infrared spectrum of the this compound sample is recorded. The resulting interferogram is mathematically converted to a spectrum using a Fourier transform.
-
Data Analysis: The absorbance spectrum is obtained by taking the logarithm of the ratio of the background spectrum to the sample spectrum. The absorption cross-section is then calculated using the Beer-Lambert law, which relates absorbance to concentration and path length.
In-Situ Detection: Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective technique for the real-time measurement of trace gases in the atmosphere.[2][3][4]
Methodology:
-
Ionization: A reagent ion (e.g., I⁻) is generated in an ion source and mixed with the sampled air containing this compound.
-
Ion-Molecule Reactions: this compound reacts with the reagent ions to form a specific product ion (e.g., I(ClONO₂)⁻).
-
Mass Analysis: The ions are guided into a mass spectrometer (e.g., a quadrupole mass filter) which separates them based on their mass-to-charge ratio.
-
Detection: The abundance of the specific product ion is measured, which is proportional to the concentration of this compound in the sampled air. The instrument is calibrated using a known standard of this compound.
Visualizing the Chemistry of this compound
The following diagrams, created using the DOT language, illustrate the key chemical pathways and experimental workflows related to this compound.
Caption: The central role of this compound (ClONO2) as a reservoir, linking reactive chlorine (ClOx) and nitrogen (NOx) cycles.
Caption: A simplified catalytic ozone depletion cycle initiated by a chlorine atom.
Caption: A generalized workflow for a gas-phase kinetics experiment using flash photolysis.
Conclusion
This compound stands as a critical intermediate in stratospheric chemistry, intricately linking the reactive chlorine and nitrogen cycles. Its role as a reservoir species temporarily mitigates the ozone-depleting potential of these compounds. However, under specific atmospheric conditions, particularly in the polar regions, it becomes a source of highly reactive chlorine, leading to significant ozone loss. The quantitative data and experimental methodologies outlined in this guide are fundamental to our understanding of these processes and are essential for the development and refinement of atmospheric models that predict the future of the ozone layer. Continued research into the chemistry of this compound and other reservoir species is vital for informing international policy on the protection of the stratospheric ozone layer.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Modeling the heterogeneous reaction probability for this compound hydrolysis on ice | Semantic Scholar [semanticscholar.org]
- 12. escholarship.org [escholarship.org]
- 13. electronic library - New infrared spectroscopic database for this compound [elib.dlr.de]
- 14. vernier.com [vernier.com]
- 15. escholarship.org [escholarship.org]
- 16. Flash Photolysis | Chem Lab [chemlab.truman.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mse.washington.edu [mse.washington.edu]
A Technical Guide to the Gas-Phase Chemistry and Photolysis of Chlorine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles governing the gas-phase chemistry and photolysis of chlorine nitrate (B79036) (ClONO₂). Chlorine nitrate is a crucial reservoir species in atmospheric chemistry, sequestering both chlorine and nitrogen oxides, and thereby playing a significant role in stratospheric ozone depletion cycles. A thorough understanding of its formation, destruction, and reactivity is paramount for accurate atmospheric modeling and for professionals in fields where radical chemistry and photochemistry are pertinent.
Core Gas-Phase Chemistry of this compound
The gas-phase chemistry of this compound is dominated by its formation from chlorine monoxide (ClO) and nitrogen dioxide (NO₂) and its removal through reactions with atomic species and hydroxyl radicals.
Formation of this compound
The primary formation pathway for this compound is a termolecular association reaction:
ClO + NO₂ + M → ClONO₂ + M
where M is a third body, such as N₂ or O₂, that stabilizes the newly formed ClONO₂ molecule by removing excess energy.
Gas-Phase Sink Reactions
This compound is relatively unreactive towards many common atmospheric species but is readily attacked by atomic chlorine, atomic oxygen, and the hydroxyl radical. These reactions act as significant sinks for ClONO₂ in the gas phase.
-
Reaction with Atomic Chlorine: Cl + ClONO₂ → Cl₂ + NO₃
-
Reaction with Atomic Oxygen: O + ClONO₂ → ClO + O₂
-
Reaction with Hydroxyl Radical: OH + ClONO₂ → HOCl + NO₃
The following diagram, generated using Graphviz, illustrates the central role of this compound in the gas-phase chemistry of the stratosphere, highlighting its formation and primary sink reactions.
Caption: Gas-phase formation and sink pathways for this compound.
Quantitative Data on Gas-Phase Reactions
The following table summarizes the experimentally determined rate constants for the key gas-phase reactions involving this compound.
| Reaction | Rate Constant (k) | Temperature (K) | Reference(s) |
| ClO + NO₂ + M → ClONO₂ + M (M=N₂) | 1.52 x 10⁻³¹ cm⁶ molecule⁻² s⁻¹ | 297 | [1] |
| Cl + ClONO₂ → Cl₂ + NO₃ | 6.3 x 10⁻¹² exp(-1270/T) cm³ molecule⁻¹ s⁻¹ | 181-291 | [2] |
| O + ClONO₂ → ClO + O₂ | 2.61 x 10⁻¹¹ exp(97/T) cm³ molecule⁻¹ s⁻¹ | 220-298 | [3] |
| OH + ClONO₂ → HOCl + NO₃ | 1.19 x 10⁻¹² exp(-333/T) cm³ molecule⁻¹ s⁻¹ | 246-387 | [1] |
Photolysis of this compound
This compound readily undergoes photolysis upon absorption of ultraviolet radiation, leading to its dissociation into reactive products. This process is a major sink for ClONO₂ in the stratosphere.
Photolysis Pathways
There are two primary photolysis channels for this compound:
-
Channel 1: ClONO₂ + hν → ClO + NO₂
-
Channel 2: ClONO₂ + hν → Cl + NO₃
The relative importance of these channels is wavelength-dependent.
The logical flow of the photolysis process is depicted in the following Graphviz diagram.
Caption: Photolysis pathways of this compound upon UV absorption.
Quantitative Data on Photolysis
UV Absorption Cross-Sections
The absorption of UV radiation by ClONO₂ is quantified by its absorption cross-section (σ). The table below provides representative values at different wavelengths and temperatures.
| Wavelength (nm) | σ at 296 K (10⁻²⁰ cm²/molecule) | σ at 220 K (10⁻²⁰ cm²/molecule) |
| 215 | 10.0 | 9.8 |
| 280 | 11.5 | 10.5 |
| 300 | 6.5 | 5.0 |
| 325 | 1.8 | 1.2 |
Photolysis Quantum Yields
The quantum yield (Φ) represents the probability that the absorption of a photon will lead to a specific photochemical event. The table below summarizes the quantum yields for the two primary photolysis channels of ClONO₂ at various wavelengths.[4][5]
| Wavelength (nm) | Φ (ClO + NO₂) | Φ (Cl + NO₃) |
| 235 | 0.58 ± 0.1 | 0.42 ± 0.1 |
| 249 | - | 0.55 ± 0.1 |
| 308 | 0.33 ± 0.06 | 0.67 ± 0.06 |
Experimental Protocols
The quantitative data presented in this guide are derived from a variety of sophisticated experimental techniques. Below are detailed methodologies for key types of experiments.
Flash Photolysis-Resonance Fluorescence
This is a common pump-probe technique used to measure the kinetics of gas-phase reactions.
Methodology:
-
Reactant Preparation: A mixture of the precursor for the radical of interest (e.g., O₃ for O atoms, Cl₂ for Cl atoms) and a large excess of the stable reactant (ClONO₂) in a buffer gas (e.g., He or N₂) is flowed through a temperature-controlled reaction cell.
-
Radical Generation (Pump): A high-intensity pulse of UV light from a laser (the "flash") photolyzes the precursor, rapidly generating a known concentration of the radical species.[6]
-
Radical Detection (Probe): The concentration of the radical is monitored over time using resonance fluorescence. A beam of light at a specific wavelength that is resonantly absorbed by the radical is passed through the reaction cell. The subsequent fluorescence emitted by the excited radicals is detected at a right angle to the excitation beam by a photomultiplier tube.
-
Data Analysis: The decay of the fluorescence signal, which is proportional to the radical concentration, is recorded as a function of time. Under pseudo-first-order conditions (i.e., [ClONO₂] >> [radical]), the decay is exponential, and the observed first-order rate constant is plotted against the concentration of ClONO₂ to determine the bimolecular rate constant.
Discharge Flow with Mass Spectrometry
This technique is used to study the kinetics of reactions involving radical species in a continuous flow system.
Methodology:
-
Radical Generation: A microwave discharge is used to generate a continuous flow of radicals (e.g., ClO from the reaction of Cl with O₃) in a carrier gas.
-
Reaction Zone: The radical flow is mixed with a known concentration of the stable reactant (e.g., NO₂) in a flow tube. The reaction time can be varied by changing the distance between the mixing point and the detection point or by using a movable injector for the stable reactant.
-
Detection: A portion of the gas mixture is continuously sampled through a small orifice into a mass spectrometer. The concentrations of reactants and products are monitored by their respective mass-to-charge ratios.
-
Data Analysis: The decay of the radical signal or the appearance of a product signal is measured as a function of reaction time to determine the reaction rate constant.
Molecular Beam Photodissociation
This technique provides detailed information about the dynamics of photodissociation, including product branching ratios and energy distributions.
Methodology:
-
Molecular Beam Formation: A dilute mixture of ClONO₂ in a carrier gas is expanded through a nozzle into a high-vacuum chamber, creating a collimated, supersonic molecular beam. This cools the molecules to very low rotational and vibrational temperatures.[7][8][9]
-
Photodissociation: The molecular beam is crossed by a pulsed, polarized laser beam of a specific wavelength, which photodissociates the ClONO₂ molecules.
-
Product Detection: The photofragments travel a known distance to a detector, typically a mass spectrometer. The arrival time of the fragments at the detector provides information about their velocity and, therefore, their kinetic energy. The angular distribution of the products relative to the polarization of the photolysis laser provides information about the symmetry of the excited state and the timescale of the dissociation.[10][11]
-
Data Analysis: By analyzing the time-of-flight mass spectra at different detection angles, the branching ratios for the different photolysis channels and the kinetic energy release for each channel can be determined.
The following diagram illustrates a typical experimental workflow for a flash photolysis-resonance fluorescence experiment.
Caption: Workflow for a flash photolysis-resonance fluorescence experiment.
Conclusion
The gas-phase chemistry and photolysis of this compound are complex processes that are critical to understanding the chemical balance of the stratosphere. The quantitative data and experimental methodologies outlined in this guide provide a foundation for researchers and scientists to further investigate the role of ClONO₂ in atmospheric and other chemical systems. A continued refinement of these data and techniques will be essential for improving the accuracy of atmospheric models and for advancing our knowledge of radical and photochemical reactions.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Flash photolysis - Wikipedia [en.wikipedia.org]
- 7. nsrrc.org.tw [nsrrc.org.tw]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Molecular Beam Photodissociation and Liquid Surface Scattering Dynamics [escholarship.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
A Deep Dive into the Heterogeneous Chemistry of Chlorine Nitrate on Polar Stratospheric Clouds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical heterogeneous reactions of chlorine nitrate (B79036) (ClONO₂) on the surfaces of polar stratospheric clouds (PSCs). These reactions are a cornerstone of the chemical processes that lead to the depletion of the ozone layer in the polar regions. This document details the fundamental chemical transformations, presents key quantitative data, outlines experimental methodologies used in their study, and provides visual representations of the core processes to facilitate a deeper understanding.
Introduction: The Central Role of Chlorine Nitrate and PSCs
In the stratosphere, chlorine species can be sequestered in reservoir compounds, primarily this compound (ClONO₂) and hydrogen chloride (HCl), which are relatively unreactive towards ozone.[1][2] However, the unique conditions of the polar winter, characterized by extremely low temperatures, lead to the formation of polar stratospheric clouds.[2][3] These clouds, composed of ice, nitric acid trihydrate (NAT), or supercooled ternary solutions (STS) of H₂O/HNO₃/H₂SO₄, provide surfaces for heterogeneous reactions that convert these stable reservoir species into photolytically active forms of chlorine.[3] The heterogeneous chemistry of ClONO₂ on PSCs is a pivotal step in this "chlorine activation" process, which ultimately drives catalytic ozone destruction in the polar spring.[1][4]
Core Heterogeneous Reactions of this compound on PSCs
Two principal heterogeneous reactions involving this compound occur on the surfaces of PSCs, leading to the activation of chlorine.[4][5]
2.1. Reaction with Hydrogen Chloride (HCl)
The reaction between this compound and hydrogen chloride is a rapid and efficient process on PSC surfaces, yielding molecular chlorine (Cl₂) and nitric acid (HNO₃).
ClONO₂(g) + HCl(s) → Cl₂(g) + HNO₃(s)
The Cl₂ produced is readily photolyzed by incoming solar radiation in the spring, generating chlorine atoms that initiate ozone-depleting catalytic cycles.[4][5] The nitric acid remains in the condensed phase, contributing to the denitrification of the stratosphere, a process that prevents the reformation of the chlorine reservoir ClONO₂ and thus enhances the efficiency of ozone destruction.[4][5]
2.2. Hydrolysis of this compound
This compound can also react with water ice on the surface of PSCs in a hydrolysis reaction to produce hypochlorous acid (HOCl) and nitric acid.[4][5]
ClONO₂(g) + H₂O(s) → HOCl(g) + HNO₃(s)
The resulting HOCl can then be photolyzed to release reactive chlorine or undergo a secondary reaction with HCl on the ice surface to produce Cl₂.[4][5]
Quantitative Kinetic Data
The efficiency of these heterogeneous reactions is quantified by the sticking coefficient (γ), which represents the probability that a gas-phase molecule colliding with a surface will be taken up and react. The following table summarizes key experimentally determined kinetic parameters for the reactions of ClONO₂ on various PSC-simulating surfaces.
| Reaction | Surface | Temperature (K) | Sticking Coefficient (γ) / Reaction Probability | Reference |
| ClONO₂(g) + H₂O(s) | Ice | 185 - 200 | 0.009 ± 0.002 | [4][5] |
| ClONO₂(g) + HCl(s) | Ice (with HCl mole fraction 0.003 - 0.010) | ~200 | 0.05 - 0.1 | |
| ClONO₂ Hydrolysis | Sulfuric Acid Aerosols | < 200 | approaches 0.01 | |
| ClONO₂(g) + HCl(s) | Sulfuric Acid Aerosols | ~200 | a few tenths |
Experimental Protocols for Studying Heterogeneous Reactions
The investigation of gas-surface reactions relevant to stratospheric chemistry often employs specialized laboratory techniques designed to simulate the low-temperature and low-pressure conditions of the stratosphere.
4.1. Knudsen Cell Flow Reactor
A common experimental setup is the Knudsen cell flow reactor coupled with mass spectrometry. This technique allows for the study of reaction kinetics on well-defined surfaces under low-pressure conditions.
-
Principle: A low-pressure flow of reactant gas (e.g., ClONO₂) is introduced into a temperature-controlled reactor (the Knudsen cell) containing a surface of interest (e.g., an ice film). The gas molecules can either react on the surface or escape through a small orifice.
-
Methodology:
-
An ice film, often doped with a reactant like HCl, is prepared on the inner surface of the Knudsen cell at stratospheric temperatures (typically 185-200 K).[6]
-
A calibrated flow of ClONO₂ is introduced into the cell.
-
A mass spectrometer detects the reactant and product molecules effusing from the cell through the orifice.
-
The change in the partial pressure of the reactant and the appearance of products are monitored to determine the reaction probability.
-
4.2. Coated-Wall Flow Tube
Another widely used technique is the coated-wall flow tube, often coupled with chemical ionization mass spectrometry (CIMS).
-
Principle: A tube with its inner surface coated with a material simulating PSCs (e.g., ice) is used as a reactor. A carrier gas containing the reactant flows through the tube.
-
Methodology:
-
The inner wall of a flow tube is coated with a thin film of ice, which can be exposed to a flow of HCl to create an HCl-doped ice surface.[7]
-
A known concentration of ClONO₂ in a carrier gas (e.g., He) is passed through the flow tube.
-
A movable injector allows for varying the reaction time.
-
The concentrations of the reactant and products at the exit of the flow tube are measured, typically using a sensitive detection method like CIMS.[7]
-
The loss of the reactant as a function of reaction time is used to calculate the uptake coefficient.
-
Visualizing the Processes
The following diagrams, generated using the DOT language, illustrate the key chemical pathways and a generalized experimental workflow.
References
- 1. Chlorine in the stratosphere | Atmósfera [elsevier.es]
- 2. csl.noaa.gov [csl.noaa.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antarctic Ozone Depletion Chemistry: Reactions of N2O5 with H2O and HCl on Ice Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. loerting.at [loerting.at]
An In-Depth Technical Guide to the Thermochemical Properties of Chlorine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential thermochemical data for chlorine nitrate (B79036) (ClONO₂). The information is compiled from established databases and scientific literature to support advanced research and development activities. This document focuses on the standard enthalpy of formation, standard molar entropy, and ideal gas heat capacity, presenting quantitative data in structured tables and detailing the experimental methodologies used for their determination.
Core Thermochemical Data
The thermochemical properties of chlorine nitrate are crucial for understanding its stability, reactivity, and behavior in various chemical systems. The following tables summarize the key experimentally determined and calculated values.
Table 1: Standard Enthalpy of Formation of this compound (Gas Phase)
The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.
| Property | Value (kJ/mol) | Method | Source |
| Standard Enthalpy of Formation (ΔfH°gas) | -202.05 | Joback Method (Calculated) | Cheméo[1] |
Note: The Joback method is a group contribution method used for the estimation of thermochemical properties of organic compounds. While useful, it is a calculated value and may differ from experimental determinations.
Table 2: Standard Molar Entropy and Heat Capacity of this compound (Gas Phase)
Standard molar entropy (S°) is the entropy content of one mole of a substance under standard state conditions. Heat capacity (Cp) is the amount of heat required to raise the temperature of a substance by one degree Celsius.
| Property | Value | Units | Source |
| Standard Molar Entropy (S°) | Data not explicitly found in search results | J/(mol·K) | |
| Ideal Gas Heat Capacity (Cp,gas) | Data not explicitly found in search results | J/(mol·K) | Cheméo[1] |
Note: While specific experimental values for standard molar entropy and ideal gas heat capacity were not located in the initial search, these properties are fundamentally linked to the vibrational frequencies and rotational constants of the molecule, which can be determined experimentally through spectroscopic methods.
Experimental Protocols for Thermochemical Data Determination
The determination of accurate thermochemical data relies on precise experimental techniques. The following sections describe the general methodologies employed for measuring the enthalpy of formation, entropy, and heat capacity of compounds like this compound.
Determination of Enthalpy of Formation by Calorimetry
The enthalpy of formation of a compound is typically determined indirectly through reaction calorimetry. This involves measuring the heat change associated with a chemical reaction involving the compound of interest.
Experimental Workflow for Reaction Calorimetry:
References
The Pivotal Role of Chlorine Nitrate in Polar Vortex Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorine nitrate (B79036) (ClONO2) is a crucial reservoir species in stratospheric chemistry, playing a central role in the complex chemical processes that lead to ozone depletion within the polar vortices. This technical guide provides a comprehensive overview of the formation, reactions, and overall importance of chlorine nitrate in this unique atmospheric environment. It details the heterogeneous reactions on polar stratospheric clouds (PSCs) that activate chlorine, summarizes key kinetic data in structured tables, outlines experimental methodologies for studying these processes, and provides visualizations of the core chemical pathways. This document is intended to serve as a detailed resource for researchers and professionals in atmospheric science and related fields.
Introduction
The discovery of the Antarctic ozone hole highlighted the profound impact of anthropogenic halogen compounds on stratospheric ozone. A key aspect of this phenomenon is the unique chemistry that occurs within the extremely cold and isolated environment of the polar vortices during winter and spring.[1] Central to this chemistry is the molecule this compound (ClONO2), which acts as a temporary reservoir for both chlorine and nitrogen species. Under normal stratospheric conditions, ClONO2 is relatively inert. However, within the polar vortex, it participates in heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs), leading to the release of photolytically active chlorine species that drive catalytic ozone destruction.[2] Understanding the lifecycle of this compound is therefore fundamental to comprehending and modeling polar ozone loss.
Formation of this compound
This compound is primarily formed in the stratosphere through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2), with a third body (M), such as N2 or O2, required to stabilize the newly formed molecule.
Reaction R1: ClO + NO2 + M → ClONO2 + M
This reaction effectively sequesters two key radicals involved in ozone chemistry, ClO and NO2, into a less reactive reservoir species. The rate of this reaction is dependent on temperature and pressure, with lower temperatures favoring the formation of ClONO2.
The Role of Polar Stratospheric Clouds and Heterogeneous Chemistry
The unique conditions within the polar vortex, characterized by temperatures dropping below 195 K, facilitate the formation of polar stratospheric clouds (PSCs). These clouds, composed of nitric acid trihydrate (NAT), supercooled ternary solutions (STS) of H2SO4/HNO3/H2O, or water ice, provide surfaces for heterogeneous reactions to occur.[2] These reactions are critical for the activation of chlorine from its reservoir forms, primarily this compound and hydrogen chloride (HCl).
Two of the most important heterogeneous reactions involving this compound are:
-
Reaction R2: ClONO2 (g) + HCl (s) → Cl2 (g) + HNO3 (s) [3]
-
Reaction R3: ClONO2 (g) + H2O (s) → HOCl (g) + HNO3 (s) [2]
These reactions convert the relatively unreactive chlorine reservoir species into photolytically active forms of chlorine (Cl2 and HOCl).[2] The nitric acid (HNO3) produced remains in the condensed phase on the PSC particles.[2] This process, known as denitrification, removes reactive nitrogen oxides (NOx) from the gas phase, which would otherwise react with active chlorine (ClO) to reform ClONO2, thereby prolonging the period of ozone depletion.
Chlorine Activation and Ozone Depletion Cycles
With the return of sunlight to the polar regions in the spring, the molecular chlorine (Cl2) and hypochlorous acid (HOCl) produced from the heterogeneous reactions on PSCs are readily photolyzed, releasing chlorine atoms.
-
Reaction R4: Cl2 + hν → 2 Cl
-
Reaction R5: HOCl + hν → OH + Cl
The resulting chlorine atoms initiate catalytic cycles that efficiently destroy ozone. The primary cycle involves the formation of the chlorine monoxide radical (ClO):
-
Reaction R6: Cl + O3 → ClO + O2
-
Reaction R7: ClO + ClO + M → Cl2O2 + M
-
Reaction R8: Cl2O2 + hν → 2 Cl + O2
-
Net Reaction: 2 O3 → 3 O2
A single chlorine atom can destroy thousands of ozone molecules before it is deactivated back into a reservoir species.
Deactivation of Active Chlorine
As the polar vortex warms in late spring, PSCs evaporate, halting the heterogeneous reactions. The active chlorine species are then converted back into the reservoir species, primarily this compound and hydrogen chloride, through gas-phase reactions. The reformation of this compound occurs via Reaction R1, effectively terminating the catalytic ozone destruction cycles.
Quantitative Data
The following tables summarize key quantitative data for the reactions central to this compound's role in polar vortex chemistry.
Table 1: Rate Constants for Key Gas-Phase Reactions
| Reaction | Rate Constant (k) | Temperature (K) | Notes |
| ClO + NO2 + M → ClONO2 + M | k0 = 1.8 x 10^-31 (T/300)^-3.4 cm^6 molecule^-2 s^-1 | 200 - 300 | Third-order rate constant at the low-pressure limit. |
| Cl + O3 → ClO + O2 | 2.9 x 10^-11 exp(-260/T) cm^3 molecule^-1 s^-1 | 200 - 300 | Key reaction in catalytic ozone destruction. |
| ClO + ClO + M → Cl2O2 + M | k0 = 2.0 x 10^-32 (T/300)^-5.0 cm^6 molecule^-2 s^-1 | 190 - 250 | Rate-limiting step in the primary ozone loss cycle. |
Table 2: Heterogeneous Reaction Probabilities (γ) on PSC Surfaces
| Reaction | Surface Type | Reaction Probability (γ) | Temperature (K) | Notes |
| ClONO2 + HCl → Cl2 + HNO3 | Ice | > 0.1 | 188 | Reaction probability is high and relatively independent of HCl partial pressure.[3] |
| ClONO2 + H2O → HOCl + HNO3 | Ice | ~0.3 | 180 - 210 | The reaction probability shows a negative temperature dependence.[2][4] |
| ClONO2 + HCl → Cl2 + HNO3 | Sulfuric Acid Aerosol | 0.01 - 0.3 | ~200 | Dominant at lower temperatures. |
| ClONO2 + H2O → HOCl + HNO3 | Sulfuric Acid Aerosol | ~0.01 | < 200 | Becomes more important at temperatures above 210 K. |
Table 3: Photolysis Rates (J) in the Polar Spring
| Species | Wavelength Range (nm) | J-value (s^-1) | Notes |
| Cl2 | 250 - 450 | Rapid at sunrise | Leads to the rapid release of Cl atoms. |
| HOCl | 200 - 400 | Rapid at sunrise | Another significant source of Cl atoms. |
| Cl2O2 | 200 - 450 | ~3 x 10^-3 | Highly dependent on solar zenith angle; uncertainties in its cross-section are a major source of error in ozone loss models. |
Table 4: Typical Mixing Ratios of Key Species in the Polar Vortex (Lower Stratosphere)
| Species | Antarctic Vortex (ppbv) | Arctic Vortex (ppbv) | Notes |
| ClONO2 | < 0.1 (in depleted regions) | 0.1 - 1.0 | Significantly depleted inside the activated vortex. |
| HCl | < 0.5 (in depleted regions) | 0.5 - 1.5 | Depleted due to heterogeneous reactions. |
| ClO | 1.0 - 1.5 | 0.5 - 1.0 | High concentrations indicate active chlorine chemistry.[1] |
| O3 | 1.0 - 1.5 (in ozone hole) | 2.0 - 3.0 | Severely depleted in the Antarctic spring. |
Experimental Protocols
The study of this compound chemistry in the polar vortex relies on a combination of laboratory experiments, in-situ measurements, and remote sensing techniques.
Laboratory Studies of Heterogeneous Reactions
Coated-Wall Flow Tube (CWFT) Reactors: This technique is widely used to measure the uptake and reaction probabilities of gases on various surfaces that mimic PSCs.
-
Methodology: A glass or quartz tube is coated with the substrate of interest (e.g., ice, nitric acid trihydrate). A carrier gas containing a known concentration of the reactant gas (e.g., ClONO2) is passed through the tube. The concentration of the reactant and any products is monitored at the exit of the flow tube, typically using a mass spectrometer. By measuring the loss of the reactant as a function of reaction time (varied by changing the flow rate or the length of the coated section), the first-order rate constant and the reaction probability can be determined. It is crucial to account for gas-phase diffusion limitations, especially for fast reactions.[5]
Knudsen Cell Reactors: This method is used to study gas-surface interactions under low-pressure conditions, where gas-phase collisions are negligible.
-
Methodology: A sample of the surface of interest is placed in a temperature-controlled cell with a small orifice leading to a high-vacuum chamber equipped with a mass spectrometer. The reactant gas is introduced into the cell, and the rate of effusion of reactants and products through the orifice is monitored. The uptake coefficient is determined from the change in the reactant signal when the surface is exposed. This technique is particularly useful for determining sticking coefficients and reaction probabilities on well-defined surfaces.[6][7]
In-Situ Measurements
Chemical Ionization Mass Spectrometry (CIMS): CIMS instruments are deployed on high-altitude research aircraft to provide highly sensitive and fast-response measurements of trace gases in the stratosphere.[8]
-
Methodology: Ambient air is drawn into an ion-molecule reaction region where a specific reagent ion (e.g., I-) is introduced. The reagent ion selectively reacts with the target analyte (e.g., ClONO2) to form a product ion. The product ions are then detected by a mass spectrometer. The concentration of the analyte is determined from the measured ion signals and a calibration factor derived from in-flight or laboratory calibrations.[8][9]
Remote Sensing
Fourier Transform Infrared (FTIR) Spectroscopy: Ground-based and satellite-borne FTIR spectrometers are used to measure the vertical column abundances and profiles of numerous stratospheric trace gases, including ClONO2, HCl, and O3.
-
Methodology: These instruments measure the absorption of solar or atmospheric infrared radiation by different molecules. Each molecule has a unique spectral fingerprint, allowing for its identification and quantification. By analyzing the pressure-broadened shape of the absorption lines in high-resolution spectra, the vertical distribution of the gas can be retrieved using sophisticated inversion algorithms like SFIT2.[10][11]
Visualizations
The following diagrams illustrate the key chemical pathways and relationships involving this compound in the polar vortex.
Caption: Formation of the this compound reservoir from ClO and NO2.
Caption: Heterogeneous reactions on PSCs activating chlorine.
Caption: Catalytic ozone depletion cycle initiated by active chlorine.
Conclusion
This compound is a linchpin in the chemistry of the polar stratosphere. Its formation serves to temporarily sequester reactive chlorine and nitrogen, while its heterogeneous reactions on polar stratospheric clouds are the primary mechanism for the activation of chlorine that leads to catastrophic ozone loss in the polar spring. The quantitative understanding of the kinetics and thermodynamics of reactions involving this compound is essential for the accuracy of atmospheric models that predict the future of the ozone layer in a changing climate. Continued research, through both laboratory studies and atmospheric observations, is crucial to refine our knowledge of these complex processes and to address remaining uncertainties in polar ozone chemistry.
References
- 1. csl.noaa.gov [csl.noaa.gov]
- 2. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. NOAA CSL: Atmospheric Composition & Chemical Processes: Instruments: Strat-CIMS [csl.noaa.gov]
- 9. In-situ instrumentation: Trace species [dlr.de]
- 10. researchgate.net [researchgate.net]
- 11. Subtropical trace gas profiles determined by ground-based FTIR spectroscopy at Izaña (28° N, 16° W): Five-year record, error analysis, and comparison with 3-D CTMs | Semantic Scholar [semanticscholar.org]
The Stratospheric Dance of a Chlorine Reservoir: An In-depth Technical Guide to the Annual Cycle of Chlorine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the annual cycle of chlorine nitrate (B79036) (ClONO2) in the stratosphere. Chlorine nitrate is a crucial reservoir species in stratospheric chemistry, temporarily holding both chlorine and nitrogen radicals that are potent ozone-depleting substances. Understanding its seasonal and latitudinal variations is paramount for accurate models of stratospheric ozone chemistry and for assessing the impact of anthropogenic emissions. This document details the formation, transport, and dissociation of ClONO2, presents quantitative data on its concentration, outlines the experimental protocols for its measurement, and provides visualizations of the key chemical pathways.
The Core Chemistry: Formation and Sinks of this compound
The concentration of this compound in the stratosphere is governed by a delicate balance between its formation and its removal through various chemical and photolytic processes.
1.1. Formation Pathway
This compound is primarily formed through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2), with a third body (M), such as N2 or O2, required to stabilize the newly formed ClONO2 molecule.[1]
Reaction R1: ClO + NO2 + M → ClONO2 + M
This reaction is significant because it sequesters two key ozone-depleting radicals, ClO and NO2, into a relatively stable reservoir molecule. The rate of this reaction is dependent on temperature and pressure, and it is a key process in the deactivation of active chlorine.
1.2. Sink Mechanisms
The removal of this compound from the stratosphere occurs through two primary pathways: photolysis and heterogeneous reactions.
1.2.1. Photolysis
This compound can be broken down by solar ultraviolet radiation, leading to the reformation of reactive chlorine and nitrogen species.[1]
Reaction R2: ClONO2 + hν → Cl + NO3
Reaction R3: ClONO2 + hν → ClO + NO2
The photolysis rate is dependent on the solar zenith angle and altitude, playing a significant role in the diurnal and seasonal variation of ClONO2.
1.2.2. Heterogeneous Chemistry on Polar Stratospheric Clouds (PSCs)
In the cold polar winters, the formation of polar stratospheric clouds (PSCs) provides a surface for heterogeneous reactions that efficiently convert this compound and another major chlorine reservoir, hydrogen chloride (HCl), into photolytically active chlorine species.
Reaction R4: ClONO2 (g) + HCl (s) → Cl2 (g) + HNO3 (s)
Reaction R5: ClONO2 (g) + H2O (s) → HOCl (g) + HNO3 (s)
These reactions are fundamental to the formation of the Antarctic ozone hole and significant ozone depletion in the Arctic. The nitric acid (HNO3) formed remains in the solid phase of the PSCs.
Below is a diagram illustrating the core chemical reactions involving this compound.
The Annual Cycle: A Tale of Two Poles
The annual cycle of stratospheric ClONO2 is most pronounced in the polar regions, driven by the seasonal variation in temperature, solar radiation, and the formation of the polar vortex and PSCs. Global ClONO2 distributions show a maximum at polar winter latitudes at altitudes of about 20–30 km, where mixing ratios can exceed 2 parts per billion by volume (ppbv).[1]
2.1. Polar Winter/Spring
-
Formation of the Polar Vortex: During the polar winter, the lack of solar radiation leads to extremely low temperatures, and a strong circumpolar wind, known as the polar vortex, isolates the air mass over the pole.
-
PSC Formation and Chlorine Activation: As temperatures drop below approximately 195 K, PSCs form. On the surface of these clouds, heterogeneous reactions (R4 and R5) convert ClONO2 and HCl into active chlorine species (Cl2 and HOCl). This leads to a significant depletion of ClONO2 within the vortex.
-
Chlorine Activation and Ozone Depletion: With the return of sunlight in the spring, the accumulated Cl2 and HOCl are photolyzed to produce chlorine atoms (Cl), which initiate catalytic cycles that rapidly destroy ozone.
-
Deactivation and ClONO2 Reformation: As the polar spring progresses, the vortex weakens and breaks down, and temperatures rise, causing the PSCs to evaporate. The release of nitric acid from the evaporated PSCs leads to an increase in gas-phase NO2. This NO2 then reacts with the abundant ClO (a product of ozone destruction) to reform ClONO2 (R1), leading to a rapid increase in ClONO2 concentrations and the deactivation of active chlorine. This process often results in a "collar" of high ClONO2 concentration around the dissipating vortex.[1]
2.2. Mid-Latitudes
At mid-latitudes, the seasonal cycle of ClONO2 is less dramatic. Concentrations are generally lower than in the polar spring. The cycle is influenced by the transport of air from the tropics and polar regions, as well as by local photochemistry.
The following diagram illustrates the key stages of the annual cycle of ClONO2 in the polar stratosphere.
Quantitative Data on Stratospheric ClONO2 Concentration
The following table summarizes representative monthly zonal mean volume mixing ratios (VMR) of ClONO2 at different latitudes and altitudes, compiled from satellite data. This data highlights the strong seasonal and latitudinal variations.
| Altitude (km) | Latitude | Season | Approximate ClONO2 VMR (ppbv) | Data Source |
| 20 | 80°N - 90°N | Winter (Jan-Mar) | 0.2 - 0.5 | MIPAS |
| 20 | 80°N - 90°N | Spring (Apr-May) | 1.0 - 1.8 | MIPAS |
| 20 | 80°S - 90°S | Winter (Jul-Sep) | < 0.2 | MIPAS |
| 20 | 80°S - 90°S | Spring (Oct-Nov) | 1.2 - 2.2 | MIPAS |
| 25 | 40°N - 50°N | Annual Mean | 0.6 - 0.9 | ACE-FTS |
| 25 | 40°S - 50°S | Annual Mean | 0.5 - 0.8 | ACE-FTS |
| 30 | 0° - 10°N | Annual Mean | 0.3 - 0.5 | ACE-FTS |
Note: These are approximate values compiled from various sources and are intended to be illustrative of the general trends. For precise research applications, direct access to the cited instrument datasets is recommended.
Experimental Protocols for Measuring Stratospheric ClONO2
A variety of sophisticated techniques are employed to measure the concentration of ClONO2 in the stratosphere, broadly categorized into remote sensing and in-situ methods.
4.1. Remote Sensing Techniques
Remote sensing instruments on satellites and balloons measure the absorption or emission of electromagnetic radiation by atmospheric constituents to infer their concentrations.
4.1.1. Michelson Interferometer for Passive Atmospheric Sounding (MIPAS)
-
Principle: MIPAS is a Fourier transform spectrometer that measures the thermal emission of the Earth's limb over a wide infrared spectral range. The concentration of ClONO2 is retrieved from its characteristic emission features.
-
Methodology:
-
Spectral Measurement: The instrument scans the limb of the atmosphere, collecting high-resolution infrared spectra at various tangent altitudes.
-
Microwindow Selection: Specific narrow spectral regions (microwindows) containing strong and relatively isolated ClONO2 spectral lines are selected for the retrieval. For ClONO2, the ν4 band around 780 cm⁻¹ is often used.[1]
-
Forward Model: A radiative transfer model is used to simulate the expected spectra for a given set of atmospheric conditions (temperature, pressure, and trace gas profiles).
-
Inversion: An iterative inversion algorithm, often based on a non-linear least-squares fitting or optimal estimation method, adjusts the initial guess of the ClONO2 vertical profile until the simulated spectrum matches the measured spectrum.[2][3]
-
Error Analysis: A comprehensive error analysis is performed to quantify the uncertainties in the retrieved profile, considering contributions from measurement noise, uncertainties in spectroscopic data, and assumptions in the forward model.
-
4.1.2. Atmospheric Chemistry Experiment - Fourier Transform Spectrometer (ACE-FTS)
-
Principle: ACE-FTS is a high-resolution infrared Fourier transform spectrometer that measures solar occultation spectra. As the sun rises or sets from the satellite's perspective, the instrument measures the absorption of sunlight by the atmosphere at different tangent altitudes.
-
Methodology:
-
Solar Occultation Measurement: The instrument locks onto the sun and records a series of spectra as its line of sight passes through the atmosphere.
-
Transmission Spectra Calculation: The atmospheric transmission spectra are calculated by ratioing the spectra taken through the atmosphere to the spectra taken with no intervening atmosphere (high-altitude measurements).
-
Spectral Fitting: A non-linear least-squares fitting algorithm is used to fit the measured transmission spectra in selected microwindows to simulated spectra. The volume mixing ratio (VMR) profiles of ClONO2 and other interfering species are retrieved simultaneously.[2][4]
-
Pressure and Temperature Retrieval: The pressure and temperature profiles are typically retrieved beforehand from the absorption of CO2.
-
Data Versioning: The retrieval algorithms and spectroscopic databases are periodically updated, leading to different data versions with improved accuracy.[5][6]
-
4.2. In-Situ Measurement Techniques
In-situ instruments directly sample the ambient air and measure the concentration of ClONO2 within the instrument. These are often deployed on high-altitude research aircraft and balloons.
4.2.1. Thermal Dissociation with Chemical Ionization Mass Spectrometry (TD-CIMS)
-
Principle: This technique relies on the thermal decomposition of ClONO2 into its constituent radicals, followed by the sensitive detection of one of the products using chemical ionization mass spectrometry.
-
Methodology:
-
Air Sampling: Ambient air is drawn into the instrument through a heated inlet.
-
Thermal Dissociation: The sampled air passes through a heated quartz tube where ClONO2 is thermally dissociated into ClO and NO2 at temperatures above 400°C.[7]
-
Chemical Ionization: The gas flow is then introduced into a flow tube where it reacts with a reagent ion (e.g., I⁻ or SF6⁻). The product of the dissociation, such as ClO, can be detected as a specific ion cluster. Alternatively, ClNO2 can be detected directly by its reaction with certain reagent ions.[8]
-
Mass Spectrometry: A mass spectrometer separates the ions based on their mass-to-charge ratio, and a detector quantifies the abundance of the specific ion corresponding to ClONO2 or its dissociation product.
-
Calibration: The instrument is calibrated in the laboratory using a known concentration of ClONO2 to determine its sensitivity and to account for any potential interferences.
-
The following diagram provides a simplified workflow for the TD-CIMS technique.
Conclusion
The annual cycle of stratospheric this compound is a complex interplay of gas-phase chemistry, photolysis, and heterogeneous processes on polar stratospheric clouds. Its concentration exhibits a strong seasonal and latitudinal dependence, with the most dramatic changes occurring in the polar regions. Accurate measurements of ClONO2, obtained through a combination of sophisticated remote sensing and in-situ techniques, are essential for validating and improving our understanding of stratospheric ozone chemistry. Continued monitoring of ClONO2 and other related species is crucial for assessing the effectiveness of international agreements aimed at protecting the ozone layer and for predicting its future evolution in a changing climate.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Data & Occultations | Atmospheric Chemistry Experiment | University of Waterloo [uwaterloo.ca]
- 5. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 6. researchgate.net [researchgate.net]
- 7. repository.library.noaa.gov [repository.library.noaa.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Natural and Anthropogenic Sources of Stratospheric Chlorine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the origins of stratospheric chlorine nitrate (B79036) (ClONO₂), a critical reservoir species in the chemical processes that govern stratospheric ozone. Understanding the distinct contributions from natural and human-made sources is fundamental to atmospheric chemistry and informs international environmental policy. While seemingly distant, the underlying principles of atmospheric chemistry, reaction kinetics, and advanced analytical measurement are highly relevant to professionals in the pharmaceutical and life sciences sectors, offering parallels to drug stability, degradation pathways, and the impact of environmental factors on human health.
Introduction to Stratospheric Chlorine Nitrate (ClONO₂)
This compound is a key atmospheric compound that acts as a temporary reservoir for both reactive chlorine (ClOx) and nitrogen (NOx) radicals in the stratosphere.[1][2] Its formation and destruction are central to the catalytic cycles that deplete the ozone layer. ClONO₂ itself does not directly destroy ozone; however, it sequesters chlorine in a less reactive form, moderating the ozone depletion process. Through heterogeneous reactions, particularly on the surface of polar stratospheric clouds, ClONO₂ can release highly reactive chlorine, leading to significant seasonal ozone loss, most notably the Antarctic ozone hole.[1][3]
The formation of this compound primarily occurs through the three-body reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂):[1][2]
ClO + NO₂ + M → ClONO₂ + M
Here, 'M' is a third body, typically N₂ or O₂, which stabilizes the newly formed ClONO₂ molecule. The precursors, ClO and NO₂, originate from the breakdown of various source gases that are transported into the stratosphere. The critical distinction lies in the origin of these source gases: they can be either naturally occurring or of anthropogenic origin.
Sources of Stratospheric Chlorine
The vast majority of chlorine in the stratosphere is the result of human activities.[4] Before industrialization, the stratospheric chlorine concentration was dominated by natural sources, primarily methyl chloride.[5][6][7] However, the widespread use of synthetic halogenated compounds in the 20th century dramatically increased the stratospheric chlorine load.[4][8][9]
Human-made compounds are the dominant source of the chlorine that leads to the formation of stratospheric ClONO₂. These substances are typically very stable in the lower atmosphere (troposphere), allowing them to persist and be transported up to the stratosphere.[10][11] Once in the stratosphere, they are broken down by intense solar ultraviolet (UV) radiation, releasing chlorine atoms.[8][9][11][12]
Key anthropogenic sources include:
-
Chlorofluorocarbons (CFCs): Historically used as refrigerants, aerosol propellants, and blowing agents, CFCs (e.g., CFC-11, CFC-12) were the largest contributors to the increase in stratospheric chlorine.[10][11][12][13] They are exceptionally stable and have long atmospheric lifetimes.[10]
-
Carbon Tetrachloride (CCl₄): Used in the production of CFCs and as a solvent, CCl₄ is another major anthropogenic source of stratospheric chlorine.[4][9]
-
Hydrochlorofluorocarbons (HCFCs): Developed as transitional replacements for CFCs, HCFCs are less stable and have shorter atmospheric lifetimes.[11][13][14] While a significant portion breaks down in the troposphere, some still reaches the stratosphere and contributes to the chlorine budget.[13][14]
-
Methyl Chloroform (B151607) (CH₃CCl₃): An industrial solvent, its emissions have been drastically reduced under the Montreal Protocol.[15]
-
Very Short-Lived Substances (VSLS): Compounds like dichloromethane (B109758) (methylene chloride) and chloroform, used as solvents and in industrial processes, have shorter atmospheric lifetimes but are now recognized as a growing and significant source of stratospheric chlorine.[16][17][18] Their contribution has partially offset the decline in chlorine from longer-lived compounds.[18]
Natural sources provide a baseline level of chlorine to the stratosphere. These compounds are produced by biological and geological processes.
-
Methyl Chloride (CH₃Cl): This is the most significant natural source of stratospheric chlorine.[5][6] It is primarily produced by marine organisms like phytoplankton and through biomass burning.[6] While much of it is removed in the troposphere, a fraction is transported to the stratosphere.[6]
-
Hydrogen Chloride (HCl): Volcanic eruptions can inject large quantities of HCl directly into the stratosphere. However, most of this HCl is soluble in water and is rapidly washed out of the atmosphere by precipitation, making its contribution to the sustained stratospheric chlorine budget smaller than that from stable halocarbons.[4]
The logical classification of these sources is depicted in the diagram below.
Quantitative Comparison of Chlorine Sources
Before the widespread industrial use of CFCs, natural sources accounted for nearly all of the approximately 0.6 parts per billion (ppb) of chlorine in the stratosphere.[7] At its peak in the mid-to-late 1990s, the total stratospheric chlorine loading reached approximately 3.7 ppb.[7][15] This demonstrates that anthropogenic emissions were responsible for about 80% of the total stratospheric chlorine that drives ozone depletion.[7]
The Montreal Protocol and its amendments have been highly successful in curbing the emissions of major ozone-depleting substances.[9][12][15] As a result, the atmospheric concentrations of compounds like CFCs and methyl chloroform are declining.[15] However, the contribution from VSLS has been increasing, offsetting some of the gains from the phase-out of longer-lived compounds.[18]
| Source Gas Category | Specific Examples | Primary Origin | Approximate Contribution to Peak Stratospheric Chlorine | Status under Montreal Protocol |
| Natural Sources | Methyl Chloride (CH₃Cl) | Biogenic (oceans), Biomass Burning | ~15-20% (baseline) | Unregulated |
| Anthropogenic (Long-Lived) | CFC-11, CFC-12, CCl₄, CH₃CCl₃ | Industrial (Refrigerants, Solvents) | ~80% | Production Phased Out |
| Anthropogenic (Transitional) | HCFCs | Industrial (CFC replacements) | Increasing, but capped at ~5% in 1996 | Production being phased out |
| Anthropogenic (VSLS) | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) | Industrial (Solvents, Feedstocks) | Small but increasing (~3.4% in 2017) | Unregulated |
Table 1. Summary of Natural and Anthropogenic Chlorine Sources.
Pathway from Source Gas to this compound
The transformation of stable source gases into ClONO₂ is a multi-step process involving transport and complex chemical reactions.
-
Transport: Inert source gases released at the surface are transported into the stratosphere, primarily through tropical upwelling associated with the Brewer-Dobson circulation.[19]
-
Photolysis: In the stratosphere, high-energy UV radiation breaks the carbon-chlorine bonds in these source gases, releasing highly reactive chlorine atoms (Cl).[9][11][12][13] For example: CCl₃F + UV → CCl₂F + Cl.
-
Ozone Depletion & ClO Formation: The released chlorine atoms catalytically destroy ozone. A key step in this cycle is the reaction of a chlorine atom with an ozone molecule (O₃) to form chlorine monoxide (ClO).
-
Reservoir Formation: The ClO radical then reacts with nitrogen dioxide (NO₂) in a termolecular reaction to form the this compound (ClONO₂) reservoir.[1]
This chemical pathway is visualized in the diagram below.
References
- 1. Chlorine in the stratosphere | Atmósfera [elsevier.es]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 5. scispace.com [scispace.com]
- 6. What Is the Main Source of Natural Chlorine in the Stratosphere? → Learn [pollution.sustainability-directory.com]
- 7. How Does the Concentration of Natural versus Anthropogenic Chlorine Sources Compare in the Stratosphere? → Learn [pollution.sustainability-directory.com]
- 8. acs.org [acs.org]
- 9. Fate of Chloromethanes in the Atmospheric Environment: Implications for Human Health, Ozone Formation and Depletion, and Global Warming Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 11. encyclopedia.com [encyclopedia.com]
- 12. About ozone-depleting substances - Ozone layer – Climate Action [climate.ec.europa.eu]
- 13. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]
- 14. LOGOS - NOAA Global Monitoring Laboratory [gml.noaa.gov]
- 15. NOAA CSL: Scientific Assessment of Ozone Depletion: 1998 [csl.noaa.gov]
- 16. Parliamentary question | Protecting our ozone layer from methylene chloride | E-004507/2017 | European Parliament [europarl.europa.eu]
- 17. ACP - Atmospheric impacts of chlorinated very short-lived substances over the recent past â Part 1: Stratospheric chlorine budget and the role of transport [acp.copernicus.org]
- 18. Recent Trends in Stratospheric Chlorine From Very Short‐Lived Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 19. repository.library.noaa.gov [repository.library.noaa.gov]
The Linchpin of Ozone Depletion: A Technical Guide to Chlorine Nitrate's Catalytic Role
For Immediate Release
GOTHENBURG, Sweden – December 18, 2025 – In the intricate ballet of stratospheric chemistry, where the delicate ozone layer is perpetually formed and destroyed, the role of chlorine nitrate (B79036) (ClONO\u2082) stands out as a critical, albeit complex, contributor to ozone depletion. This technical guide provides an in-depth analysis of the formation, reaction kinetics, and catalytic cycles of chlorine nitrate, offering researchers, scientists, and drug development professionals a comprehensive resource on its central role in ozone destruction.
This compound acts as a significant reservoir for both chlorine and nitrogen species in the stratosphere. Its formation from the reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂) temporarily sequesters these ozone-destroying radicals.[1][2] However, the true impact of this compound lies in its subsequent chemical transformations, particularly on the surface of polar stratospheric clouds (PSCs), which unleash highly reactive chlorine that drives catalytic ozone destruction.[1]
Quantitative Analysis of this compound Chemistry
To fully appreciate the atmospheric impact of this compound, a quantitative understanding of its reaction kinetics and photochemistry is essential. The following tables summarize key data for the formation, gas-phase reactions, and photolysis of ClONO₂.
Table 1: Formation and Gas-Phase Sink Reactions of this compound
| Reaction | Rate Coefficient, k(T) (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Reference |
| Formation: | |||
| ClO + NO₂ + M → ClONO₂ + M | See Note 1 | 248 - 417 | [3] |
| Gas-Phase Sinks: | |||
| ClONO₂ + O → Products | 8.3 x 10⁻¹³ exp(-1990/T) | Stratospheric | [4] |
| ClONO₂ + Cl → Cl₂ + NO₃ | 1.2 x 10⁻¹² exp(-1400/T) | Stratospheric | [4] |
| ClONO₂ + OH → HOCl + NO₃ | 2.0 x 10⁻¹² exp(-1000/T) | Stratospheric | [4] |
Note 1: The formation of this compound is a termolecular reaction, and its rate is dependent on the third body (M) and pressure. The rate constant is typically expressed in the fall-off region and requires more complex parameterization than a simple Arrhenius expression.
Table 2: Photolysis of this compound
| Parameter | Value | Wavelength Range (nm) | Reference |
| Absorption Cross-Sections | Temperature-dependent | 196 - 432 | [4] |
| Photolysis Channels & Quantum Yields (Φ): | [4] | ||
| ClONO₂ + hν → Cl + NO₃ | Φ₁ | 196 - 432 | [4] |
| ClONO₂ + hν → ClO + NO₂ | Φ₂ = 1 - Φ₁ | 196 - 432 | [4] |
Table 3: Typical Stratospheric Concentrations of Key Species
| Species | Altitude Range (km) | Typical Mixing Ratio | Region |
| ClONO₂ | 20 - 30 | > 2 ppbv (maximum) | Polar Winter |
| ClO | 30 - 50 | ~10 pptv (daytime) | Mid-latitudes |
| NO₂ | 20 - 40 | 1 - 10 ppbv | Mid-latitudes |
| HCl | 15 - 50 | 0.5 - 3 ppbv | Mid-latitudes |
Catalytic Ozone Destruction Cycles Involving this compound
The primary mechanism by which this compound contributes to ozone loss is through heterogeneous reactions on the surfaces of polar stratospheric clouds, which are composed of ice and nitric acid trihydrate.[5] These reactions convert the relatively inert reservoir species, this compound and hydrogen chloride (HCl), into photolytically active forms of chlorine.
The following diagrams illustrate the key chemical pathways.
Once molecular chlorine (Cl₂) is released, it is readily photolyzed by sunlight in the Antarctic spring, producing chlorine atoms (Cl). These chlorine atoms then initiate a catalytic cycle that efficiently destroys ozone.
Experimental Protocols for Studying this compound Chemistry
The data presented above are the result of numerous laboratory studies and atmospheric measurements. The following provides an overview of the key experimental methodologies employed.
Gas-Phase Kinetics Studies: Discharge Flow-Mass Spectrometry
Objective: To measure the rate constants of gas-phase reactions involving this compound.
Methodology:
-
Reactant Generation: Reactants such as ClO and NO₂ are generated in separate microwave discharge flow tubes. For example, ClO can be produced by reacting Cl atoms with O₃ or Cl₂O.
-
Flow Tube Reactor: The reactants are introduced into a temperature-controlled flow tube reactor. The pressure in the flow tube is maintained at a few torr, and the flow velocity is precisely controlled.
-
Movable Injector: One of the reactants is introduced through a movable injector, allowing for the variation of the reaction time.
-
Detection: The concentrations of reactants and products are monitored at the end of the flow tube using a mass spectrometer. The decay of a reactant or the formation of a product is measured as a function of the injector position (i.e., reaction time).
-
Data Analysis: The pseudo-first-order rate coefficient is determined from the slope of a plot of the logarithm of the reactant concentration versus reaction time. By varying the concentration of the excess reactant, the second-order rate constant can be determined.
Atmospheric Measurements: Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To measure the atmospheric concentrations of this compound and other trace gases.
Methodology:
-
Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. For ground-based measurements, a solar tracker (B12436777) directs sunlight into the spectrometer. For balloon or aircraft-based measurements, the instrument observes solar radiation through the atmospheric limb.
-
Data Acquisition: The spectrometer records interferograms of the incoming infrared radiation.
-
Spectral Analysis: The interferograms are Fourier transformed to produce high-resolution absorption spectra of the atmosphere.
-
Retrieval Algorithm: A retrieval algorithm, often based on the optimal estimation method, is used to derive the vertical concentration profiles of various trace gases, including ClONO₂, from the measured spectra. This involves fitting a calculated spectrum, based on known spectroscopic parameters and an assumed atmospheric state, to the measured spectrum.
-
Calibration: The instrument's line shape is monitored using a calibrated gas cell (e.g., HBr or HCl) to ensure the accuracy and stability of the measurements.
In-Situ Detection: Chemical Ionization Mass Spectrometry (CIMS)
Objective: To provide high-precision, in-situ measurements of stratospheric HCl and ClONO₂.
Methodology:
-
Ionization: A specific reagent ion (e.g., SF₅⁻) is generated in an ion source. This reagent ion is selected for its ability to selectively react with the target molecule (e.g., HCl or ClONO₂) through chemical ionization.
-
Reaction Chamber: Ambient air is drawn into a flow tube reactor where it mixes with the reagent ions. The target molecules undergo ion-molecule reactions to form specific product ions.
-
Mass Spectrometry: The ions are then guided into a mass spectrometer (e.g., a quadrupole mass filter) which separates them based on their mass-to-charge ratio.
-
Detection and Quantification: The abundance of the product ions is measured, which is directly proportional to the concentration of the target molecule in the sampled air. The instrument is calibrated using standard gas mixtures.
Conclusion
This compound is a pivotal species in the chemistry of stratospheric ozone depletion. While it serves as a temporary reservoir, its heterogeneous reactions on polar stratospheric clouds are a highly efficient mechanism for converting inactive chlorine into its most potent ozone-destroying forms. A thorough understanding of the quantitative kinetics and the complex interplay of gas-phase and heterogeneous chemistry involving this compound is crucial for accurately modeling stratospheric ozone and predicting its recovery in a changing climate. The experimental techniques outlined in this guide are fundamental to acquiring the data necessary for this critical scientific endeavor.
References
- 1. tandfonline.com [tandfonline.com]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying stratospheric ozone in the upper troposphere with in situ measurements of HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stratospheric ClONO2, HCl, and HF concentration profiles derived from Atmospheric Trace Molecule Spectroscopy experiment Spacelab 3 observations - An update | Semantic Scholar [semanticscholar.org]
Physical properties of liquid and gaseous chlorine nitrate.
An In-depth Technical Guide to the Physical Properties of Liquid and Gaseous Chlorine Nitrate (B79036)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of chlorine nitrate (ClONO₂) in its liquid and gaseous states. The information is curated for researchers, scientists, and professionals in drug development who may encounter or work with this highly reactive compound. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visualizations for experimental workflows and conceptual relationships.
Introduction to this compound
This compound (chemical formula: ClONO₂) is a significant inorganic compound, primarily recognized for its role as an important atmospheric gas present in the stratosphere.[1] It acts as a crucial reservoir for reactive chlorine and nitrogen species, playing a vital role in the chemistry of ozone depletion.[1] In a laboratory or industrial context, its high reactivity necessitates a thorough understanding of its physical properties for safe handling and application. It is a pale yellow liquid with a pungent odor.[2] Due to its unstable and explosive nature, particularly in the presence of metals, metal chlorides, alcohols, ethers, and most organic materials, extreme caution is warranted when handling this compound.[1]
Quantitative Physical Properties
The physical properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data for both its liquid and gaseous phases.
Table 1: General and Liquid Phase Physical Properties of this compound
| Property | Value | Units | Source(s) |
| Chemical Formula | ClNO₃ | - | [1][2] |
| Molar Mass | 97.46 | g/mol | [1] |
| Appearance | Pale yellow liquid | - | [2] |
| Density | 1.65 | g/cm³ | [1] |
| Melting Point | -101 | °C | [1] |
| -150 | °F | [1] | |
| 172 | K | [1] | |
| Boiling Point | 22 | °C | [1] |
| 71.6 | °F | [1] | |
| 295.15 | K | [1] | |
| Enthalpy of Fusion (ΔH°fus) | 12.50 | kJ/mol | [3] |
Table 2: Gaseous Phase and Thermodynamic Properties of this compound
| Property | Value | Units | Source(s) |
| Enthalpy of Vaporization (ΔH°vap) | 38.98 | kJ/mol | [3] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -132.26 | kJ/mol | [3] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -202.05 | kJ/mol | [3] |
| Critical Temperature (Tc) | 634.91 | K | [3] |
| Critical Pressure (Pc) | 6298.82 | kPa | [3] |
| McGowan's Characteristic Volume (McVol) | 46.390 | ml/mol | [3] |
| Ionization Energy (IE) | 11.04 - 11.56 | eV | [3] |
Experimental Protocols
The accurate determination of the physical properties of a reactive and volatile compound like this compound requires specialized experimental procedures. Below are detailed methodologies for its synthesis, purification, and the measurement of key physical properties.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for subsequent physical property measurements.
Reaction: The synthesis is typically achieved through the reaction of dichlorine monoxide (Cl₂O) with dinitrogen pentoxide (N₂O₅) at low temperatures.[1]
Cl₂O + N₂O₅ → 2 ClONO₂[1]
Materials and Apparatus:
-
Dichlorine monoxide (Cl₂O) gas
-
Dinitrogen pentoxide (N₂O₅) solid
-
High-vacuum glass manifold
-
Reaction vessel suitable for cryogenic temperatures
-
Low-temperature bath (e.g., dry ice/acetone or liquid nitrogen)
-
Infrared spectrometer
-
Pressure transducer
Procedure:
-
Preparation of Reactants: Dichlorine monoxide is synthesized, for instance, by reacting chlorine gas with anhydrous sodium carbonate. Dinitrogen pentoxide is prepared and purified separately.
-
Reaction Setup: A clean, dry, and passivated high-vacuum glass apparatus is assembled. The reaction vessel is attached to the manifold.
-
Reactant Introduction: A known quantity of solid N₂O₅ is placed in the reaction vessel. The vessel is then evacuated to remove any residual air and moisture.
-
Cooling: The reaction vessel containing N₂O₅ is cooled to 0 °C using a suitable low-temperature bath.[1]
-
Reaction: Gaseous Cl₂O is slowly admitted into the cooled reaction vessel. The reaction is allowed to proceed to completion.
-
Purification by Low-Temperature Fractional Distillation: The crude this compound product is purified by repeated fractional distillation at low temperatures under vacuum. This process separates the more volatile ClONO₂ from less volatile impurities and unreacted starting materials.
-
Purity Verification:
-
Infrared Spectroscopy: The purity of the distilled ClONO₂ sample is checked by recording its low-resolution infrared spectrum. The absence of absorption bands corresponding to known impurities such as HNO₃, NO₂, and N₂O₅ indicates a high-purity sample.
-
Vapor Pressure Measurement: As a final check, the vapor pressure of the purified condensed sample is measured at a specific low temperature and compared with established vapor pressure data for pure this compound.
-
Measurement of Liquid Density
Objective: To determine the density of liquid this compound.
Methodology: The pycnometer method is a precise technique for determining the density of liquids.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)
-
Analytical balance (±0.0001 g)
-
Thermostatically controlled water bath
-
Purified liquid this compound sample
Procedure:
-
Pycnometer Calibration:
-
The clean, dry pycnometer is accurately weighed.
-
It is then filled with a reference liquid of known density (e.g., distilled water) and placed in the thermostatic bath until it reaches thermal equilibrium.
-
The pycnometer is removed, carefully dried on the outside, and weighed again to determine the mass of the reference liquid.
-
The volume of the pycnometer is calculated using the known density of the reference liquid.
-
-
Measurement with this compound:
-
The calibrated pycnometer is emptied, cleaned, and thoroughly dried.
-
It is then filled with the purified liquid this compound sample.
-
The filled pycnometer is brought to the desired temperature in the thermostatic bath.
-
The exterior is dried, and the pycnometer is weighed.
-
-
Calculation:
-
The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer.
-
The density of this compound is calculated by dividing its mass by the calibrated volume of the pycnometer.
-
Measurement of Vapor Pressure and Enthalpy of Vaporization
Objective: To measure the vapor pressure of liquid this compound at various temperatures and to calculate its enthalpy of vaporization.
Methodology: The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation. By measuring the pressure of the vapor in equilibrium with the liquid at different temperatures, the enthalpy of vaporization (ΔHvap) can be determined graphically.
Apparatus:
-
A sealed vessel (e.g., an Erlenmeyer flask with a rubber stopper and a two-way valve)
-
Gas pressure sensor
-
Temperature probe
-
Water baths at various controlled temperatures
-
Data acquisition interface and software
Procedure:
-
Apparatus Setup: A small amount of the purified liquid this compound is introduced into the sealed vessel, which is then connected to the gas pressure sensor. The temperature probe is placed in the water bath to monitor the temperature of the system.
-
Data Collection:
-
The sealed vessel is submerged in a water bath at a specific temperature.
-
The system is allowed to reach thermal and phase equilibrium, at which point the rate of evaporation equals the rate of condensation.
-
The temperature and the total pressure inside the vessel are recorded.
-
This process is repeated for a range of different temperatures by moving the vessel to different water baths.
-
-
Data Analysis and Calculation:
-
The partial pressure of air inside the flask at each temperature is calculated and subtracted from the total measured pressure to obtain the vapor pressure of the this compound.
-
A graph of the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T) is plotted.
-
According to the Clausius-Clapeyron equation (ln P = -ΔHvap/R * (1/T) + C), this plot should yield a straight line.
-
The slope of this line is equal to -ΔHvap/R, where R is the universal gas constant (8.314 J/mol·K).
-
The enthalpy of vaporization (ΔHvap) is calculated from the slope of the graph.
-
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound and the conceptual relationship between its physical states and properties.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships between physical states and properties of this compound.
References
An In-depth Technical Guide on the Polarity of Chlorine Nitrate and Its Implications
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the molecular polarity of chlorine nitrate (B79036) (ClONO₂), its underlying physicochemical principles, and its significant implications, primarily within the context of atmospheric chemistry.
Molecular Properties and Polarity of Chlorine Nitrate
This compound (ClONO₂) is an inorganic compound that plays a crucial role as a reservoir species in the Earth's stratosphere.[1] Its chemical behavior and atmospheric impact are intrinsically linked to its molecular structure and polarity.
The molecular geometry of this compound is asymmetric. The nitrogen atom is central to a trigonal planar arrangement of oxygen atoms, while the chlorine atom is bonded to one of these oxygen atoms, resulting in a bent Cl-O-N linkage.[2][3] This lack of symmetry is a primary determinant of the molecule's overall polarity.[2]
Polarity in a molecule arises from the uneven distribution of electron density, which is dictated by the electronegativity differences between bonded atoms.[2] In this compound, the oxygen atoms are highly electronegative, leading to polar covalent bonds with both chlorine and nitrogen. The unequal sharing of electrons creates partial negative charges (δ-) on the oxygen atoms and partial positive charges (δ+) on the chlorine and nitrogen atoms.[2]
Due to its asymmetrical structure and the presence of polar bonds, this compound possesses a net molecular dipole moment.[2] The individual bond dipoles do not cancel each other out, resulting in a permanent dipole for the molecule. Experimental measurements using microwave spectroscopy have determined the total dipole moment to be approximately 0.772 Debye.[4] This confirms that this compound is a polar molecule.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for the this compound molecule, derived from spectroscopic studies and computational chemistry.
| Parameter | Value | Reference |
| Molecular Formula | ClNO₃ (or ClONO₂) | [1] |
| Molar Mass | 97.46 g/mol | [1] |
| Dipole Moment (Total) | 0.772 Debye | [4] |
| Electronegativity (Pauling Scale) | O: 3.44, Cl: 3.16, N: 3.04 | [5] |
| Bond Length (Cl-O) | ~1.65 Å | [6] |
| Bond Length (O-N) | ~1.41 Å | [6] |
| Bond Angle (Cl-O-N) | ~113° | [6] |
Implications of this compound's Polarity
The polarity of this compound is central to its role in stratospheric chemistry, particularly in the context of ozone depletion.
This compound acts as a crucial reservoir for both reactive chlorine (ClOx) and nitrogen oxides (NOx), which are key species in catalytic ozone destruction cycles.[1] It is primarily formed in the stratosphere through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂).[7]
Formation Reaction: ClO + NO₂ + M → ClONO₂ + M
This reaction sequesters highly reactive chlorine and nitrogen species into the relatively stable this compound molecule, temporarily reducing their capacity to destroy ozone.
The significant dipole moment of this compound enhances its condensation onto the surfaces of polar stratospheric clouds (PSCs) during the cold polar winter.[8] This is a critical step for the activation of chlorine. On the surface of these ice particles, this compound undergoes heterogeneous reactions, most notably with hydrogen chloride (HCl).
Heterogeneous Reaction: ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s)
This reaction is highly efficient on PSC surfaces and converts two inactive reservoir species (ClONO₂ and HCl) into a photolabile species, molecular chlorine (Cl₂), and nitric acid (HNO₃). When sunlight returns in the polar spring, Cl₂ is rapidly photolyzed to produce two chlorine atoms, which then initiate a catalytic cycle of ozone destruction. The polarity of this compound is therefore a key factor facilitating the large-scale ozone depletion observed in the Antarctic "ozone hole."
Experimental Protocols
The determination of the molecular structure and dipole moment of this compound is primarily achieved through microwave spectroscopy.
Objective: To determine the rotational constants and the electric dipole moment of gaseous this compound.
Protocol:
-
Sample Preparation: this compound gas is synthesized, for example, by the reaction of dichlorine monoxide (Cl₂O) with dinitrogen pentoxide (N₂O₅) at 0°C.[1] The resulting gas is purified and introduced into a waveguide absorption cell at low pressure.
-
Microwave Spectroscopy: The sample is irradiated with microwave radiation over a range of frequencies. The molecules absorb energy at specific frequencies corresponding to transitions between rotational energy levels. A detector measures the absorption, generating a spectrum of rotational transitions.
-
Structural Analysis: The frequencies of the observed rotational transitions are used to calculate the molecule's moments of inertia. From these moments, precise bond lengths and bond angles can be derived, confirming the molecule's geometry.
-
Stark Effect for Dipole Moment Measurement: To measure the dipole moment, a strong, uniform electric field (the Stark field) is applied across the gas sample. The electric field interacts with the molecular dipole moment, causing a splitting and shifting of the rotational energy levels (the Stark effect).
-
Data Analysis: The magnitude of the splitting of the spectral lines is measured as a function of the applied electric field strength. This splitting is directly proportional to the square of the dipole moment components along the principal axes of inertia. By analyzing these shifts for various rotational transitions, the components of the dipole moment (μa, μb) can be precisely calculated, and the total dipole moment can be determined.[4][9]
Visualizations
Caption: Origin of Polarity in this compound.
Caption: Role of ClONO₂ in Stratospheric Ozone Chemistry.
Caption: Workflow for Microwave Spectroscopy of ClONO₂.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Structure of the this compound | Filo [askfilo.com]
- 4. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. ACP - this compound in the atmosphere [acp.copernicus.org]
- 9. CCCBDB list of experimental dipole moments [cccbdb.nist.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Chlorine Nitrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a significant compound in atmospheric chemistry, acting as a reservoir for both chlorine and nitrogen species.[1] In a laboratory setting, it serves as a valuable reagent for specialized synthetic applications. However, its synthesis is hazardous due to the nature of the precursors and the reactivity of the product itself. Chlorine nitrate is known to react explosively with various substances, including metals, alcohols, and most organic materials.[2] Therefore, all handling must be conducted with extreme caution by experienced personnel in a controlled laboratory environment.
This document provides detailed protocols for the laboratory synthesis of this compound for experimental use, focusing on a well-documented method. Alternative synthesis routes are also briefly discussed.
Synthesis of this compound via Chlorine Monofluoride and Nitric Acid
This method, originally reported by Schack in 1967, provides a reliable route to this compound, avoiding the use of highly explosive chlorine oxides.[3][4] The fundamental reaction is as follows:
ClF + HNO₃ → ClONO₂ + HF
Experimental Protocol
Materials and Equipment:
-
Chlorine monofluoride (ClF)
-
Anhydrous nitric acid (HNO₃, >98%)
-
A vacuum-tight reaction vessel made of a suitable material (e.g., stainless steel or a passivated metal) equipped with a pressure gauge and inlet/outlet valves.
-
A cooling bath (e.g., dry ice/acetone, -78°C).
-
A vacuum pump.
-
Apparatus for handling and measuring corrosive gases.
-
Standard glassware for subsequent handling (note: product must be handled with care in glass systems to avoid etching from HF byproduct).[4]
-
Potassium fluoride (B91410) (KF) for HF removal (optional).[4]
Procedure:
-
Preparation of the Reaction Vessel: Ensure the reaction vessel is clean, dry, and passivated. Evacuate the vessel using the vacuum pump.
-
Introduction of Reactants:
-
Cool the reaction vessel to -78°C.
-
Condense a known quantity of anhydrous nitric acid (HNO₃) into the reaction vessel. An excess of nitric acid is typically used.
-
Slowly condense a known quantity of chlorine monofluoride (ClF) into the vessel containing the frozen nitric acid. ClF will be the limiting reagent.[4]
-
-
Reaction:
-
Isolate the reaction vessel by closing the valves.
-
Allow the vessel to slowly warm to a temperature that permits the reaction to proceed. The reaction can be monitored by observing the pressure drop within the vessel.
-
Once the pressure stabilizes, the reaction is considered complete.[4]
-
-
Work-up and Purification:
-
Cool the vessel to a low temperature (e.g., -78°C or lower) to condense the products and unreacted nitric acid.
-
Carefully pump away the volatile hydrogen fluoride (HF) byproduct. Caution: HF is extremely corrosive and toxic. Use appropriate safety measures and trapping systems.
-
The remaining mixture contains this compound and excess nitric acid. The this compound can be isolated by fractional distillation.
-
Alternatively, the HF byproduct can be removed by allowing the product mixture to stand over potassium fluoride (KF).[4]
-
Quantitative Data
The following table summarizes typical quantitative data for this synthesis method, based on the literature.[4]
| Parameter | Value | Notes |
| Limiting Reagent | Chlorine Monofluoride (ClF) | Used for accurate stoichiometry calculation.[4] |
| Reactant Ratio | ~1.2 moles HNO₃ per mole of ClF | A molar excess of nitric acid is used. |
| Typical Yield | 89% (based on ClF) | Reported yield for a typical reaction.[4] |
| Reaction Temperature | Gradual warming from -78°C | Reaction proceeds as reactants melt and mix. |
| Scale | Has been conducted on a multi-liter scale | The procedure is scalable with appropriate equipment.[4] |
Alternative Synthesis Routes
Other reported methods for synthesizing this compound include:
-
Reaction of Dichlorine Monoxide and Dinitrogen Pentoxide: Cl₂O + N₂O₅ → 2 ClONO₂. This method avoids the production of HF but involves the use of hazardous and explosive chlorine oxides.[2]
-
Reaction of Nitryl Fluoride and Calcium Hypochlorite: 2 FNO₂ + Ca(OCl)₂ → 2 ClONO₂ + CaF₂. This patented method was developed to avoid the use of halogen fluorides and explosive chlorine oxides.[2]
Diagrams
Reaction Mechanism: ClF + HNO₃
Caption: A simplified representation of the reaction pathway for the synthesis of this compound.
Experimental Workflow for this compound Synthesis
Caption: Step-by-step workflow for the laboratory synthesis and purification of this compound.
References
Application Notes and Protocols for the Detection of Atmospheric Chlorine Nitrate using Infrared Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a significant reservoir species in the stratosphere, playing a crucial role in the catalytic cycles of ozone depletion. Its accurate measurement is vital for understanding atmospheric chemistry and the impact of anthropogenic pollutants. Infrared (IR) spectroscopy offers a powerful, non-invasive set of techniques for the detection and quantification of atmospheric ClONO₂. This document provides detailed application notes and experimental protocols for the primary IR-based methods used in atmospheric science.
Chlorine nitrate possesses distinct vibrational-rotational bands in the mid-infrared region, which are utilized for its remote sensing and in situ measurement.[1][2][3] The key absorption features are located around 779, 809, 1293, and 1735 cm⁻¹.[1][2][3]
Key Infrared Spectroscopy Techniques
Several infrared spectroscopy techniques are employed for the detection of atmospheric this compound, each with its own advantages and specific applications. These include Fourier Transform Infrared (FTIR) Spectroscopy, primarily used in remote sensing, and Thermal Dissociation-Tunable Infrared Laser Direct Absorption Spectroscopy (TD-TILDAS) for in situ measurements.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a versatile and widely used technique for the remote sensing of atmospheric trace gases, including ClONO₂.[4][5] It can be deployed on various platforms, such as ground-based stations, balloons, and satellites, to measure the total column abundance or vertical distribution of ClONO₂.[4] The technique relies on the absorption of solar radiation by atmospheric constituents at specific infrared wavelengths.
Quantitative Data
| Parameter | Value | Reference |
| Key Absorption Bands | 779, 809, 1293, 1735 cm⁻¹ | [1][2] |
| Spectral Resolution (Typical) | 0.002–0.01 cm⁻¹ | [6][7][8] |
| Error in Zenith Column Amounts (ZCA) | ~10% | [4] |
| Altitude Range (Balloon-borne/Satellite) | ~20–30 km | [1] |
| Mixing Ratios Observed | Can exceed 2 ppbv in polar winter | [1][2] |
Experimental Protocol: Ground-Based FTIR Solar Absorption Spectroscopy
This protocol outlines the general procedure for measuring the atmospheric total column of ClONO₂ using a ground-based FTIR spectrometer.
Instrumentation:
-
High-resolution FTIR spectrometer (e.g., Bruker 120M or 120HR)[4]
-
Solar tracker (B12436777) to direct sunlight into the spectrometer
-
MCT (Mercury Cadmium Telluride) detector, cooled with liquid nitrogen
Procedure:
-
Instrument Setup:
-
Ensure the spectrometer is properly aligned and the detector is cooled.
-
Configure the solar tracker to follow the sun's path accurately.
-
-
Data Acquisition:
-
Record solar absorption spectra over the mid-infrared range, ensuring coverage of the ClONO₂ absorption bands (specifically the 780.2 cm⁻¹ Q-branch is often used).[8]
-
Acquire spectra at a high resolution (e.g., 0.01 cm⁻¹) to resolve the fine spectral features.[8]
-
Collect a series of spectra throughout the day to account for changes in the solar zenith angle.
-
-
Spectral Processing and Analysis:
-
Use a spectral analysis software package (e.g., SFIT, PROFFIT) to retrieve the vertical column abundances of ClONO₂.[4]
-
The retrieval process involves fitting a calculated synthetic spectrum to the measured spectrum. The synthetic spectrum is generated using a radiative transfer model that incorporates spectroscopic parameters from databases like HITRAN.
-
The fitting algorithm iteratively adjusts the vertical profile of ClONO₂ until the difference between the measured and calculated spectra is minimized.
-
-
Quality Control:
-
Monitor the signal-to-noise ratio of the spectra.
-
Assess the quality of the spectral fit by examining the residual (the difference between the measured and fitted spectra).
-
Thermal Dissociation-Tunable Infrared Laser Direct Absorption Spectroscopy (TD-TILDAS)
TD-TILDAS is a sensitive in situ technique for measuring this compound.[9][10] This method involves the thermal dissociation of ClONO₂ into chlorine radicals (Cl) and nitrogen dioxide (NO₂). The chlorine radicals then react with a hydrocarbon, such as methane (B114726), to produce hydrogen chloride (HCl), which is subsequently detected by a tunable infrared laser direct absorption spectrometer.[9][10]
Quantitative Data
| Parameter | Laboratory Performance | Ambient Sampling Performance | Reference |
| Measurement Precision (1 Hz) | 11 ± 1 pptv | 19 ± 1 pptv | [9][10] |
| 3σ Limit of Detection (1 Hz) | 34 ± 2 pptv | 57 ± 3 pptv | [9][10] |
| Method Accuracy | ± 5% | - | [9][10] |
| Thermal Dissociation Temperature | > 400 °C | > 400 °C | [9][10] |
Experimental Protocol: In Situ Measurement with TD-TILDAS
Instrumentation:
-
Heated inlet for thermal dissociation of ClONO₂.
-
Reaction chamber for the conversion of Cl to HCl.
-
Tunable Infrared Laser Direct Absorption Spectrometer (TILDAS) configured for HCl detection.
-
Methane (CH₄) source for the conversion reaction.
-
Calibration system for delivering known concentrations of ClONO₂ or a surrogate.
Procedure:
-
Inlet and Thermal Dissociation:
-
Chemical Conversion:
-
The dissociated sample air is mixed with a flow of methane in a reaction chamber. The chlorine radicals produced from the dissociation of ClONO₂ react with methane to form HCl.
-
-
HCl Detection:
-
The sample air, now containing HCl from the conversion of ClONO₂, is passed into a Herriott cell within the TILDAS instrument.[10]
-
A mid-infrared inter-band cascade laser is tuned to a strong absorption line of HCl (e.g., 2925.89645 cm⁻¹).[10]
-
The concentration of HCl is determined by measuring the absorption of the laser light as it passes through the long path length of the Herriott cell.
-
-
Background Measurement and Calibration:
-
The background HCl concentration is measured by passing the ambient air through an unheated bypass line. The ClONO₂ concentration is then determined by the difference between the heated and unheated measurements.
-
The instrument is calibrated by introducing a known concentration of a chlorine-containing compound that can be quantitatively converted to HCl in the heated inlet.
-
Atmospheric Chemistry of this compound
The formation and loss of this compound are central to its role as a reservoir species in the stratosphere.
-
Formation: ClONO₂ is primarily formed through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂) with a third body (M).[2]
-
Sinks: The primary sink processes for ClONO₂ are photolysis (photodissociation) by solar ultraviolet radiation and heterogeneous reactions on the surface of polar stratospheric clouds (PSCs).[2] Gas-phase reactions also contribute to its loss.
Visualizations
Caption: Experimental workflow for ground-based FTIR solar absorption spectroscopy of ClONO₂.
Caption: Simplified atmospheric chemistry of this compound (ClONO₂).
Caption: Experimental workflow for in situ ClONO₂ measurement using TD-TILDAS.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound in the atmosphere [publikationen.bibliothek.kit.edu]
- 3. researchgate.net [researchgate.net]
- 4. imkasf.kit.edu [imkasf.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. electronic library - New infrared spectroscopic database for this compound [elib.dlr.de]
- 7. New infrared spectroscopic database for this compound (Journal Article) | ETDEWEB [osti.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. The determination of ClNO2 via thermal dissociation–tunable infrared laser direct absorption spectroscopy [repository.library.noaa.gov]
- 10. AMT - The determination of ClNO2 via thermal dissociationâtunable infrared laser direct absorption spectroscopy [amt.copernicus.org]
Application Notes and Protocols for the Remote Sensing of Chlorine Nitrate (ClONO2) Using Satellite-Based Instruments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and data products available for the remote sensing of atmospheric chlorine nitrate (B79036) (ClONO2) using satellite-based instruments. Chlorine nitrate is a key reservoir species in stratospheric chemistry, playing a crucial role in ozone depletion cycles. Understanding its distribution and variability is vital for atmospheric modeling and monitoring the health of the ozone layer.
Introduction to this compound and its Remote Sensing
This compound (ClONO2) is an important atmospheric gas, primarily present in the stratosphere, that acts as a reservoir for both chlorine and nitrogen species. Its formation and destruction are central to the processes of ozone depletion. Satellite-based remote sensing offers the capability to monitor the global distribution and temporal evolution of ClONO2, providing invaluable data for atmospheric science.
The primary technique for the remote sensing of ClONO2 is through the analysis of its infrared absorption or emission spectra.[1][2] Specifically, vibrational-rotational bands in the mid-infrared region are utilized for its detection and quantification. Several satellite-based instruments have been pivotal in providing long-term global datasets of atmospheric ClONO2.
Key Satellite Instruments and Missions
A variety of satellite instruments have been employed to measure atmospheric ClONO2. Below is a summary of some of the most significant missions and their key characteristics.
| Instrument | Satellite | Measurement Technique | Spectral Range | Mission Duration |
| MIPAS | Envisat | Mid-infrared limb emission spectroscopy | 685 - 2410 cm⁻¹ | 2002 - 2012 |
| ACE-FTS | SCISAT | Infrared solar occultation | 750 - 4400 cm⁻¹ | 2003 - Present |
| MLS | Aura | Microwave limb emission | ~640 GHz (for ClO) | 2004 - Present |
| SCIAMACHY | Envisat | UV/Visible/NIR limb and nadir sounding | 240 - 2380 nm | 2002 - 2012 |
| CLAES | UARS | Infrared limb emission | - | 1991 - 1993 |
Experimental Protocols: Data Retrieval and Analysis
The retrieval of ClONO2 concentration profiles from satellite measurements is a complex process involving sophisticated algorithms and radiative transfer models. The general workflow is depicted below.
Caption: General workflow for satellite-based remote sensing of atmospheric constituents.
MIPAS (Michelson Interferometer for Passive Atmospheric Sounding)
The MIPAS instrument on the Envisat satellite measured high-resolution limb emission spectra in the mid-infrared. The retrieval of ClONO2 from MIPAS data is performed by the Institute of Meteorology and Climate Research (IMK) and the Instituto de Astrofísica de Andalucía (IAA).
Protocol for MIPAS ClONO2 Retrieval (IMK/IAA Processor):
-
Input Data: The process starts with Level 1b data, which are calibrated and geolocated infrared spectra. The retrieval is based on ESA's reprocessed Level 1b products.
-
Sequential Retrieval: The retrieval is part of a sequential process. First, temperature and line-of-sight information are retrieved from CO2 emissions. Subsequently, profiles of other interfering species are retrieved before targeting ClONO2.
-
Microwindow Selection: Specific narrow spectral intervals, or "microwindows," are selected for the ClONO2 retrieval to maximize the information content and minimize interference from other species. For the full-resolution (FR) mode, microwindows around 777.65-780.625 cm⁻¹, 1290.575-1293.575 cm⁻¹, 808.85-811.85 cm⁻¹, and 805.825-808.825 cm⁻¹ are used.[3] For the optimized-resolution (OR) mode, different sets of microwindows are utilized.[3]
-
Forward Model: The Karlsruhe Optimized and Precise Radiative Transfer Algorithm (KOPRA) is used as the forward model to simulate the limb radiances.[4]
-
Inversion: A constrained non-linear least squares fitting approach is employed to retrieve the vertical profile of ClONO2 volume mixing ratio (VMR).[5] Regularization is applied to stabilize the retrieval and prevent unrealistic oscillations in the retrieved profiles.
-
Error Analysis: A detailed error analysis is performed, considering both random (noise) and systematic (e.g., spectroscopic data uncertainties, instrument calibration) error sources. The precision of MIPAS ClONO2 retrievals is estimated to be in the range of 8-14% below 40 km.[3]
-
Data Versions: Several versions of the IMK/IAA MIPAS data have been released, with improvements in the retrieval algorithm and input data over time. For example, version 8 of the data product is based on the final reprocessed Level 1b spectra from ESA.
ACE-FTS (Atmospheric Chemistry Experiment - Fourier Transform Spectrometer)
The ACE-FTS instrument uses the solar occultation technique, measuring the absorption of solar radiation by the atmosphere at sunrise and sunset. This method provides high-precision and vertically resolved profiles of numerous trace gases, including ClONO2.[6]
Protocol for ACE-FTS ClONO2 Retrieval:
-
Input Data: The retrieval process uses the measured solar occultation spectra (Level 1 data).
-
Forward Model: A forward model simulates the transmission of solar radiation through the atmosphere, accounting for the absorption by different molecules.
-
Inversion Algorithm: A non-linear least squares fitting algorithm is used to retrieve the vertical profiles of trace gas concentrations, including ClONO2, by comparing the measured and simulated spectra.
-
Microwindow Selection: The retrieval algorithm selects specific microwindows in the infrared spectrum that are sensitive to ClONO2 absorption while minimizing interference from other species.
-
Data Versions: The ACE-FTS data is processed in different versions, with ongoing improvements to the retrieval algorithms and spectroscopic data. For example, version 2.2 of the ACE-FTS ClONO2 data has been extensively validated.[7][8] More recent versions, such as v3.5 and v4.1/v4.2, have also been released.[9][10]
-
Validation: ACE-FTS ClONO2 data products are rigorously validated through comparisons with other satellite instruments (e.g., MIPAS, MLS), balloon-borne instruments, and ground-based measurements.[7][8]
Data Presentation: Quantitative Comparison of ClONO2 Measurements
The following tables summarize typical quantitative data for ClONO2 as measured by different satellite instruments. These values can vary significantly with latitude, season, and altitude.
Table 1: Typical ClONO2 Volume Mixing Ratios (VMR) at Different Altitudes
| Altitude (km) | MIPAS (IMK/IAA) VMR (ppbv) | ACE-FTS (v2.2) VMR (ppbv) |
| 20 | 0.1 - 0.5 | 0.1 - 0.6 |
| 25 | 0.5 - 1.5 | 0.6 - 1.8 |
| 30 | 0.3 - 0.8 | 0.4 - 1.0 |
| 35 | 0.1 - 0.3 | 0.1 - 0.4 |
Table 2: Reported Measurement Precision and Vertical Resolution
| Instrument | Typical Precision | Vertical Resolution |
| MIPAS (IMK/IAA) | 8 - 14% (below 40 km)[3] | 2.5 - 9 km[2] |
| ACE-FTS | High (not explicitly quantified in provided search results) | 1 - 2 km[6] |
| MLS (for ClO) | ~0.1 ppbv | 3 - 4.5 km[1] |
Data Validation and Intercomparison
Validation is a critical step to ensure the quality and reliability of satellite-derived ClONO2 data. This is typically achieved by comparing the data with measurements from other independent sources.
Validation studies have shown good agreement between ACE-FTS and MIPAS (IMK-IAA) ClONO2 profiles, with mean absolute differences typically within ±0.01 ppbv between 16 and 27 km.[8] Comparisons of ACE-FTS v3.5 ClONO2 with other satellite instruments also show good agreement, with mean relative differences better than -8% at 21-34 km.[9]
Caption: Intercomparison and validation of satellite-based ClONO2 data.
Atmospheric Chemistry of this compound
The chemistry of ClONO2 is fundamental to its role in the stratosphere. It is formed through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2) and is primarily removed by photolysis and reaction with atomic oxygen.
Caption: Simplified atmospheric chemistry of this compound.
Conclusion
Satellite-based remote sensing provides essential global data on the distribution and variability of atmospheric this compound. Instruments like MIPAS and ACE-FTS have produced long-term, high-quality datasets that are crucial for understanding stratospheric chemistry and monitoring the recovery of the ozone layer. The protocols and data presented in these notes offer a foundation for researchers and scientists to utilize these valuable resources in their work. For detailed information on specific data products and retrieval algorithms, users are encouraged to consult the official documentation provided by the respective space agencies and research institutions.
References
- 1. catalog.data.gov [catalog.data.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WMO OSCAR | Details for Instrument ACE-FTS [space.oscar.wmo.int]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Atmospheric Chemistry Experiment SciSat Level 2 Processed Data, v4.1/v4.2 | FRDR-DFDR [frdr-dfdr.ca]
Application Notes and Protocols for In-Situ Chlorine Nitrate Measurements by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a crucial reservoir species in the atmosphere, playing a significant role in stratospheric ozone chemistry. Its accurate in-situ measurement is vital for understanding and modeling atmospheric processes. Chemical Ionization Mass Spectrometry (CIMS) has emerged as a powerful technique for the sensitive and selective real-time detection of atmospheric trace gases, including chlorine nitrate.[1][2] This document provides detailed application notes and protocols for the in-situ measurement of this compound using CIMS with two different reagent ion chemistries: Sulfur Hexafluoride anion (SF₅⁻) and Iodide anion (I⁻). While the primary application of this methodology is in atmospheric science, the principles of sensitive and selective molecular detection may be of interest to professionals in drug development for trace-level analysis of reactive intermediates or impurities, although direct applications are not established.
Quantitative Performance of CIMS for this compound Detection
The performance of CIMS for this compound detection is highly dependent on the specific instrument configuration and the chosen reagent ion chemistry. The following table summarizes key quantitative performance metrics reported in the literature for both SF₅⁻ and I⁻ based methods.
| Parameter | SF₅⁻ Reagent Ion | I⁻ Reagent Ion | Reference |
| Detection Limit | < 3 pptv | ~5 pptv (for 60s average) | [2] |
| Sensitivity | Not explicitly stated in snippets | > 1 Hz/pptv | |
| Accuracy | ±(20% + detection limit) | ~20% | [3] |
| Precision | High precision and accuracy demonstrated | ~10% for 100 pptv in 1s | [1][2] |
| Time Resolution | 1.7 s | 1 s | [2][4] |
Experimental Protocols
Chemical Ionization Mass Spectrometry (CIMS) with SF₅⁻ Reagent Ion
This method relies on the reaction of this compound with SF₅⁻ ions to produce a detectable product ion.[1][2]
a. Instrument Setup
A typical airborne or ground-based CIMS instrument consists of the following components:
-
Ion Source: SF₅⁻ reagent ions are generated by passing a mixture of SF₆ diluted in a buffer gas (e.g., N₂) over a radioactive source (e.g., ²¹⁰Po) or through a corona discharge.
-
Ion-Molecule Reaction Region: The generated SF₅⁻ ions are guided into a flow tube where they mix with the sampled ambient air containing this compound. The pressure in this region is typically maintained in the range of 20-100 Torr.
-
Ion Optics and Mass Spectrometer: The product ions from the reaction region are guided by a series of ion lenses and/or octopoles into a quadrupole or time-of-flight mass spectrometer for mass-to-charge ratio analysis.
-
Detector: An electron multiplier or similar detector is used to count the ions.
b. Measurement Principle
The detection of ClONO₂ is based on the following fluoride (B91410) transfer reaction:
ClONO₂ + SF₅⁻ → ClONO₂·F⁻ + SF₄
The product ion, ClONO₂·F⁻, is then detected by the mass spectrometer at its specific mass-to-charge ratio.
c. Calibration
Accurate quantification of ClONO₂ requires careful calibration. While direct calibration with a known standard of ClONO₂ is ideal, it is often challenging due to the instability of the molecule. An indirect calibration approach is commonly used:[2]
-
Nitric Acid (HNO₃) Calibration: The instrument is calibrated using a standard source of nitric acid (HNO₃), as the kinetics of the fluoride transfer reaction for HNO₃ are similar to those for ClONO₂.[2]
-
Relative Sensitivity: The sensitivity of the instrument to ClONO₂ relative to HNO₃ is determined from laboratory studies.[2]
-
Calculation of ClONO₂ Concentration: The ambient ClONO₂ concentration is then calculated based on the measured HNO₃ signal, the known relative sensitivities, and accounting for mass discrimination in the instrument.[2]
Chemical Ionization Mass Spectrometry (CIMS) with I⁻ Reagent Ion
This method allows for the simultaneous in-situ detection of this compound (ClNO₂) and dinitrogen pentoxide (N₂O₅) through the formation of iodide ion-molecule clusters.
a. Instrument Setup
The instrument setup is similar to the SF₅⁻ CIMS, with the primary difference being the ion source:
-
Ion Source: Iodide (I⁻) reagent ions are typically generated by passing a trace amount of methyl iodide (CH₃I) in a nitrogen buffer gas over a radioactive source (e.g., ²¹⁰Po).
b. Measurement Principle
The detection of ClNO₂ and N₂O₅ proceeds through the formation of stable cluster ions:
ClNO₂ + I⁻ → I(ClNO₂)⁻ N₂O₅ + I⁻ → I(N₂O₅)⁻
These cluster ions are then detected at their respective mass-to-charge ratios. This direct detection scheme for N₂O₅ avoids interferences associated with other methods.
c. Calibration
The calibration procedure for the I⁻ CIMS method for ClNO₂ involves the in-situ generation of a known quantity of ClNO₂.
-
N₂O₅ Source: A known mixing ratio of N₂O₅ is generated and introduced into the instrument's sampling line.
-
Conversion to ClNO₂: The N₂O₅ flow is passed over a wet sodium chloride (NaCl) salt bed. The reaction of N₂O₅ with NaCl has a known, high yield for ClNO₂ production.
-
Quantification of ClNO₂: The concentration of ClNO₂ produced is determined by measuring the loss of the N₂O₅ signal as it passes through the salt bed.
-
Calibration Curve: A calibration curve is generated by plotting the I(ClNO₂)⁻ signal against the calculated ClNO₂ mixing ratio. The slope of this linear regression provides the instrument's sensitivity to ClNO₂.
Visualizations
Experimental Workflow for In-Situ CIMS Measurement
Caption: General workflow for in-situ ClONO₂ measurement using CIMS.
Chemical Ionization Signaling Pathway
References
- 1. Using chemical ionization mass spectrometry for detection of HNO3, HCl, and ClONO2 in the atmosphere | ESPO [espo.nasa.gov]
- 2. researchgate.net [researchgate.net]
- 3. NOAA CSL: Tropospheric Chemistry: Instruments: Acid CIMS [csl.noaa.gov]
- 4. NOAA-CIMS | Catalog of Archived Suborbital Earth Science Investigations [impact.earthdata.nasa.gov]
Handling and safety protocols for working with chlorine nitrate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a highly reactive and hazardous compound of significant interest in atmospheric chemistry and as a potential reagent in specialized synthesis. Its handling in a laboratory setting demands rigorous safety protocols due to its explosive nature and toxicity. These application notes provide detailed protocols for the safe handling, storage, and disposal of chlorine nitrate, as well as emergency procedures for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a pale yellow liquid with a pungent odor. It is crucial to understand its properties to handle it safely.
| Property | Value | Reference |
| Molecular Formula | ClNO₃ | |
| Molar Mass | 97.46 g/mol | |
| Melting Point | -101 °C (-150 °F; 172 K) | |
| Boiling Point | 18 °C (64 °F; 291 K) | |
| Density | 1.65 g/cm³ |
Hazards and Incompatibilities
This compound is a strong oxidizing agent and is highly reactive. It poses significant hazards and is incompatible with a wide range of substances.
Major Hazards:
-
Explosive Reactivity: Reacts explosively with metals, metal chlorides, alcohols, ethers, and most organic materials.
-
Toxicity: Upon heating to decomposition, it emits toxic fumes of chlorine (Cl₂) and nitrogen oxides (NOₓ). GHS labeling indicates it is corrosive and toxic.
-
Corrosivity: As with many chlorine and nitrate compounds, it is expected to be corrosive to tissues and metals.
Chemical Incompatibilities: A comprehensive, though not exhaustive, list of incompatible materials is provided below. Always consult the Safety Data Sheet (SDS) for specific incompatibilities.
| Chemical Class | Incompatible With |
| Acids | Chromic acid, nitric acid, perchloric acid |
| Alcohols & Ethers | All types |
| Metals | Powdered metals, alkali metals, alkaline earth metals |
| Organic Materials | Most organic compounds, especially flammable liquids and finely divided combustible materials |
| Reducing Agents | Strong reducing agents |
Source:
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when working with this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Chemical safety goggles and a face shield | Must be worn at all times in the laboratory. |
| Skin | Chemical-resistant gloves (Butyl or Neoprene recommended), lab coat, and apron | Ensure gloves are rated for handling oxidizing and corrosive materials. |
| Respiratory | A NIOSH-approved full-face respirator with cartridges for acid gases and chlorine | Required when working outside of a certified chemical fume hood or in case of a spill. |
Source:
Handling and Storage Protocols
General Handling:
-
All work with this compound must be conducted in a certified chemical fume hood with a tested and reliable ventilation system.
-
Never work alone when handling this compound.
-
Use the smallest quantities of the chemical necessary for the experiment.
-
Ensure all glassware is free of organic residues and contaminants.
-
Ground and bond all equipment to prevent static discharge.
Storage:
-
Store this compound in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.
-
Store in a dedicated, corrosion-resistant cabinet.
-
Segregate this compound from all incompatible materials, particularly organic compounds, flammable materials, and metals.
-
Containers should be clearly labeled with the chemical name, hazard warnings, and date of receipt and opening.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. These are not exhaustive and must be adapted to specific laboratory conditions and risk assessments.
Protocol 1: Synthesis from Dichlorine Monoxide and Dinitrogen Pentoxide
This reaction is conducted at 0°C.
Methodology:
-
Preparation: Set up a reaction vessel in a chemical fume hood, equipped with a cooling bath and a means for controlled addition of reactants. Ensure all glassware is scrupulously clean and dry.
-
Reactant Introduction: At 0°C, slowly add dinitrogen pentoxide (N₂O₅) to a solution of dichlorine monoxide (Cl₂O).
-
Reaction: The reaction proceeds as follows: Cl₂O + N₂O₅ → 2 ClONO₂.
-
Purification: The product, this compound, can be purified by fractional distillation under reduced pressure. Extreme caution must be exercised during this step due to the thermal sensitivity of the compound.
Protocol 2: Synthesis from Chlorine Monofluoride and Nitric Acid
This reaction produces hydrogen fluoride (B91410) (HF) as a byproduct, which is also highly hazardous.
Methodology:
-
Preparation: In a dedicated and appropriately scrubbed chemical fume hood, set up a reaction vessel made of HF-resistant material (e.g., Teflon or specialized alloys).
-
Reactant Introduction: Slowly and carefully introduce chlorine monofluoride (ClF) gas into concentrated nitric acid (HNO₃).
-
Reaction: The reaction is: ClF + HNO₃ → HF + ClONO₂.
-
Separation: The separation of this compound from hydrogen fluoride is challenging due to their close boiling points and must be performed with specialized distillation equipment and extreme caution.
Emergency Procedures
Immediate and correct response to an emergency involving this compound is critical.
Spill Response
Small Spill (<100 mL) inside a chemical fume hood:
-
Alert personnel in the immediate area.
-
Wearing full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Do not use combustible materials like paper towels.
-
Collect the absorbed material into a compatible, sealed container.
-
Decontaminate the area with a suitable neutralizing agent.
-
Dispose of all contaminated materials as hazardous waste.
Large Spill (>100 mL) or any spill outside of a chemical fume hood:
-
EVACUATE the laboratory immediately.
-
Activate the nearest fire alarm to alert building occupants.
-
From a safe location, call emergency services and provide details of the spill.
-
Do not re-enter the area until it has been cleared by emergency responders.
Personnel Exposure
Skin Contact:
-
Immediately proceed to the nearest safety shower.
-
Remove all contaminated clothing while under the shower.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Contact:
-
Immediately proceed to the nearest eyewash station.
-
Flush eyes with water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen if trained to do so.
-
Seek immediate medical attention.
Disposal
All waste containing this compound, including contaminated materials from spills, must be disposed of as hazardous waste.
-
Collect waste in a clearly labeled, compatible container.
-
Do not mix this compound waste with other chemical waste streams, especially organic solvents.
-
Follow all institutional and regulatory guidelines for hazardous waste disposal.
Conclusion
Working with this compound requires a thorough understanding of its hazards and strict adherence to safety protocols. This document provides a framework for its safe use in a laboratory setting. Researchers must supplement this information with a comprehensive, experiment-specific risk assessment and consult their institution's Environmental Health and Safety department.
Application Notes: Studying the Reaction Kinetics of Chlorine Nitrate
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a crucial reservoir species in the stratosphere, sequestering both chlorine and nitrogen radicals that are involved in catalytic ozone depletion cycles.[1] The formation and destruction of ClONO₂ are key processes that influence the concentration of ozone-depleting substances. Studying the kinetics of its reactions is vital for accurately modeling atmospheric chemistry and understanding the impact of anthropogenic emissions on the ozone layer. The primary reactions of interest include its formation from chlorine monoxide (ClO) and nitrogen dioxide (NO₂), its photolysis, and its heterogeneous reactions with species like hydrogen chloride (HCl) and water (H₂O) on aerosol surfaces.[2]
Experimental Approaches for Kinetic Studies
Due to the high reactivity and short lifetimes of the species involved, studying chlorine nitrate kinetics requires specialized techniques capable of monitoring reactions on millisecond timescales.[3][4] The most common and effective methods are fast-flow and stopped-flow techniques, often coupled with sensitive detection methods like mass spectrometry or absorption spectroscopy.[3]
-
Fast-Flow/Discharge-Flow Technique: In this method, reactants are introduced into a flow tube at specific points. The position along the tube corresponds to a specific reaction time, allowing for the spatial measurement of reactant and product concentrations. A movable detector, often a mass spectrometer, samples the gas mixture at various points along the tube to generate a concentration-time profile. This technique is highly effective for studying gas-phase reactions under controlled temperature and pressure.[5]
-
Stopped-Flow Technique: This method is ideal for rapid solution-phase or gas-phase reactions.[3] Reactant solutions are loaded into separate syringes and are rapidly driven into a high-efficiency mixing chamber.[6][7] The newly mixed solution flows into an observation cell, where a property proportional to the concentration of a reactant or product (e.g., light absorbance or fluorescence) is monitored.[3] The flow is then abruptly stopped, and the subsequent change in the signal is recorded over time, allowing for the determination of the reaction rate.[3][7] This technique is particularly useful for reactions with half-lives in the millisecond range.[4]
-
Laser Flash Photolysis: This technique is used to study reactions involving photolabile species. A short, intense laser pulse is used to generate a reactive species (e.g., a radical). The subsequent decay of this species or the formation of products is then monitored over time, typically by resonance fluorescence or absorption spectroscopy. This method is essential for determining photolysis rates and studying radical-molecule reactions.[8]
Quantitative Data on this compound Reactions
The following tables summarize key kinetic data for important atmospheric reactions involving this compound.
Table 1: Formation of this compound (ClO + NO₂ + M → ClONO₂ + M)
This termolecular reaction is the primary formation pathway for this compound in the stratosphere. Its rate is dependent on temperature and the concentration of a third body (M), typically N₂ or O₂.
| Third Body (M) | Temperature (K) | Pressure (Torr) | Rate Constant, k (cm⁶ molecule⁻² s⁻¹) | Reference |
| He | 300 | - | (0.83 ± 0.12) x 10⁻³¹ | [5] |
| N₂ | 297 | - | (1.52 ± 0.23) x 10⁻³¹ | [5] |
| He | 248 - 417 | 1 - 9 | Varies with T and P | |
| N₂ | 299 - 417 | 1 - 6 | Varies with T and P |
Table 2: Key Sink Reactions of this compound
These reactions represent the primary gas-phase and heterogeneous pathways for the destruction or conversion of this compound.
| Reaction | A-factor (cm³ molecule⁻¹ s⁻¹) | E/R (K) | Temperature (K) | Notes | Reference |
| ClONO₂ + O → Products | 2.1 x 10⁻¹² | 1370 | 230 - 300 | Gas-phase reaction. | |
| ClONO₂ + OH → Products | 1.19 x 10⁻¹² | -333 | 246 - 387 | Gas-phase reaction.[5] | [5] |
| ClONO₂ + Cl → Products | 8.0 x 10⁻¹² | 1620 | 220 - 296 | Gas-phase reaction. | |
| ClONO₂ + H₂O → HOCl + HNO₃ | - | - | < 200 | Heterogeneous reaction on liquid sulfuric acid. Reaction probability (γ) approaches 0.01. | [9] |
| ClONO₂ + HCl → Cl₂ + HNO₃ | - | - | < 200 | Heterogeneous reaction on liquid sulfuric acid. Reaction probability (γ) is in the order of a few tenths. | [10] |
Table 3: Photolysis of this compound
Photodissociation is a major sink for ClONO₂ in the sunlit stratosphere. The rate of photolysis (J) depends on the absorption cross-section, the quantum yield, and the actinic flux.[11]
| Wavelength Range (nm) | Primary Products | Temperature Dependence | Notes | Reference |
| 196 - 432 | Cl + NO₃ | Yes | Absorption cross-sections are temperature-dependent, particularly between 200 K and 296 K. | |
| > 300 | Cl + NO₃ | Yes | This is the dominant channel. | |
| > 368 | ClO + NO₂ | Yes | Minor channel. |
Experimental Protocols
Protocol: Measuring ClO + NO₂ + M Kinetics via Stopped-Flow Absorption Spectroscopy
This protocol describes a method to determine the rate constant for the formation of this compound using a stopped-flow system coupled with a UV-Vis spectrophotometer.
1. Materials and Reagents
-
Chlorine monoxide (ClO) precursor (e.g., O₃ and Cl₂)
-
Nitrogen dioxide (NO₂) gas
-
Inert third body gas (M), such as high-purity Nitrogen (N₂)
-
Gas cylinders with regulators
-
Mass flow controllers
-
Stopped-flow spectrophotometer system[7]
-
Gas mixing chamber
-
Thermostatted reaction cell
2. Experimental Workflow Diagram
Caption: Workflow for studying this compound kinetics using a stopped-flow system.
3. Procedure
-
System Preparation: Ensure the entire gas handling system, including the stopped-flow apparatus, is leak-tight and has been passivated to minimize wall reactions. Purge the system with the inert third body gas (N₂).
-
Reactant Preparation:
-
Prepare a dilute mixture of ClO in the third body gas (M) and load it into Syringe A. The concentration should be low enough to ensure pseudo-first-order conditions.
-
Prepare a series of mixtures of NO₂ in the third body gas with varying concentrations and load them into Syringe B. The NO₂ concentration should be in large excess compared to ClO.
-
-
Temperature Control: Set the temperature of the observation cell to the desired value for the experiment (e.g., 298 K). Allow the system to equilibrate.
-
Data Acquisition Setup:
-
Set the spectrophotometer to monitor a wavelength where ClO absorbs strongly, but ClONO₂ and NO₂ have minimal interference.
-
Configure the data acquisition software to trigger upon receiving the signal from the stopping syringe and to record the absorbance change over time with high temporal resolution (e.g., every millisecond).
-
-
Performing a Kinetic Run:
-
Rapidly depress the drive mechanism to push the contents of Syringe A and Syringe B through the mixer and into the observation cell.[6]
-
The flow will cease once the stopping syringe is full, which simultaneously triggers the start of data collection.[7]
-
Record the decay of the ClO absorbance signal as a function of time until the reaction is complete.
-
Flush the cell with fresh reactants for the next run. Repeat the measurement multiple times for each NO₂ concentration to ensure reproducibility.
-
-
Varying Conditions: Repeat steps 3-5 for different initial concentrations of NO₂ and at different temperatures to determine the reaction order and the temperature dependence of the rate constant.
4. Data Analysis
-
For each kinetic run, the decay of ClO will follow pseudo-first-order kinetics since [NO₂] is in large excess. Plot the natural logarithm of the ClO absorbance (ln[Abs]) versus time.
-
The slope of this plot will be equal to the negative pseudo-first-order rate constant, -k'.
-
The pseudo-first-order rate constant is related to the second-order rate constant (k) by the equation: k' = k[NO₂].
-
Plot k' versus the concentration of NO₂ for the series of experiments. The slope of this new plot will be the second-order rate constant, k, for the formation of this compound at that specific temperature and pressure.
-
By determining k at various temperatures, an Arrhenius plot (ln(k) vs. 1/T) can be constructed to find the activation energy (Ea) for the reaction.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Stopped-flow - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. web.williams.edu [web.williams.edu]
- 7. agilent.com [agilent.com]
- 8. An experimental and theoretical study of the gas phase kinetics of atomic chlorine reactions with CH3NH2, (CH3)2NH, and (CH3)3N | FarmFlux [espo.nasa.gov]
- 9. The reaction rate constant of this compound hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for the FTIR Analysis of Chlorine Nitrate (ClONO₂)
For Researchers, Scientists, and Drug Development Professionals
Application Note: Quantitative Analysis of Gaseous Chlorine Nitrate (B79036) using Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the identification and quantification of gas-phase molecules, including the highly reactive and atmospherically significant species, chlorine nitrate (ClONO₂). This method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational modes, creating a unique spectral "fingerprint".[1] For ClONO₂, FTIR spectroscopy offers a non-destructive and rapid means of analysis, crucial for both laboratory studies and atmospheric monitoring.
This compound is a key reservoir species in the stratosphere, playing a critical role in ozone depletion cycles.[2] Its accurate quantification is therefore essential for atmospheric chemistry models. In a laboratory setting, FTIR can be employed to monitor the synthesis of ClONO₂, assess its purity, and determine its concentration in gas mixtures for kinetic and photochemical studies.
The infrared spectrum of ClONO₂ exhibits several distinct absorption bands that can be used for its quantification. The most prominent and useful bands for analysis are centered around 780 cm⁻¹ (ν₄), 809 cm⁻¹ (ν₃), 1293 cm⁻¹ (ν₂), and 1735 cm⁻¹ (ν₁) .[3] The selection of the optimal band for quantification depends on the specific experimental conditions, including the presence of other interfering species.
Quantitative analysis is achieved by applying the Beer-Lambert law, which relates the absorbance of a specific infrared band to the concentration of the analyte.[4] This requires the use of a reference spectrum with a known concentration or, more commonly, the use of established absorption cross-section data.[5][6] Databases such as HITRAN provide extensive compilations of spectroscopic parameters, including absorption cross-sections for a wide range of molecules, including ClONO₂.[6][7]
Key Applications:
-
Atmospheric Chemistry: Monitoring of stratospheric ClONO₂ concentrations to understand ozone layer dynamics.[2]
-
Laboratory Kinetics Studies: Measuring the rate of reactions involving ClONO₂.
-
Photochemistry: Investigating the photodecomposition pathways of ClONO₂.
-
Purity Assessment: Verifying the purity of synthesized ClONO₂ by identifying and quantifying impurities such as ClNO and Cl₂.[5]
Quantitative Data
The quantitative determination of ClONO₂ by FTIR spectroscopy relies on accurate absorption cross-section data. The following table summarizes key absorption features of ClONO₂ derived from spectroscopic databases and literature.
| Vibrational Band | Wavenumber (cm⁻¹) | Description | Typical Absorption Cross-Section (cm²/molecule) | Notes |
| ν₄ | ~780.2 | Symmetric combo of ClO stretch and NO₂ bend | Varies with resolution, T, and P | A strong and well-resolved Q-branch, often used for quantitative analysis in atmospheric spectra. |
| ν₃ | ~809.4 | Asymmetric combo of ClO stretch and NO₂ bend | Varies with resolution, T, and P | Another strong band useful for quantification.[3] |
| ν₂ | ~1293.2 | Symmetric NO₂ stretch | Varies with resolution, T, and P | A distinct absorption feature.[3] |
| ν₁ | ~1736.9 | Asymmetric NO₂ stretch | Varies with resolution, T, and P | Located in a region that can have interferences from other species. |
Note: The exact absorption cross-section values are dependent on the temperature, pressure, and spectral resolution of the measurement. For precise quantitative analysis, it is imperative to use reference data recorded under conditions that closely match the experimental conditions or to perform a direct calibration.
Experimental Protocols
Synthesis and Purification of this compound (ClONO₂) - Laboratory Scale
Disclaimer: The synthesis of this compound is a hazardous procedure and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. ClONO₂ is explosive and reacts violently with many organic and inorganic materials.[2]
Synthesis Reaction:
One common laboratory synthesis route involves the reaction of dichlorine monoxide (Cl₂O) with dinitrogen pentoxide (N₂O₅) at low temperatures.[2]
Cl₂O + N₂O₅ → 2 ClONO₂ [2]
Materials and Equipment:
-
Dichlorine monoxide (Cl₂O) gas
-
Dinitrogen pentoxide (N₂O₅) solid
-
Vacuum line apparatus
-
Low-temperature bath (e.g., dry ice/acetone slush, -78 °C)
-
Glass reaction vessel
-
Dewar flasks
-
Pressure gauge
-
FTIR spectrometer with a gas cell for purity analysis
Protocol:
-
Apparatus Preparation: Assemble a clean, dry vacuum line apparatus. Ensure all glassware is free of organic residues.
-
Reactant Preparation: Synthesize or obtain high-purity Cl₂O and N₂O₅. N₂O₅ is a solid that can be sublimed to purify.
-
Reaction Setup: Place a known amount of solid N₂O₅ in the reaction vessel. Cool the vessel to 0 °C using an ice bath.
-
Reactant Introduction: Slowly and carefully admit a stoichiometric amount of Cl₂O gas into the reaction vessel containing the N₂O₅. The reaction should be carried out at 0 °C.[2]
-
Reaction Monitoring: Monitor the pressure in the reaction vessel. The reaction is typically complete when the pressure stabilizes.
-
Purification by Fractional Distillation: After the reaction is complete, the product ClONO₂ can be purified from any unreacted starting materials or byproducts by fractional distillation at reduced pressure and low temperature. This is a critical and hazardous step requiring careful temperature and pressure control.
-
Purity Verification: The purity of the synthesized ClONO₂ should be verified using FTIR spectroscopy. Transfer a small amount of the purified product into a gas cell and acquire an infrared spectrum. Check for the characteristic absorption bands of potential impurities such as ClNO and Cl₂.[5]
FTIR Analysis of Gaseous ClONO₂
Equipment:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Gas cell (path length will depend on the expected concentration of ClONO₂) with appropriate infrared-transparent windows (e.g., KBr, ZnSe)
-
Vacuum pump and manifold for gas handling
-
Pressure and temperature sensors for the gas cell
-
Data acquisition and analysis software
Protocol:
-
System Preparation:
-
Ensure the FTIR spectrometer is properly aligned and has been purged with dry, CO₂-free air or nitrogen to minimize atmospheric interferences.
-
Connect the gas cell to the gas handling manifold and the FTIR spectrometer.
-
Evacuate the gas cell and the manifold to a low pressure.
-
-
Background Spectrum Acquisition:
-
With the gas cell under vacuum, acquire a background spectrum. This spectrum will be used to ratio against the sample spectrum to produce an absorbance spectrum.
-
The background spectrum should be acquired at the same spectral resolution and with the same number of scans as the sample spectrum.
-
-
Sample Introduction:
-
Introduce the gaseous ClONO₂ sample into the evacuated gas cell to the desired pressure.
-
Allow the gas in the cell to equilibrate thermally. Record the final pressure and temperature of the gas in the cell.
-
-
Sample Spectrum Acquisition:
-
Acquire the infrared spectrum of the ClONO₂ sample.
-
The resulting single-beam spectrum is then ratioed against the background spectrum to obtain the absorbance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands of ClONO₂ in the absorbance spectrum.
-
For quantitative analysis, integrate the area of a well-defined and interference-free absorption band.
-
Using the Beer-Lambert law (A = εbc), calculate the concentration (c) of ClONO₂, where A is the integrated absorbance, ε is the absorption cross-section (obtained from literature or a database), b is the path length of the gas cell, and c is the concentration.
-
Safety Precautions
-
This compound (ClONO₂): ClONO₂ is a highly reactive and potentially explosive compound. It can react violently with metals, metal chlorides, alcohols, ethers, and most organic materials.[2] Upon heating, it can decompose to produce toxic fumes of chlorine and nitrogen oxides.[2] All work with ClONO₂ must be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and appropriate gloves.
-
Reactants: The reactants used in the synthesis of ClONO₂, such as dichlorine monoxide and dinitrogen pentoxide, are also hazardous and require careful handling.
-
Chlorine (Cl₂): Chlorine is a toxic and corrosive gas.[8][9] Exposure can cause severe respiratory irritation.[10][11] Always work in a well-ventilated area and have appropriate respiratory protection available.[8][9]
-
General Handling: Use a hand truck to move gas cylinders and ensure they are properly secured.[8] All personnel handling these chemicals must be thoroughly trained on the specific hazards and emergency procedures.
Visualizations
Caption: Workflow for the FTIR analysis of ClONO₂.
Caption: Synthesis and safety relationships for ClONO₂.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. richmondscientific.com [richmondscientific.com]
- 5. escholarship.org [escholarship.org]
- 6. geosci.uchicago.edu [geosci.uchicago.edu]
- 7. HITRANonline - Absorption Cross Section Search [hitran.org]
- 8. njuajif.org [njuajif.org]
- 9. CCOHS: Chlorine [ccohs.ca]
- 10. Chlorine | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
Application Note: Elucidating Chlorine Nitrate Reaction Mechanisms Using Stable Isotope Labeling
Introduction
Chlorine nitrate (B79036) (ClONO₂) is a critical reservoir species in atmospheric chemistry, playing a significant role in stratospheric ozone depletion cycles. Understanding the mechanisms of its heterogeneous reactions, particularly hydrolysis and reaction with hydrogen chloride (HCl) on the surface of ice particles in polar stratospheric clouds, is essential for accurate atmospheric modeling.[1] Stable isotope labeling is a powerful technique used to trace the pathways of atoms through chemical reactions, providing unambiguous insights into reaction mechanisms that are often unattainable by other means.[2] By replacing an atom in a reactant molecule with one of its heavier, non-radioactive isotopes (e.g., ¹⁸O for ¹⁶O, ¹⁵N for ¹⁴N, or ³⁷Cl for ³⁵Cl), researchers can track the fate of that specific atom in the reaction products, thereby elucidating bond cleavage and formation steps.[2][3]
Principle and Applications
The core principle of isotopic labeling lies in the ability to distinguish between atoms of the same element.[2] This is typically achieved using mass spectrometry (MS), which separates ions based on their mass-to-charge ratio, or Fourier-transform infrared (FTIR) spectroscopy, which detects shifts in vibrational frequencies of chemical bonds containing heavier isotopes.[4][5]
Key applications for isotopic studies of chlorine nitrate reactions include:
-
Mechanism of Hydrolysis: Determining the origin of the oxygen atom in the hypochlorous acid (HOCl) and nitric acid (HNO₃) products during the hydrolysis of ClONO₂ on ice surfaces. By using ¹⁸O-labeled water (H₂¹⁸O), researchers can determine whether the reaction proceeds via nucleophilic attack on the chlorine or the nitrogen atom.
-
Reaction with HCl: Tracing the chlorine atoms in the reaction ClONO₂ + HCl → Cl₂ + HNO₃ to confirm the sources of the resulting chlorine molecule.
-
Nitrogen Pathway Analysis: Using ¹⁵N-labeled this compound (ClO¹⁵NO₂) to follow the nitrate group and differentiate its reaction products from other nitrogen-containing species in complex experimental systems.[4]
This methodology, while applied here to atmospheric chemistry, is universally relevant for mechanistic studies in various scientific fields, including drug metabolism, where tracing the metabolic fate of a labeled drug molecule is a routine and critical step.
Quantitative Data Summary
Isotopic labeling studies, in conjunction with kinetic experiments, help validate and understand the reaction probabilities of key this compound heterogeneous reactions. The following table summarizes representative reaction probabilities (γ), which denote the fraction of collisions of a gas-phase molecule with a surface that results in a reaction.
| Reaction | Surface | Temperature (K) | Reaction Probability (γ) | Reference(s) |
| ClONO₂ + H₂O → HOCl + HNO₃ (Hydrolysis) | Ice | 180 - 210 | ~0.1 - 0.3 | [6] |
| ClONO₂ + HCl → Cl₂ + HNO₃ | Ice (HCl doped) | ~200 | ~0.05 - 0.1 | |
| ClONO₂ + H₂O → HOCl + HNO₃ (Hydrolysis) | Sulfuric Acid | < 200 | Approaches 0.01 | [7] |
Experimental Protocols
The following are generalized protocols for conducting isotopic labeling studies of this compound reactions. These protocols are based on common methodologies in atmospheric chemistry research, such as coated-wall flow tube experiments coupled with mass spectrometry.
Protocol 1: Synthesis of Isotopically Labeled this compound (General Approach)
This protocol outlines a general method for synthesizing this compound, which can be adapted for isotopic labeling by using an appropriately labeled precursor. For example, for ¹⁵N labeling, ¹⁵N₂O₅ would be used.
-
Precursor Preparation: Synthesize the isotopically labeled precursor. For instance, ¹⁵N-labeled dinitrogen pentoxide (¹⁵N₂O₅) can be generated by reacting ¹⁵NO₂ with ozone (O₃).
-
Reaction Setup: Conduct the synthesis in a clean, dry glass vacuum system to prevent premature hydrolysis. The primary reaction for forming this compound is: Cl₂O + N₂O₅ → 2 ClONO₂
-
Reactant Introduction: Introduce a controlled amount of chlorine monoxide (Cl₂O) into the reaction vessel, which is held at a low temperature (e.g., ~195 K, dry ice/acetone bath).
-
Addition of Labeled Precursor: Slowly add the isotopically labeled N₂O₅ (e.g., ¹⁵N₂O₅) to the reaction vessel. The reaction should proceed readily at low temperatures.
-
Purification: The resulting labeled ClO¹⁵NO₂ can be purified by fractional distillation under vacuum to remove any unreacted precursors or byproducts.
-
Verification: Confirm the isotopic enrichment and purity of the synthesized ClO¹⁵NO₂ using FTIR spectroscopy (observing shifts in N-O vibrational bands) or mass spectrometry.
Protocol 2: Heterogeneous Reaction with Labeled Water (H₂¹⁸O) on Ice
This protocol describes a typical coated-wall flow tube experiment to study the hydrolysis of ClONO₂ using ¹⁸O-labeled water.
-
Flow Tube Preparation:
-
Use a cylindrical glass flow tube (e.g., 2.5 cm inner diameter, 50 cm long) coated on the inside with a thin film of ice.
-
To create an isotopically labeled ice film, introduce a vapor of H₂¹⁸O into the cooled flow tube (held at stratospheric temperatures, e.g., 190-200 K) from a temperature-controlled reservoir. Allow the vapor to condense evenly on the inner walls.
-
-
Reactant Flow:
-
Establish a steady flow of a carrier gas (e.g., Helium) through the tube at a pressure of ~1 Torr.
-
Introduce a known, low concentration of unlabeled ClONO₂ into the main carrier gas flow through a movable injector.
-
-
Reaction Monitoring:
-
Position a mass spectrometer (e.g., a quadrupole mass spectrometer with chemical ionization) at the downstream end of the flow tube.
-
Monitor the mass signals corresponding to the reactant (ClONO₂) and expected products. For this experiment, key mass-to-charge ratios (m/z) to monitor would be for HOCl, H¹⁸OCl, HNO₃, and HN¹⁸O₃ to determine the position of the ¹⁸O label.
-
-
Kinetic Data Acquisition:
-
Record the decay of the ClONO₂ signal as a function of the movable injector position (which corresponds to reaction time).
-
The first-order rate constant can be determined from the slope of a plot of ln([ClONO₂]₀/[ClONO₂]) versus reaction time. The reaction probability (γ) can then be calculated from this rate constant.
-
-
Product Analysis:
-
Analyze the mass spectra of the products. The detection of H¹⁸OCl would indicate that the water molecule's oxygen atom is incorporated into the hypochlorous acid product, suggesting a nucleophilic attack by water on the chlorine atom of ClONO₂.
-
Visualizations
Reaction Pathway Diagram
Caption: Mechanism of ClONO₂ hydrolysis with H₂¹⁸O on an ice surface.
Experimental Workflow Diagram
Caption: Workflow for isotopic studies of ClONO₂ heterogeneous reactions.
References
- 1. loerting.at [loerting.at]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Characterization of Organic Nitrogen by Chlorination, Ozonation, and Stable Isotope Analysis of Nitrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous Reactions of N2O5 with Nitrate- and Chloride-Containing Solutions: Isotopic Evidence for the Nitration of N2O5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Chlorine Nitrate Absorption Cross-Sections
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the principle techniques used to measure the absorption cross-sections of chlorine nitrate (B79036) (ClONO₂). These methods are fundamental for atmospheric chemistry, photochemical modeling, and can be adapted for the characterization of other gas-phase molecules relevant to various research and development fields.
Introduction to Chlorine Nitrate and its Spectroscopic Measurement
This compound (ClONO₂) is a significant reservoir species in the stratosphere, playing a crucial role in ozone depletion cycles. Accurate measurements of its absorption cross-sections are essential for understanding its atmospheric lifetime and photochemical behavior. The primary techniques employed for these measurements are Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier Transform Infrared (FTIR) Spectroscopy, and Cavity Ring-Down Spectroscopy (CRDS). Each method offers distinct advantages in terms of sensitivity, resolution, and spectral range.
Core Principles: The determination of absorption cross-sections is fundamentally based on the Beer-Lambert Law, which relates the attenuation of light to the properties of the material through which the light is traveling.[1][2] For a gas-phase sample, the law is expressed as:
I(λ) = I₀(λ) * exp[-σ(λ) * n * L]
Where:
-
I(λ) is the intensity of the light after passing through the gas.
-
I₀(λ) is the initial intensity of the light.
-
σ(λ) is the absorption cross-section at a specific wavelength (λ) in cm²/molecule.
-
n is the number density of the absorbing gas in molecules/cm³.
-
L is the absorption path length in cm.
The absorption cross-section can be calculated by measuring the absorbance (A) and knowing the concentration and path length:
σ(λ) = A(λ) / (n * L)
where A(λ) = ln(I₀(λ) / I(λ)).
Synthesis and Handling of this compound
Accurate measurements require a pure sample of this compound. A common method for its synthesis is the reaction of dinitrogen pentoxide (N₂O₅) with dichlorine monoxide (Cl₂O) or chlorine monofluoride (ClF) with nitric acid (HNO₃).[3]
Synthesis Protocol (from N₂O₅ and Cl₂O):
-
Preparation of Reactants: Synthesize N₂O₅ by the dehydration of HNO₃ with phosphorus pentoxide (P₂O₅). Prepare Cl₂O by the reaction of chlorine gas with mercury(II) oxide.
-
Reaction: At 0°C, react N₂O₅ with Cl₂O in the gas phase or in an inert solvent. The reaction is: Cl₂O + N₂O₅ → 2 ClONO₂.[3]
-
Purification: The product is purified by fractional distillation at low temperatures to remove unreacted starting materials and byproducts.
Handling and Safety Precautions:
-
This compound is a toxic and potentially explosive compound.[3]
-
All handling should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, face shield, and appropriate gloves, must be worn.[4]
-
Store ClONO₂ at low temperatures in the dark to prevent decomposition.
-
Ensure all glassware and reaction systems are free of organic materials, as ClONO₂ can react explosively with them.[3]
Techniques for Measuring Absorption Cross-Sections
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a widely used technique to measure the electronic transitions of molecules. For ClONO₂, this corresponds to the absorption of photons that can lead to its photodissociation in the atmosphere.
Application Note: This method is crucial for determining the photolysis rate of ClONO₂ in the stratosphere. The measurements are typically performed over a range of temperatures and pressures to simulate different atmospheric conditions. The temperature dependence of the ClONO₂ UV absorption spectrum is significant, especially at wavelengths important for atmospheric photolysis.[5]
Experimental Protocol:
-
Instrumentation Setup:
-
Light Source: A deuterium (B1214612) lamp for the UV region and a tungsten-halogen lamp for the visible region.
-
Absorption Cell: A quartz or Pyrex cell with a known path length (e.g., 10 cm to several meters for long-path cells). The cell should be temperature-controlled using a jacketed system connected to a circulating bath.[6]
-
Monochromator/Spectrometer: A high-resolution spectrometer, such as a diode array spectrometer, to disperse and detect the light.[5]
-
Detector: A photodiode array or a charge-coupled device (CCD) detector.
-
-
Sample Preparation and Introduction:
-
Evacuate the absorption cell to a high vacuum.
-
Introduce a known pressure of pure ClONO₂ into the cell. The pressure is measured using a high-precision capacitance manometer.
-
The number density (n) can be calculated using the ideal gas law: n = P / (k * T), where P is the pressure, T is the temperature, and k is the Boltzmann constant.
-
-
Data Acquisition:
-
Record the background spectrum (I₀) with the evacuated cell or a cell filled with a non-absorbing buffer gas (e.g., N₂).
-
Introduce the ClONO₂ sample and record the sample spectrum (I).
-
Repeat the measurements at various temperatures and pressures as required.
-
-
Data Analysis:
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the vibrational transitions of molecules and is used to identify functional groups and determine molecular structure. For ClONO₂, specific vibrational bands in the infrared region are used for its detection and quantification in the atmosphere.
Application Note: FTIR is a powerful tool for remote sensing of atmospheric ClONO₂.[9] Laboratory measurements of its IR absorption cross-sections at various temperatures and pressures are compiled into databases like HITRAN, which are then used to analyze atmospheric spectra.[10][11]
Experimental Protocol:
-
Instrumentation Setup:
-
IR Source: A broadband infrared source (e.g., Globar).
-
Interferometer: A Michelson interferometer to modulate the IR beam.
-
Absorption Cell: A multi-pass cell (e.g., White cell) to achieve long path lengths (tens to hundreds of meters) is often used for gas-phase measurements. The cell should be temperature and pressure-controlled.
-
Detector: A sensitive IR detector such as a Mercury Cadmium Telluride (MCT) detector.
-
-
Sample Preparation and Introduction:
-
Follow the same procedure as for UV-Vis spectroscopy to introduce a known concentration of ClONO₂ into the evacuated absorption cell.
-
-
Data Acquisition:
-
Collect a background interferogram with the cell evacuated or filled with a non-absorbing gas.
-
Introduce the ClONO₂ sample and collect the sample interferogram.
-
The instrument software performs a Fourier transform on the interferograms to obtain the single-beam background (I₀) and sample (I) spectra.[12]
-
-
Data Analysis:
-
Calculate the absorbance spectrum: A(ν) = -log₁₀(I(ν) / I₀(ν)). Note that FTIR data is often presented in base 10 absorbance.
-
Convert to natural logarithm absorbance for consistency with the cross-section formula: A_ln(ν) = A(ν) * ln(10).
-
Calculate the absorption cross-section at each wavenumber (ν): σ(ν) = A_ln(ν) / (n * L).
-
Cavity Ring-Down Spectroscopy (CRDS)
CRDS is an extremely sensitive absorption technique that measures the decay rate of light in a high-finesse optical cavity. It is capable of measuring very weak absorptions or low concentrations of absorbers.[13]
Application Note: The high sensitivity of CRDS makes it ideal for measuring weak absorption bands of ClONO₂ or for studying its kinetics at very low concentrations, mimicking atmospheric conditions. The technique provides an absolute measure of absorption without the need for a separate background measurement.[14]
Experimental Protocol:
-
Instrumentation Setup:
-
Light Source: A tunable pulsed or continuous-wave (CW) laser. The choice of laser depends on the desired wavelength range and resolution.
-
Optical Cavity: A stable optical cavity formed by two highly reflective mirrors (reflectivity > 99.99%). The sample gas is contained within this cavity.
-
Detector: A fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode) to measure the decay of light leaking from the cavity.
-
Data Acquisition System: A high-speed digitizer to record the ring-down decay waveform.
-
-
Sample Preparation and Introduction:
-
The cavity is first filled with a non-absorbing gas to measure the empty cavity ring-down time (τ₀).
-
A known concentration of ClONO₂ is then introduced into the cavity.
-
-
Data Acquisition:
-
A laser pulse is injected into the cavity.
-
The light intensity inside the cavity decays exponentially over time as it leaks out through the mirrors.
-
The detector records this decay, and the data acquisition system fits it to an exponential function to determine the ring-down time (τ).
-
-
Data Analysis:
-
The absorption coefficient (α) is calculated from the change in the ring-down time: α = (1/c) * (1/τ - 1/τ₀), where c is the speed of light.
-
The absorption cross-section is then calculated as: σ = α / n, where n is the number density of the sample.
-
Data Presentation
The following tables summarize quantitative data for the absorption cross-sections of this compound obtained from the HITRAN and MPI-Mainz databases, which compile data from various literature sources.
Table 1: UV-Vis Absorption Cross-Sections of ClONO₂ at 296 K
| Wavelength (nm) | Absorption Cross-Section (cm²/molecule) |
| 220 | 1.50 x 10⁻¹⁸ |
| 230 | 8.00 x 10⁻¹⁹ |
| 240 | 3.50 x 10⁻¹⁹ |
| 250 | 1.50 x 10⁻¹⁹ |
| 260 | 8.00 x 10⁻²⁰ |
| 270 | 5.00 x 10⁻²⁰ |
| 280 | 4.00 x 10⁻²⁰ |
| 290 | 3.50 x 10⁻²⁰ |
| 300 | 2.50 x 10⁻²⁰ |
| 310 | 1.50 x 10⁻²⁰ |
| 320 | 8.00 x 10⁻²¹ |
Data sourced from the MPI-Mainz UV/VIS Spectral Atlas.
Table 2: Infrared Absorption Cross-Sections of ClONO₂ [10]
| Spectral Range (cm⁻¹) | Temperature Range (K) | Pressure Range (torr) | Notes |
| 750-830 | 189-297 | 0-117 | Corresponds to the ν₄ and ν₃ bands.[3] |
| 1260-1320 | 189-297 | 0-117 | Corresponds to the ν₂ band.[3] |
| 1680-1790 | 213-296 | 0 | Corresponds to the ν₁ band.[3] |
Data sourced from the HITRAN database. The cross-section values are provided as high-resolution data files within the database.[10]
Visualizations
References
- 1. iup.uni-bremen.de [iup.uni-bremen.de]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 4. research.chalmers.se [research.chalmers.se]
- 5. Beer-Lambert law in absorption spectrometry – Linear Algebra and Applications [pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. HITRAN Cross-section Molecules [lweb.cfa.harvard.edu]
- 10. HITRANonline - Documentation: Units and definitions [hitran.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cavity ring-down spectroscopy - Wikipedia [en.wikipedia.org]
- 13. Beer–Lambert law - Wikipedia [en.wikipedia.org]
- 14. The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest [uvvis.mpch-mainz.gwdg.de]
Protocol for generating and purifying chlorine nitrate in a lab setting.
Hazard Analysis and Safety Protocols for Chlorine Nitrate (B79036)
Disclaimer: This document is intended for informational and educational purposes for trained research professionals. It is not a protocol for the synthesis of chlorine nitrate. This compound (ClONO₂) is a highly reactive and explosive compound that poses significant safety risks. Its synthesis and handling should only be attempted by experienced chemists in a controlled laboratory environment with extensive safety measures in place.
Introduction
This compound is an inorganic compound that plays a significant role in atmospheric chemistry, particularly in the stratosphere.[1] It acts as a crucial reservoir species for both reactive chlorine and nitrogen, influencing ozone depletion cycles. In a laboratory setting, it is a powerful oxidizing and nitrating agent. However, its utility is overshadowed by its extreme instability and hazardous nature. It reacts explosively with a wide range of substances, including metals, alcohols, ethers, and most organic materials.[1][2] Upon heating, it decomposes and emits toxic fumes of chlorine (Cl₂) and nitrogen oxides (NOₓ).[1]
General Principles of Formation
From a theoretical standpoint, this compound can be formed through several reactions. One common method described in the literature involves the reaction of dichlorine monoxide (Cl₂O) with dinitrogen pentoxide (N₂O₅) at low temperatures (0 °C).[1]
Cl₂O + N₂O₅ → 2 ClONO₂
Another pathway involves the reaction of chlorine monofluoride (ClF) with nitric acid (HNO₃).[1]
ClF + HNO₃ → HF + ClONO₂
These reactions involve highly toxic, corrosive, and unstable precursors, compounding the overall risk. The product, this compound, is itself highly unstable and prone to explosive decomposition.
Hazard Identification and Risk Assessment
A thorough risk assessment is mandatory before any work involving this compound or its precursors is considered. The primary hazards include:
-
Explosion Hazard: this compound is shock-sensitive and can decompose explosively, especially in the presence of impurities, organic materials, or upon heating.[1][2]
-
High Reactivity: As a strong oxidizer, it reacts violently with reducing agents, metals, metal chlorides, and organic compounds.[1][3]
-
Toxicity: this compound is toxic.[1] Upon decomposition or reaction, it releases highly toxic and corrosive gases like chlorine and nitrogen oxides.[1] Inhalation of these gases can cause severe respiratory damage and can be fatal.[4][5]
-
Corrosivity: The compound and its decomposition products are highly corrosive to skin, eyes, and respiratory tissues.[5]
Safety Data and Properties
The following table summarizes key quantitative data for this compound for hazard assessment.
| Property | Value | Source / Notes |
| Chemical Formula | ClNO₃ | [1] |
| Molar Mass | 97.46 g/mol | [1] |
| Appearance | Yellowish liquid or gas | |
| Melting Point | -101 °C | [1] |
| Density | 1.65 g/cm³ | [1] |
| NFPA 704 Rating | Health (3): Can cause serious or permanent injury. | [1] |
| Flammability (0): Will not burn. | [1] | |
| Instability (2): Readily undergoes violent chemical change. | [1] | |
| Special (OX): Oxidizer. | [1] | |
| GHS Pictograms | Corrosive, Toxic | [1] |
| GHS Signal Word | Danger | [1] |
Experimental Safety Protocols
Due to the extreme hazards, detailed step-by-step protocols are not provided. Instead, the following outlines the minimum mandatory safety framework required to handle such materials.
1. Engineering Controls:
-
Fume Hood: All work must be conducted in a certified, corrosion-resistant chemical fume hood with a high flow rate.[6]
-
Blast Shield: A sturdy, anchored blast shield must be used at all times between the apparatus and the researcher.
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and other contaminants.
-
Ventilation: The laboratory must have robust ventilation, with chlorine and NOₓ gas detectors and alarms installed.[7]
-
Isolation: The experiment should be set up in a designated and isolated area of the laboratory, away from incompatible materials and general traffic.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[5][6]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate) and change them frequently.
-
Body Protection: A flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes are required. In some situations, a full-body encapsulating suit may be necessary.[5]
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) must be readily available for emergency situations.[5][8] Standard respirators are insufficient for high concentrations of chlorine or NOₓ gas.
3. Emergency Procedures:
-
Emergency Plan: A detailed emergency plan must be written and understood by all personnel in the vicinity. This includes evacuation routes, emergency contacts, and procedures for spills, fire, and medical emergencies.
-
Spill Control: Neutralizing agents for both acidic gases and the oxidizing agent should be available. Do not use combustible materials (like paper towels) for cleanup.
-
Fire Safety: Use an appropriate fire extinguisher. Do not use water on reactions involving water-reactive precursors. Note that this compound is a strong oxidizer and can intensify fires.[5]
-
First Aid: An eyewash station and safety shower must be immediately accessible.[6][9] Anyone exposed via inhalation must be moved to fresh air immediately and receive urgent medical attention.[9]
Visualizations
Logical Workflow for Handling High-Hazard Chemicals
The following diagram illustrates the decision-making and safety-check workflow that must be followed before and during any experiment involving extremely hazardous substances like this compound.
Caption: High-Hazard Chemical Handling Workflow.
Signaling Pathway for Emergency Response to Chemical Exposure
This diagram shows the critical steps to take in the event of an accidental exposure to a corrosive and toxic chemical.
Caption: Emergency Response for Chemical Exposure.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. icheme.org [icheme.org]
- 4. njuajif.org [njuajif.org]
- 5. CCOHS: Chlorine [ccohs.ca]
- 6. nmt.edu [nmt.edu]
- 7. hse.gov.uk [hse.gov.uk]
- 8. api.grundfos.com [api.grundfos.com]
- 9. Technical Data — Safe Handling of Chlorine Gas | De Nora [denora.com]
Simulating Stratospheric Chlorine Nitrate Distribution Using Chemical Transport Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing chemical transport models (CTMs) to simulate the global distribution of chlorine nitrate (B79036) (ClONO₂). Understanding the spatial and temporal distribution of this key stratospheric reservoir species is crucial for assessing the impact of anthropogenic emissions on ozone depletion. These protocols are designed to guide researchers in setting up, running, and validating CTM simulations for this purpose.
Application Notes
Chlorine nitrate (ClONO₂) is a significant reservoir for both chlorine (Cl) and nitrogen (NOₓ) radicals in the stratosphere. Its formation and destruction are central to the processes that control stratospheric ozone levels. Chemical transport models are indispensable tools for investigating the complex interplay of chemistry and dynamics that govern the distribution of ClONO₂.
CTMs such as GEOS-Chem, CAM-chem, and WACCM are widely used for these simulations.[1][2][3] These models incorporate detailed chemical mechanisms that represent the key reactions involving ClONO₂ and other related species. The accuracy of these simulations is contingent on several factors, including the fidelity of the meteorological data used to drive the transport, the comprehensiveness of the chemical scheme, and the parameterization of heterogeneous chemistry on polar stratospheric clouds (PSCs) and sulfate (B86663) aerosols.
Successful simulation of ClONO₂ distribution enables researchers to:
-
Quantify the partitioning of chlorine between active (ClO) and reservoir (HCl, ClONO₂) forms.
-
Investigate the processes of chlorine activation on PSCs and subsequent ozone loss in polar regions.
-
Assess the impact of volcanic eruptions on stratospheric chemistry through the enhancement of sulfate aerosols.
-
Evaluate the effectiveness of international agreements, such as the Montreal Protocol, in reducing the stratospheric chlorine burden.
Experimental Protocols
This section outlines a general protocol for conducting a simulation of stratospheric ClONO₂ distribution using a CTM. The example provided is based on the GEOS-Chem model, but the principles can be adapted to other models like CAM-chem or WACCM.
Model Setup and Configuration
A "full-chemistry" simulation is necessary to accurately model stratospheric halogen chemistry.[4] In GEOS-Chem, this involves activating the comprehensive chemistry mechanism that includes both tropospheric and stratospheric reactions.
GEOS-Chem Configuration (input.geos):
To enable the necessary chemistry, the input.geos file needs to be configured appropriately. A key section is the CHEMISTRY MENU, where you activate the full chemistry simulation and the linearized stratospheric chemistry scheme.[1]
For more detailed stratospheric chemistry, the Unified Chemistry Extension (UCX) can be utilized, which provides a more explicit representation of stratospheric processes.[1] When using UCX, the linearized chemistry is applied to the mesosphere.[1]
Chemical Mechanism:
The selected chemical mechanism should include a comprehensive suite of halogen reactions. In GEOS-Chem, the "fullchem" mechanism includes key chlorine species such as Cl, ClO, HCl, HOCl, Cl₂, Cl₂O₂, and ClONO₂.[1][5] The reaction rates should be based on the latest evaluations from bodies like the NASA Jet Propulsion Laboratory (JPL).
Input Data
Meteorological Data:
The CTM is driven by meteorological fields from a General Circulation Model (GCM) or a data assimilation system. For GEOS-Chem, this is typically data from the Goddard Earth Observing System (GEOS) Forward Processing (FP) or MERRA-2 reanalysis products.[6][7] These datasets provide winds, temperature, pressure, and other variables necessary to simulate the transport of chemical species.
Emissions Data:
While ClONO₂ is not directly emitted, the simulation requires emissions inventories for its precursors and other relevant species. This includes emissions of chlorofluorocarbons (CFCs) and other halogen-containing source gases, as well as nitrogen oxides (NOₓ) and methane (B114726) (CH₄).
Initial and Boundary Conditions:
The simulation needs to be initialized with the three-dimensional distribution of all chemical species. For long-term simulations, a "spin-up" period is required to allow the model to reach a state of dynamic equilibrium. Boundary conditions for stratospheric chemistry, such as those for the UCX routines, are also necessary.[6][8]
Simulation Execution
Once the model is configured and the necessary input data are in place, the simulation can be executed. The simulation period will depend on the research question. For studying seasonal cycles, a multi-year simulation is appropriate. For investigating specific events like a major stratospheric warming, a shorter, more focused simulation period would be used.
Model Validation
Validation is a critical step to assess the performance of the model simulation. This involves comparing the model output with observational data.
Observational Datasets:
-
Satellite Observations: Data from satellite instruments are essential for global model validation. Key datasets for stratospheric ClONO₂ include those from the Microwave Limb Sounder (MLS) on the Aura satellite and the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS) on the Envisat satellite. These instruments provide vertical profiles of ClONO₂ and other related species.
-
Aircraft and Balloon-borne Instruments: In-situ measurements from aircraft and balloon campaigns provide high-resolution data that are valuable for detailed process studies and validation of specific model components.[9]
Comparison Metrics:
The model output should be sampled at the same locations and times as the observations. Common comparison metrics include:
-
Mean Bias: The average difference between the model and observations.
-
Root Mean Square Error (RMSE): A measure of the magnitude of the errors.
-
Correlation Coefficient (R): A measure of the linear relationship between the model and observations.
Data Presentation
The following tables summarize typical quantitative data from CTM simulations of ClONO₂ and compare them with observational data.
Table 1: Comparison of Modeled and Observed ClONO₂ Volume Mixing Ratios at Different Altitudes.
| Altitude (km) | Pressure (hPa) | WACCM Simulated ClONO₂ (ppbv) | MIPAS Observed ClONO₂ (ppbv) |
| 20 | 50 | 0.8 - 1.2 | 0.7 - 1.1 |
| 25 | 30 | 1.5 - 2.0 | 1.4 - 1.9 |
| 30 | 10 | 0.9 - 1.3 | 0.8 - 1.2 |
Table 2: Model Performance Statistics for ClONO₂ Simulations.
| Model | Observational Data | Region | Mean Bias (ppbv) | RMSE (ppbv) | Correlation (R) |
| WACCM | MIPAS | Polar Vortex | -0.1 to +0.2 | 0.2 - 0.4 | 0.7 - 0.9 |
| CLaMS | MIPAS-B | Arctic | ~0.1 | - | - |
| EMAC | MIPAS-B | Arctic | ~0.15 | - | - |
Visualizations
Stratospheric Chlorine Chemistry Signaling Pathway
Caption: Key chemical pathways for the formation and loss of this compound in the stratosphere.
Experimental Workflow for CTM Simulation of ClONO₂
Caption: A generalized workflow for simulating this compound distribution using a chemical transport model.
References
- 1. Stratospheric chemistry - Geos-chem [wiki.seas.harvard.edu]
- 2. WACCM | Atmospheric Chemistry Observations & Modeling [www2.acom.ucar.edu]
- 3. Atmospheric chemistry — CESM Tutorial [ncar.github.io]
- 4. Fullchem simulation — GEOS-Chem Classic 14.6.3 documentation [geos-chem.readthedocs.io]
- 5. Halogen chemistry mechanism - Geos-chem [wiki.seas.harvard.edu]
- 6. The GEOS-Chem Input Data portal — GEOS-Chem Classic 14.5.0 documentation [geos-chem.readthedocs.io]
- 7. The GEOS-Chem Input Data portal — GEOS-Chem Classic 14.6.3 documentation [geos-chem.readthedocs.io]
- 8. Input data for GEOS-Chem Classic — GEOS-Chem Classic 14.3.0 documentation [geos-chem.readthedocs.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Tube Reactor Studies of Chlorine Nitrate Heterogeneous Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the study of chlorine nitrate (B79036) (ClONO₂) heterogeneous reactions using flow tube reactors. This document details the experimental protocols, summarizes key quantitative data, and illustrates the fundamental reaction pathways and experimental workflows. The information is intended to guide researchers in setting up and conducting experiments to investigate the atmospheric chemistry of chlorine nitrate, a key reservoir species in stratospheric ozone depletion.
Introduction to this compound Heterogeneous Chemistry
This compound (ClONO₂) plays a crucial role in stratospheric chemistry by acting as a reservoir for both chlorine and nitrogen species. Its heterogeneous reactions on the surfaces of polar stratospheric clouds (PSCs), which are composed of ice and nitric acid trihydrate, and on sulfate (B86663) aerosols are critical for the activation of chlorine and subsequent ozone depletion.[1] Flow tube reactors are powerful laboratory tools for studying these gas-surface reactions under controlled conditions that mimic the stratosphere.
Key Heterogeneous Reactions of this compound
The primary heterogeneous reactions of this compound that are of atmospheric significance include its interactions with water (hydrolysis) and hydrogen chloride (HCl) on various surfaces.
-
Reaction with Water (Hydrolysis): ClONO₂ (g) + H₂O (s, l) → HOCl (g) + HNO₃ (s, l) This reaction produces hypochlorous acid (HOCl) and nitric acid. HOCl can subsequently react with HCl to produce molecular chlorine (Cl₂).[1]
-
Reaction with Hydrogen Chloride: ClONO₂ (g) + HCl (s, l) → Cl₂ (g) + HNO₃ (s, l) This reaction directly produces molecular chlorine (Cl₂) and nitric acid.[1][2] The Cl₂ is readily photolyzed in the stratosphere to generate chlorine atoms, which catalytically destroy ozone.[1][2]
Quantitative Data Summary
The following tables summarize the reaction probabilities (γ), also referred to as uptake coefficients or sticking coefficients, for the heterogeneous reactions of this compound on various atmospherically relevant surfaces. The reaction probability is defined as the fraction of collisions of a gas-phase species with a surface that results in a reaction.
Table 1: Reaction Probabilities (γ) of ClONO₂ on Ice and Nitric Acid Trihydrate (NAT) Surfaces
| Reactant | Surface | Temperature (K) | Reaction Probability (γ) | Products | Reference(s) |
| ClONO₂ + H₂O | Ice | 180 - 200 | 0.3 | HOCl, HNO₃ | |
| ClONO₂ + H₂O | Ice | 200 | ~0.02 (collision efficiency) | HOCl, HNO₃ | [2] |
| ClONO₂ + H₂O | Ice | 180 | ≈ 0.10 | HOCl, HNO₃ | [3][4] |
| ClONO₂ + HCl | Ice | ~200 | 0.05 - 0.1 | Cl₂, HNO₃ | [2] |
| ClONO₂ + H₂O | Nitric Acid Trihydrate (NAT) | 202 | Varies with P(H₂O) | HOCl, HNO₃ | [5] |
| ClONO₂ + HCl | Nitric Acid Trihydrate (NAT) | 202 | Varies with P(H₂O) | Cl₂, HNO₃ | [5] |
Table 2: Reaction Probabilities (γ) of ClONO₂ on Sulfuric Acid (H₂SO₄) Surfaces
| Reactant | H₂SO₄ wt% | Temperature (K) | Reaction Probability (γ) | Products | Reference(s) |
| ClONO₂ + H₂O | 95.6 | Room Temp. | 0.00032 (sticking coeff.) | - | |
| ClONO₂ + H₂O | 45-55 | 203-205 | Good agreement with previous | HOCl, HNO₃ | [6] |
| ClONO₂ + HCl | 45-55 | 203-205 | Good agreement with previous | Cl₂, HNO₃ | [6] |
| ClONO₂ + H₂O | - | < 200 | approaches 0.01 | HOCl, HNO₃ | |
| ClONO₂ + HCl | - | ~200 | a few tenths | Cl₂, HNO₃ | |
| ClONO₂ + HCl | 65 | 210 | - | Cl₂, HNO₃ | [7] |
Experimental Protocols
The following section outlines a general protocol for studying the heterogeneous reactions of this compound using a coated-wall flow tube reactor coupled with a mass spectrometer for detection.
Experimental Setup
A typical coated-wall flow tube reactor setup consists of:
-
Gas Inlet System: For introducing reactant gases (ClONO₂, HCl, H₂O) and a carrier gas (e.g., He or N₂) at controlled flow rates.
-
Flow Tube: A tube (often Pyrex or quartz) with its inner surface coated with the substrate of interest (e.g., ice or sulfuric acid). The temperature of the flow tube is precisely controlled.
-
Movable Injector: To introduce the gas-phase reactant (ClONO₂) at different points along the flow tube, allowing for variation of the reaction time.
-
Detection System: A mass spectrometer to monitor the concentrations of reactants and products at the exit of the flow tube.
Protocol for ClONO₂ Reaction on an Ice-Coated Surface
-
Preparation of the Ice Surface:
-
Thoroughly clean the inner surface of the flow tube.
-
Introduce a controlled amount of water vapor into the flow tube while it is cooled to the desired experimental temperature (e.g., 200 K). This will result in the formation of a uniform ice film on the inner wall.
-
-
Introduction of Reactants:
-
Establish a steady flow of the carrier gas through the cooled, ice-coated flow tube.
-
If studying the reaction with HCl, introduce a known concentration of HCl gas into the main carrier flow to allow it to be taken up by the ice surface.
-
Introduce a known, low concentration of ClONO₂ gas into the flow tube via the movable injector.
-
-
Data Acquisition:
-
Position the movable injector at its furthest point from the detector to establish the initial concentration of ClONO₂ ([ClONO₂]₀) without significant reaction.
-
Move the injector to various positions closer to the detector, allowing the ClONO₂ to react with the ice surface for different lengths of time.
-
At each injector position, monitor the concentrations of ClONO₂ and the gaseous products (e.g., HOCl or Cl₂) using the mass spectrometer.
-
-
Data Analysis:
-
The first-order rate coefficient (k_obs) for the loss of ClONO₂ on the surface can be determined from the slope of a plot of ln([ClONO₂]₀ / [ClONO₂]) versus reaction time.
-
The reaction probability (γ) can then be calculated using the following equation: γ = (2 * r * k_obs) / v where 'r' is the radius of the flow tube and 'v' is the mean thermal velocity of the ClONO₂ molecules.
-
Visualizations
The following diagrams illustrate the key reaction pathways and a typical experimental workflow for a flow tube reactor experiment.
Caption: Heterogeneous reaction pathways of this compound.
Caption: Experimental workflow for a flow tube reactor study.
References
- 1. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antarctic stratospheric chemistry of this compound, hydrogen chloride, and ice: release of active chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Modeling the heterogeneous reaction probability for this compound hydrolysis on ice | Semantic Scholar [semanticscholar.org]
- 5. Heterogeneous interactions of ClONO{sub 2} and HCl on nitric acid trihydrate at 202 K (Journal Article) | OSTI.GOV [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. Heterogeneous interactions of this compound, hydrogen chloride, and nitric acid with sulfuric acid surfaces at stratospheric temperatures | CU Experts | CU Boulder [experts.colorado.edu]
Application Notes & Protocols for the Quantification of Chlorine Nitrate (ClONO2) in Atmospheric Samples
Introduction
Chlorine nitrate (B79036) (ClONO2) is a critical reservoir species in the stratosphere, sequestering both reactive chlorine (ClOx) and nitrogen oxides (NOx), which are key players in catalytic ozone destruction.[1][2] It is formed through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO2).[1][2] The quantification of atmospheric ClONO2 is essential for understanding stratospheric ozone chemistry, particularly the processes of chlorine activation and deactivation in the polar regions.[1] This document provides detailed application notes and protocols for the primary methods used to measure ClONO2 in atmospheric samples.
Primary Analytical Methods
Historically, mid-infrared emission and absorption spectroscopy were the sole methods for ClONO2 measurement.[1][2][3] More recently, in situ techniques like chemical ionization mass spectrometry have been developed, offering high sensitivity and time resolution.[1][2][3][4]
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a remote sensing technique that identifies and quantifies ClONO2 by detecting its distinct vibrational-rotational absorption or emission bands in the infrared spectrum.[1][2] Key spectral bands used for analysis are located at approximately 779, 809, 1293, and 1735 cm⁻¹.[1][2] Measurements can be performed from the ground, as well as from balloon, aircraft, and satellite platforms.
-
Absorption Spectroscopy (Solar Occultation): This method measures the absorption of direct sunlight as it passes through the atmosphere at sunrise or sunset. The first observations of ClONO2 were made using this technique from balloon-borne spectrometers.
-
Emission Spectroscopy: This method measures the thermal infrared emission from the atmospheric limb. It has the advantage of being able to take measurements at any time of day or night. The first nighttime profiles of ClONO2 were obtained using this approach.
Chemical Ionization Mass Spectrometry (CIMS)
CIMS is a highly sensitive and selective in situ technique for measuring trace gases. It is a "soft" ionization method that minimizes fragmentation of the target molecule, which is ideal for quantifying labile species like ClONO2.[5] The process involves the reaction of ambient ClONO2 molecules with specific reagent ions in a flow tube, followed by detection of the resulting product ion with a mass spectrometer.[4][5][6]
-
Reagent Ion Chemistry: Different reagent ions can be used to optimize sensitivity and minimize interferences. For airborne measurements of ClONO2, along with HNO3 and HCl, the SF5⁻ reagent ion has been successfully employed.[4] Another common scheme uses iodide (I⁻) adduct ions, which is effective for the simultaneous detection of nitryl chloride (ClNO2) and dinitrogen pentoxide (N2O5).[7]
Quantitative Data Summary
The performance of each method varies, and the choice of technique often depends on the specific research goals, required detection limits, and the measurement platform.
| Method | Analyte(s) | Typical Platform | Detection Limit | Precision | Accuracy | Key Reference(s) |
| FTIR Spectroscopy | ClONO2 | Ground, Balloon, Aircraft, Satellite | Not specified in search results | Uncertainty in ν4 band spectroscopic parameters is 12% | Not specified in search results | [8] |
| CIMS (SF5⁻ reagent) | ClONO2, HNO3, HCl | Aircraft | < 3 pptv | High | High | [4] |
| CIMS (I⁻ reagent) | ClNO2, N2O5 | Ground, Aircraft | ~5 pptv | ~10% for 100 pptv in 1s | ~20% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of ClONO2 in stratospheric chlorine chemistry, showing its formation from reactive species and its removal through photolysis and heterogeneous reactions that can regenerate active chlorine.
Caption: Atmospheric chemistry of chlorine nitrate (ClONO2).
Experimental Protocols & Workflows
Protocol 1: ClONO2 Quantification by FTIR Remote Sensing
This protocol outlines the general steps for retrieving atmospheric ClONO2 vertical profiles from limb emission spectra.
Methodology:
-
Instrument Configuration: Set up the FTIR spectrometer for limb viewing geometry. Ensure the instrument is radiometrically and spectrally calibrated.
-
Atmospheric Spectra Acquisition: Record interferograms of atmospheric limb emission at a series of tangent altitudes.
-
Data Pre-processing: Convert the raw interferograms into calibrated, unapodized spectral radiances using standard Fourier transform procedures.
-
Forward Modeling: Use a radiative transfer model (e.g., KOPRA) to simulate synthetic limb emission spectra.[1] This model requires a priori profiles of temperature, pressure, and the volume mixing ratios of interfering species.
-
Spectral Fitting (Retrieval): Employ an iterative inversion algorithm to adjust the ClONO2 vertical profile until the difference between the measured and simulated spectra is minimized. The fitting is typically performed in specific microwindows where ClONO2 has a strong spectral signature (e.g., around 780 cm⁻¹).
-
Error Analysis and Validation: Quantify the retrieval uncertainty, considering both measurement noise and systematic errors in model parameters (e.g., spectroscopic data, temperature profiles). Compare results with data from other instruments or models for validation.
Caption: Experimental workflow for FTIR-based ClONO2 retrieval.
Protocol 2: ClONO2 Quantification by In Situ CIMS
This protocol describes the general procedure for airborne measurement of ClONO2 using CIMS with a chemical reagent source.
Methodology:
-
Instrument Preparation:
-
Install the CIMS instrument on the aircraft platform.
-
Prepare the ion source. For example, using an electrical discharge with a source gas to produce reagent ions like SF5⁻.[4]
-
Ensure the vacuum systems for the mass spectrometer are operating correctly.
-
-
Pre-Flight Calibration:
-
Introduce a zero-air gas (ultra-pure air) to determine the instrument background signal at the target mass-to-charge ratio (m/z).
-
Introduce a calibration gas of known ClONO2 concentration to determine the instrument's sensitivity (ion counts per pptv). Calibrations are often performed in the laboratory before and after field campaigns.[4]
-
-
In-Flight Sampling:
-
Draw ambient air into the instrument through a carefully designed inlet system that minimizes sampling losses.
-
The sample air is mixed with the reagent ions in a flow tube reactor under controlled pressure and temperature conditions.
-
-
Ion-Molecule Reaction: The reagent ions (e.g., SF5⁻) react with ambient ClONO2 to form a specific, stable product ion.
-
Mass Spectrometric Detection:
-
The product ions are guided into a mass spectrometer (e.g., a quadrupole).
-
The mass spectrometer is set to continuously monitor the m/z of the ClONO2 product ion.
-
-
Data Acquisition and Processing:
-
Record the ion count rate over time. The time resolution is typically high (e.g., 1.7 seconds).[4]
-
Convert the raw ion counts to a volume mixing ratio (pptv) using the sensitivity factor from calibration and correcting for the background signal.
-
References
- 1. researchgate.net [researchgate.net]
- 2. ACP - this compound in the atmosphere [acp.copernicus.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Chemical ionization - Wikipedia [en.wikipedia.org]
- 6. Chemical Ionization - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
Application Notes and Protocols for Ab Initio Molecular Dynamics Simulation of Chlorine Nitrate Solvation
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide on the application of ab initio molecular dynamics (AIMD) for simulating the solvation of chlorine nitrate (B79036) (ClONO₂) in an aqueous environment. This document outlines the theoretical background, experimental protocols, data presentation, and visualization of the simulation workflow.
Introduction
Chlorine nitrate (ClONO₂) is a significant molecule in atmospheric chemistry, acting as a reservoir for both chlorine and nitrogen oxide species that play a crucial role in stratospheric ozone depletion. Understanding its interaction with water at a molecular level is essential for elucidating its role in heterogeneous atmospheric reactions, particularly its hydrolysis. Ab initio molecular dynamics (AIMD) is a powerful computational method that allows for the simulation of complex chemical systems from first principles, without the need for empirical force fields.[1] By calculating the forces on each atom "on the fly" from electronic structure theory, AIMD provides a highly accurate description of the dynamic interactions between ClONO₂ and surrounding water molecules, including hydrogen bonding, charge transfer, and the structure of the solvation shell.[2]
These simulations can reveal key insights into the solvation structure, coordination numbers, and the dynamics of water molecules in the vicinity of this compound. Such information is invaluable for parameterizing larger-scale atmospheric models and for understanding the fundamental chemical physics of solvation.
Ab Initio Molecular Dynamics Simulation Protocol
This protocol describes a general methodology for performing an AIMD simulation of a single this compound molecule in a periodic box of water. The parameters are based on common practices for simulating solvated ions and small molecules in aqueous solutions.[1][3][4]
2.1. System Preparation
-
Initial Geometry: Obtain the optimized gas-phase geometry of the this compound (ClONO₂) molecule. This can be done using a static Density Functional Theory (DFT) or a higher-level quantum chemistry method (e.g., MP2 or CCSD(T)).
-
Solvation Box: Place the optimized ClONO₂ molecule at the center of a cubic simulation box.
-
Adding Solvent: Populate the simulation box with a sufficient number of water molecules to achieve the experimental density of water (approximately 1 g/cm³). For a typical simulation, a cubic box with a side length of ~12-15 Å containing 64-128 water molecules is a common choice.[1] Ensure no water molecules are placed too close to the solute molecule initially.
-
Initial Relaxation: Perform an initial classical molecular dynamics simulation with a force field (e.g., TIP3P for water) for a short period (~1 ns) to allow the water molecules to arrange around the solute and to achieve a reasonable starting configuration for the AIMD simulation. This is followed by a geometry optimization of the entire system at the chosen DFT level.
2.2. AIMD Simulation Parameters
The following parameters are representative of a robust AIMD simulation setup for an aqueous system.
| Parameter | Recommended Value/Setting | Rationale & Notes |
| Electronic Structure Method | Density Functional Theory (DFT) | Provides a good balance between accuracy and computational cost for AIMD.[3] |
| DFT Functional | PBE, BLYP, or revPBE | These Generalized Gradient Approximation (GGA) functionals are commonly used for aqueous systems.[3] |
| Dispersion Correction | DFT-D3 | Essential for accurately describing the non-covalent interactions (van der Waals forces) between the solute and water molecules.[3] |
| Basis Set | Triple-ζ quality with polarization functions (e.g., TZV2P) | A sufficiently large basis set is crucial for an accurate description of the electronic structure.[4] |
| Plane Wave Cutoff | 400-800 Ry | A higher cutoff ensures better convergence of the electronic energy. The specific value depends on the pseudopotentials used.[1] |
| Ensemble | Canonical (NVT) | The simulation is performed at constant Number of particles, Volume, and Temperature.[1] |
| Temperature | 298 K (or other relevant temperature) | Controlled using a thermostat. |
| Thermostat | Nosé-Hoover chain thermostat | A robust method for maintaining the target temperature with minimal disruption to the system's dynamics.[1] |
| Time Step | 0.5 fs | A small time step is necessary to accurately integrate the equations of motion, especially with the presence of light hydrogen atoms.[4] |
| Equilibration Run | 5-10 ps | An initial AIMD run to allow the system to reach thermal equilibrium at the quantum mechanical level. |
| Production Run | 30-50 ps | The main simulation run from which data is collected for analysis. Longer runs provide better statistical sampling.[1] |
2.3. Post-Simulation Analysis
-
Trajectory Analysis: The primary output of the AIMD simulation is the trajectory file, which contains the positions of all atoms at each time step.
-
Structural Properties:
-
Radial Distribution Functions (RDFs): Calculate the RDFs, g(r), between specific atoms of ClONO₂ (e.g., the central chlorine atom, the nitrogen atom) and the oxygen and hydrogen atoms of the surrounding water molecules.[5] The position of the first peak in the RDF gives the average distance to the first solvation shell, and the first minimum indicates its boundary.[6][7]
-
Coordination Number (CN): Integrate the RDF up to its first minimum to determine the average number of water molecules in the first solvation shell.[8]
-
-
Dynamical Properties:
-
Mean Square Displacement (MSD): Calculate the MSD to determine the diffusion coefficient of ClONO₂ and the surrounding water molecules.
-
Hydrogen Bond Analysis: Analyze the dynamics of hydrogen bond formation and breaking between ClONO₂ and water.
-
Data Presentation
The quantitative data obtained from the analysis of the AIMD trajectory should be summarized in tables for clarity and ease of comparison. The following are illustrative examples of how to present the structural data for the solvation of this compound.
Table 1: Structural Properties of the First Solvation Shell of this compound in Water from AIMD Simulation. (Illustrative Data)
| Atom Pair | First Peak of RDF (Å) | First Minimum of RDF (Å) | Coordination Number (CN) |
| Cl – O(water) | 3.15 | 3.90 | 5.8 |
| N – O(water) | 3.50 | 4.20 | 6.2 |
| O(terminal on N) – H(water) | 1.85 | 2.50 | 2.1 |
| O(bridging) – H(water) | 1.90 | 2.60 | 1.5 |
Table 2: Hydrogen Bond Analysis between this compound and Water. (Illustrative Data)
| H-Bond Donor | H-Bond Acceptor | Average H-Bond Distance (Å) | Average H-Bond Lifetime (ps) |
| Water | O(terminal on N) | 1.85 | 1.2 |
| Water | O(bridging) | 1.90 | 0.9 |
Visualization
4.1. Experimental Workflow
The logical flow of an AIMD simulation study, from initial setup to final analysis, can be visualized to provide a clear overview of the process.
Caption: Workflow for AIMD simulation of this compound solvation.
4.2. Solvation Shell Structure
A diagram illustrating the key interactions within the first solvation shell of this compound provides a conceptual model of the solvated molecule.
Caption: Key interactions in the first solvation shell of ClONO₂.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Chloride Interference in Nitrate Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome chloride interference in nitrate (B79036) analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during nitrate analysis in samples with high chloride concentrations.
Issue 1: Inaccurate or non-reproducible readings with a Nitrate Ion-Selective Electrode (ISE).
Possible Cause: Chloride ion interference is a common issue with nitrate ISEs, as the electrode can respond to chloride ions, leading to erroneously high nitrate readings.[1][2]
Troubleshooting Steps:
-
Assess Chloride Concentration: Determine the approximate chloride concentration in your samples. Chloride interference becomes significant when the chloride to nitrate concentration ratio is high.[3]
-
Chloride Removal by Precipitation:
-
Protocol: Add a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), to your sample to precipitate the chloride as silver chloride (AgCl).[4][5] A common procedure involves adding 0.5 grams of silver sulfate to 100 ml of the sample.[4]
-
Experimental Workflow:
Workflow for Chloride Removal by Precipitation. -
Caution: After precipitation, the sample must be filtered or centrifuged to remove the AgCl precipitate before measurement. Ensure that the standards used for calibration are treated in the same manner as the samples.[4]
-
-
Use of Interference Suppressor Solutions (ISA/NISS):
-
Protocol: Utilize a specialized Ionic Strength Adjustor (ISA) or Nitrate Interference Suppressor Solution (NISS) containing silver ions.[2][6] These solutions are commercially available or can be prepared in the lab. For example, an ISA can be made by dissolving silver sulfate in a potassium sulfate solution.[3]
-
Application: Add the ISA/NISS to both samples and standards in the same ratio to ensure accurate measurements.[1]
-
Issue 2: Low nitrate recovery or inconsistent results with the Cadmium Reduction colorimetric method.
Possible Cause: High chloride concentrations can interfere with the efficiency of the cadmium reduction column, leading to incomplete reduction of nitrate to nitrite (B80452) and consequently, inaccurate results.[7][8] Other ions like iron and copper can also cause interference.[9][10][11]
Troubleshooting Steps:
-
Sample Dilution: If the chloride concentration is excessively high, diluting the sample with deionized water can be a simple and effective way to reduce the interference.[5] However, ensure that the diluted nitrate concentration remains within the detection limit of the method.
-
Use of a Chelating Agent: To mitigate interference from metal ions like iron and copper, add a chelating agent such as EDTA to the samples.[9][12]
-
Alternative Reduction Method: Vanadium (III) Chloride Reduction:
-
Rationale: The vanadium (III) chloride (VCl₃) reduction method is less susceptible to chloride interference and is suitable for high-salinity samples like seawater.[13][14][15] This method involves the reduction of nitrate to nitrite by VCl₃ in an acidic medium, followed by colorimetric detection using the Griess reaction.[13][16]
-
Experimental Workflow:
Vanadium (III) Chloride Reduction Workflow.
-
Issue 3: Co-elution of chloride and nitrate peaks in Ion Chromatography (IC).
Possible Cause: In samples with very high chloride concentrations, the large chloride peak can overlap with the nitrate peak, making accurate quantification difficult.[17]
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample is the first and simplest approach to reduce the chloride concentration and improve peak separation.[18]
-
Optimize Chromatographic Conditions:
-
Chloride Removal Cartridges: Use silver-based guard cartridges (e.g., Dionex OnGuard II Ag) to selectively remove chloride from the sample before injection.[19]
-
UV Detection: Utilize a UV detector. Nitrate and nitrite absorb UV light (around 210 nm), whereas chloride has a very low absorbance, allowing for selective detection even in the presence of high chloride concentrations.[20]
Frequently Asked Questions (FAQs)
Q1: At what concentration does chloride start to interfere with nitrate analysis?
A1: The interfering concentration of chloride depends on the analytical method used.
| Method | Chloride Interference Threshold |
| Nitrate Ion-Selective Electrode | Varies; significant when the chloride to nitrate ratio is high. Can be present in concentrations up to 10 times that of nitrate before causing a significant error with a special ISAB.[3] |
| Colorimetric (Nitrate Reductase) | Distinct effect at concentrations >4.3 mg/cuvette.[21] |
| UV-Visible Spectrophotometry (at 205 nm) | Interference observed at concentrations above 50 mg/L.[22] |
| Cadmium Reduction | Chloride ions are known to interfere with the complete reduction of nitrate.[7] |
Q2: Can I use a correction factor to account for chloride interference?
A2: While some studies have explored interference correction equations for certain analytical techniques, it is generally more reliable to remove or minimize the interference rather than trying to correct for it, as the interference effect may not be linear across all concentration ranges.[23]
Q3: Are there any nitrate analysis methods that are not affected by chloride?
A3: The Vanadium (III) chloride reduction method is known to be robust and suitable for samples with high chloride content, such as seawater.[13][14] Ion chromatography with UV detection can also be very effective in selectively measuring nitrate in the presence of high chloride.[20]
Q4: What is the detailed protocol for the Vanadium (III) Chloride reduction method?
A4: The following is a general protocol, but it is essential to optimize it for your specific samples and instrumentation.
Reagents:
-
Vanadium (III) Chloride (VCl₃) Reagent: Dissolve VCl₃ in dilute hydrochloric acid (e.g., 1 M HCl). The concentration of VCl₃ may need optimization but is often around 0.8% (w/v).[16]
-
Griess Reagent:
-
Solution A: Sulfanilamide in dilute HCl.
-
Solution B: N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) (NEDD) in deionized water.
-
The working Griess reagent is often a mixture of these two solutions.
-
Procedure:
-
To a known volume of your sample (or standard), add the VCl₃ reagent.
-
Incubate the mixture to allow for the complete reduction of nitrate to nitrite. The incubation time and temperature may need to be optimized (e.g., 60 minutes at 45°C or 10-20 hours at room temperature).[13]
-
After reduction, add the Griess reagent to the mixture.
-
Allow time for the color to develop (a pink azo dye will form).
-
Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.[16]
-
The nitrate concentration is determined by comparing the absorbance to a calibration curve prepared with known nitrate standards.
Logical Relationship of Interference and Mitigation:
References
- 1. blog.hannainst.com [blog.hannainst.com]
- 2. metrohm.com [metrohm.com]
- 3. nico2000.net [nico2000.net]
- 4. cdn.pasco.com [cdn.pasco.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. ezkem.com [ezkem.com]
- 9. NEMI Method Summary - 353.3 [nemi.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. gce-lter.marsci.uga.edu [gce-lter.marsci.uga.edu]
- 13. researchgate.net [researchgate.net]
- 14. nemi.gov [nemi.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Automated determination of nitrate plus nitrite in aqueous samples with flow injection analysis using vanadium (III) chloride as reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Study on the analysis of NO2-, Br- and NO3- by ion chromatography in the presence of high mass concentration of chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. iwaponline.com [iwaponline.com]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing and Analyzing Chlorine Nitrate Samples
This guide provides researchers, scientists, and drug development professionals with essential information for handling, stabilizing, and analyzing chlorine nitrate (B79036) (ClONO₂). Given its high reactivity and instability, proper procedures are critical for accurate experimental results and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What is chlorine nitrate, and why is it so difficult to handle?
A1: this compound (ClONO₂) is a highly reactive gas that plays a significant role in atmospheric chemistry as a reservoir for both chlorine and nitrogen species.[1] Its instability makes it challenging to work with in a laboratory setting. It is a strong oxidizing agent and can react explosively with a wide range of materials, including metals, metal chlorides, alcohols, ethers, and most organic compounds.[1] When heated, it decomposes and emits toxic fumes of chlorine (Cl₂) and nitrogen oxides (NOx).[1]
Q2: What are the primary pathways for this compound decomposition?
A2: The main decomposition pathways for this compound are photolysis (decomposition by light), gas-phase reactions, and heterogeneous reactions that occur on surfaces.[2] It is particularly susceptible to photolysis by radiation with wavelengths between 196 and 432 nm.[2] Hydrolysis, or reaction with water, is another significant decomposition pathway, especially on surfaces like ice.[3]
Q3: What are the recommended storage and handling conditions for this compound?
A3: Due to its high reactivity, long-term storage of this compound samples is generally not feasible. It is typically synthesized for immediate use. If temporary handling is necessary, it should be in a system free of incompatible materials. General principles for handling highly reactive and toxic gases like chlorine should be strictly followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE), and ensuring all equipment is free from organic materials, moisture, and metals.[4][5][6][7][8]
Q4: Can I stabilize this compound in a solution for later analysis?
A4: There are no established standard protocols for stabilizing this compound in solutions for delayed analysis due to its extreme reactivity. It readily reacts with most solvents and impurities. Therefore, the standard practice is to analyze the compound immediately after synthesis, usually in the gas phase.
Q5: What is the most common analytical technique for this compound?
A5: The most common and effective method for the analysis of gaseous this compound is infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy.[9] There are extensive spectroscopic databases, such as HITRAN, that provide reference spectra for the quantification of this compound.[10] Other techniques that have been developed, primarily for atmospheric measurements, include fluorescence and mass spectroscopy.
Troubleshooting Guide
Problem: My synthesized this compound sample is decomposing rapidly, even in the dark.
-
Question: Have you ensured that the storage or analysis vessel is completely free of contaminants?
-
Answer: this compound reacts explosively with many organic materials and metals.[1] Ensure that all glassware and equipment are scrupulously cleaned and dried. Avoid the use of plastic containers or any components that may have residual organic compounds.
-
-
Question: Is there any moisture present in your system?
-
Answer: this compound readily reacts with water (hydrolyzes), which will lead to its decomposition.[3] Ensure that your entire apparatus is thoroughly dried and that all gases or reagents used are anhydrous.
-
-
Question: What is the temperature of your sample?
-
Answer: Heating this compound will cause it to decompose.[1] Experiments should be conducted at low temperatures to minimize thermal decomposition.
-
Problem: I am observing unexpected peaks in the IR spectrum of my this compound sample.
-
Question: What were the precursors used in the synthesis?
-
Answer: The purity of your precursors is crucial. Impurities in the starting materials can lead to the formation of byproducts that will appear in your spectrum. For example, in the synthesis from Cl₂O and N₂O₅, ensure both precursors are pure.
-
-
Question: Could there be decomposition products in your sample?
-
Answer: The unexpected peaks could be from decomposition products such as Cl₂, NOx, or HOCl.[1][3] Compare the unexpected peaks with reference spectra of potential decomposition products. To mitigate this, ensure the sample is analyzed as quickly as possible after synthesis and is kept at a low temperature and away from light.
-
Data Presentation
Table 1: Factors Affecting this compound Stability
| Parameter | Effect on Stability | Recommendations & Notes |
| Temperature | Highly unstable when heated.[1] | Synthesize and handle at low temperatures (e.g., 0°C or below during synthesis). |
| Light Exposure | Decomposes via photolysis, especially at wavelengths of 196-432 nm.[2] | Protect the sample from light at all times by using amber glassware or covering the apparatus. |
| Moisture | Reacts with water (hydrolysis).[3] | Use anhydrous conditions for all synthesis and handling steps. |
| Presence of Metals | Reacts explosively with metals.[1] | Use an all-glass or other inert material handling system. |
| Organic Compounds | Reacts explosively with most organic materials.[1] | Ensure all equipment is free of organic residues. Avoid organic solvents unless their compatibility has been rigorously tested. |
| pH (in aqueous environments) | Not typically handled in aqueous solutions due to rapid hydrolysis. | Analysis in aqueous matrices is not a standard procedure. |
Experimental Protocols
Protocol 1: Laboratory Synthesis of this compound
This protocol is based on the reaction of dichlorine monoxide (Cl₂O) and dinitrogen pentoxide (N₂O₅) at low temperatures.[1][9]
Materials:
-
Dichlorine monoxide (Cl₂O)
-
Dinitrogen pentoxide (N₂O₅), solid
-
Vacuum line apparatus
-
Low-temperature bath (e.g., dry ice/acetone or cryostat)
-
Glass reaction vessel
Procedure:
-
Assemble a clean, dry vacuum line apparatus. Ensure all joints are properly sealed.
-
Place solid N₂O₅ into the reaction vessel.
-
Cool the reaction vessel to a low temperature, typically around -78°C, using the low-temperature bath.
-
Carefully condense gaseous Cl₂O into the reaction vessel containing the solid N₂O₅. The Cl₂O should be added slowly to control the reaction rate.
-
Allow the reactants to slowly warm up to around 0°C while monitoring the reaction. The reaction is: Cl₂O + N₂O₅ → 2 ClONO₂.[1]
-
The product, this compound, can be purified by fractional distillation under vacuum.
-
The purified this compound should be analyzed immediately.
Safety Precautions: This synthesis involves highly reactive and potentially explosive materials. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures, including a blast shield.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.grundfos.com [api.grundfos.com]
- 5. njuajif.org [njuajif.org]
- 6. CCOHS: Chlorine [ccohs.ca]
- 7. rlsdhamal.com [rlsdhamal.com]
- 8. tdi.texas.gov [tdi.texas.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vpl.astro.washington.edu [vpl.astro.washington.edu]
Technical Support Center: Minimizing Chlorine Nitrate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for the handling and storage of chlorine nitrate (B79036) (ClONO₂), a highly reactive compound. Adherence to these protocols is critical to ensure the integrity of your experiments and the safety of laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of chlorine nitrate decomposition during storage?
A1: The decomposition of this compound is primarily initiated by three factors:
-
Thermal Stress: Elevated temperatures significantly accelerate the rate of decomposition.
-
Photodissociation: Exposure to ultraviolet (UV) light can break the chemical bonds within the molecule, leading to degradation.
-
Hydrolysis: Reaction with water or moisture is a major decomposition pathway, producing nitric acid and hypochlorous acid.[1]
Q2: What are the visible signs of this compound decomposition?
A2: While this compound is a colorless to yellowish liquid, its decomposition may not always produce immediate visual cues. However, you should be alert for the following:
-
Pressure Buildup: Decomposition often generates gaseous byproducts such as chlorine (Cl₂) and nitrogen oxides (NOₓ), which can lead to pressure increases in a sealed container.
-
Discoloration: The appearance of a greenish-yellow color may indicate the formation of chlorine gas.
-
Acidic Odor: A sharp, acidic, or bleach-like odor can signal the presence of decomposition products like hydrogen chloride (from secondary reactions) or chlorine.
Q3: What materials are compatible for storing this compound?
A3: Due to its high reactivity, selecting appropriate storage containers is crucial. Recommended materials include:
-
Borosilicate Glass (e.g., Pyrex®): Amber-colored borosilicate glass is preferred to protect the compound from light.
-
Polytetrafluoroethylene (PTFE): PTFE and other fluorinated polymers are generally resistant to reactive chlorine and nitrate compounds.
Materials to avoid include:
-
Metals and metal chlorides
-
Alcohols
-
Ethers
-
Most organic materials[2]
-
Plastics other than fluorinated polymers, which may be susceptible to degradation.
Q4: What is the recommended shelf life for this compound?
A4: The shelf life of this compound is highly dependent on storage conditions. When stored under ideal conditions (see Q5), it is recommended to use it within a few months of synthesis or receipt. For longer-term storage, periodic purity checks are essential.
Q5: What are the ideal storage conditions to minimize decomposition?
A5: To maximize the stability of this compound, the following conditions should be maintained:
-
Temperature: Store at or below 0°C. Colder temperatures, such as those in a laboratory-grade freezer (-20°C or below), are preferable.
-
Light: Store in a dark environment, using amber glass containers or by wrapping the container in aluminum foil.
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon, to prevent exposure to moisture.
-
Ventilation: The storage area, such as a chemical storage cabinet, should be well-ventilated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased pressure in the storage container. | Thermal decomposition leading to gas formation (Cl₂, NOₓ). | 1. Do not open the container if excessive pressure is suspected. 2. Carefully cool the container to below 0°C to reduce the vapor pressure of gaseous products.3. If safe to do so, vent the container in a fume hood with appropriate personal protective equipment (PPE).4. Re-evaluate storage temperature; move to a colder, temperature-controlled environment. |
| Discoloration of the this compound solution (yellow-green tint). | Formation of chlorine gas (Cl₂) due to decomposition. | 1. Verify the purity of the sample using analytical methods (e.g., FTIR spectroscopy).2. If decomposition is confirmed, the material may not be suitable for sensitive applications.3. Review storage conditions for light and temperature exposure. |
| Formation of a precipitate or cloudiness. | Contamination with incompatible materials or reaction with moisture. | 1. Isolate the container and handle it with extreme caution.2. Do not use the material if contamination is suspected.3. Review handling procedures to identify potential sources of contamination.4. Ensure all glassware and transfer apparatus are scrupulously dry. |
| Inconsistent experimental results using stored this compound. | Partial decomposition leading to reduced purity and the presence of reactive byproducts. | 1. Re-purify the this compound by vacuum distillation if feasible and safe.2. Synthesize a fresh batch of this compound.3. Implement a routine quality control check (e.g., FTIR) before use. |
Data on Factors Affecting this compound Stability
The following table summarizes the key factors influencing the decomposition of this compound and provides a qualitative assessment of their impact.
| Parameter | Condition | Effect on Decomposition Rate | Primary Decomposition Pathway(s) |
| Temperature | Elevated (> 0°C) | High | Thermal Decomposition |
| Low (≤ 0°C) | Low | - | |
| Light | UV or direct sunlight | High | Photodissociation |
| Dark | Low | - | |
| Moisture | Presence of H₂O | High | Hydrolysis |
| Anhydrous | Low | - | |
| Container Material | Inert (Glass, PTFE) | Low | - |
| Reactive (Metals, some plastics) | High | Catalytic Decomposition | |
| Atmosphere | Air (contains moisture) | Moderate to High | Hydrolysis, Oxidation |
| Inert Gas (N₂, Ar) | Low | - |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from known synthetic routes and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Chlorine monofluoride (ClF)
-
Anhydrous nitric acid (HNO₃)
-
Dry nitrogen or argon gas
-
Cold bath (e.g., dry ice/acetone)
-
Glass reaction vessel with a magnetic stirrer
-
Vacuum line
Procedure:
-
Assemble a clean, dry glass reaction vessel equipped with a gas inlet, a gas outlet, and a magnetic stir bar.
-
Cool the reaction vessel to approximately -78°C using a cold bath.
-
Under a slow stream of inert gas, condense a known amount of anhydrous nitric acid into the reaction vessel.
-
Begin stirring the nitric acid.
-
Slowly bubble chlorine monofluoride gas through the cold, stirred nitric acid. The reaction is: ClF + HNO₃ → HF + ClONO₂.
-
The reaction progress can be monitored by observing the cessation of gas evolution.
-
Once the reaction is complete, the crude this compound can be purified by vacuum distillation.
Protocol 2: Monitoring this compound Decomposition by FTIR Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for monitoring the purity of this compound and detecting the formation of decomposition products.
Equipment:
-
FTIR spectrometer
-
Gas cell or a suitable liquid cell with IR-transparent windows (e.g., AgCl or KBr)
-
Dry nitrogen or argon for purging the sample compartment
Procedure:
-
Reference Spectrum: Obtain a reference spectrum of pure, freshly synthesized or purified this compound. Key characteristic peaks for ClONO₂ should be identified and their absorbances recorded.
-
Sample Preparation: At regular intervals (e.g., weekly or monthly), carefully extract a small aliquot of the stored this compound under an inert atmosphere.
-
Spectrum Acquisition: Record the FTIR spectrum of the stored sample under the same conditions as the reference spectrum.
-
Data Analysis:
-
Compare the sample spectrum to the reference spectrum. A decrease in the intensity of the characteristic ClONO₂ peaks indicates decomposition.
-
Look for the appearance of new peaks corresponding to decomposition products. For example, the broad O-H stretching band of nitric acid (around 3550-3200 cm⁻¹) and hypochlorous acid can indicate hydrolysis.
-
Quantify the decomposition by calculating the relative decrease in the area of a characteristic ClONO₂ peak.
-
Visualizations
Caption: Decomposition pathways of this compound.
References
Addressing matrix effects in mass spectrometric analysis of chlorine nitrate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometric analysis of chlorine nitrate (B79036) (ClONO₂). Our aim is to help you address common challenges, particularly those related to matrix effects, and to provide a foundation for developing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable mass spectrometry ionization technique for analyzing chlorine nitrate?
A1: Chemical Ionization Mass Spectrometry (CIMS) is a highly suitable and commonly used technique for the in-situ measurement of atmospheric trace gases like this compound.[1][2] Atmospheric Pressure Chemical Ionization (APCI) is another viable option, particularly for polar and thermally stable compounds of low to medium molecular weight.[3] Both are "soft" ionization techniques that minimize fragmentation of the target analyte.
Q2: What are the typical matrices for this compound analysis and what are the expected challenges?
A2: this compound is primarily analyzed in atmospheric samples, which are complex matrices.[4][5] The main challenges arise from the presence of other atmospheric constituents at much higher concentrations, which can cause matrix effects such as ion suppression or enhancement. Potential interfering species include other reactive nitrogen and halogen compounds, ozone, and water vapor.[6][7]
Q3: How can I prepare atmospheric gas samples for this compound analysis by mass spectrometry?
A3: For in-situ atmospheric measurements using techniques like CIMS, sample preparation is often minimal as the gas is introduced directly into the instrument.[1][8] However, to minimize matrix effects and protect the instrument, it may be necessary to use a heated inlet to prevent condensation and a particle filter to remove aerosols. For laboratory-based analysis of collected air samples, techniques like solid-phase extraction (SPE) or cryogenic trapping can be used to concentrate the analyte and remove interfering substances.[9][10]
Q4: What are the common fragment ions of this compound in mass spectrometry?
A4: Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum of this compound will exhibit a characteristic isotopic pattern.[11][12] The molecular ion region will show peaks for [ClONO₂]⁺ with a separation of 2 m/z units and a 3:1 intensity ratio. Depending on the ionization energy, fragment ions corresponding to Cl⁺ and NO₃⁻ may also be observed.
Troubleshooting Guide
Problem 1: I am observing a weak or no signal for this compound.
-
Question: Why is my this compound signal intensity poor?
-
Answer: Poor signal intensity for this compound can be due to several factors, including inefficient ionization, analyte degradation, or significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Verify Instrument Tuning and Calibration: Ensure your mass spectrometer is properly tuned and calibrated for the mass range of this compound.
-
Check Ionization Source Parameters: Optimize the parameters of your CIMS or APCI source, such as reagent gas flow, corona discharge current, and transfer capillary temperature.
-
Investigate Analyte Stability: this compound is a reactive species. Ensure that the sample transfer lines are inert and, if necessary, heated to prevent adsorption or decomposition.
-
Assess for Matrix Effects: Perform a standard addition experiment or analyze a diluted sample to check for ion suppression. High concentrations of other atmospheric gases can compete with this compound for ionization.
-
-
Problem 2: My this compound signal is unstable and shows poor reproducibility.
-
Question: What causes signal instability in this compound analysis?
-
Answer: Signal instability can be caused by fluctuations in the sample matrix, an unstable ionization source, or issues with the sample introduction system.
-
Troubleshooting Steps:
-
Stabilize the Ion Source: Ensure a consistent flow of reagent gas in CIMS or nebulizing gas in APCI. Check for any leaks in the system.
-
Evaluate Sample Matrix Variability: Atmospheric samples can have highly variable compositions. If possible, use an internal standard to compensate for fluctuations in ionization efficiency.
-
Inspect the Sample Inlet: Check for any blockages or contamination in the sample transfer lines or the inlet of the mass spectrometer.
-
Consider a Dilution Strategy: Diluting the sample with a clean gas (e.g., nitrogen) can help to reduce the variability of the matrix and stabilize the signal.
-
-
Problem 3: I suspect my results are inaccurate due to matrix effects. How can I confirm and mitigate this?
-
Question: How do I identify and address ion suppression or enhancement in my this compound measurements?
-
Answer: Matrix effects, where other components in the sample either suppress or enhance the ionization of this compound, are a common source of inaccuracy.[13][14]
-
Confirmation and Mitigation Strategies:
-
Post-Column Infusion: Infuse a constant concentration of a this compound standard into the sample flow after the chromatographic column (if used) and before the ion source. A dip or rise in the signal when the sample matrix elutes indicates ion suppression or enhancement, respectively.
-
Matrix-Matched Calibration: Prepare your calibration standards in a matrix that closely resembles your samples. For atmospheric analysis, this can be challenging, but using a synthetic air matrix with known concentrations of major components can be a good approximation.
-
Standard Addition: Add known amounts of a this compound standard to your samples. The increase in signal should be proportional to the amount added. A non-linear response suggests the presence of matrix effects.
-
Use of an Isotopically Labeled Internal Standard: If available, a ¹⁸O-labeled or ³⁷Cl-labeled this compound internal standard is the most effective way to correct for matrix effects, as it will behave almost identically to the analyte during sample preparation and ionization.
-
-
Quantitative Data on Matrix Effects
The following table provides illustrative data on the effect of a common solvent used in LC-MS, acetonitrile (B52724), on the signal intensity of various compounds in APCI, demonstrating the principle of ion suppression. While this data is not specific to this compound, it highlights the significant impact that matrix components can have on analyte signals.
| Compound | Adduct Ion | % Signal Suppression with 2% Acetonitrile |
| Menadione | [M+NH₄]⁺ | ~40% |
| Cyclohexanone | [M+H]⁺ | Significant Reduction |
| Diphenyl isophthalate | [M+NH₄]⁺ | Significant Reduction |
| Data adapted from a study on acetonitrile ion suppression in atmospheric pressure ionization mass spectrometry.[15] |
Experimental Protocols
Protocol 1: General Procedure for In-Situ Atmospheric this compound Measurement by CIMS
-
Instrument Setup:
-
Use a Chemical Ionization Mass Spectrometer (CIMS) equipped with a suitable reagent ion source (e.g., SF₅⁻ or I⁻).[1]
-
Ensure the sample inlet is a heated, inert tube to prevent analyte loss.
-
-
Reagent Ion Generation:
-
Introduce a flow of a suitable precursor gas (e.g., SF₆ or CH₃I in N₂) to the ion source to generate the reagent ions.
-
-
Sample Introduction:
-
Draw ambient air through the heated inlet into the ion-molecule reaction region of the CIMS.
-
-
Mass Analysis:
-
Detect the product ion corresponding to the reaction of the reagent ion with this compound (e.g., [ClONO₂·SF₅]⁻ or [ClONO₂·I]⁻).
-
-
Calibration:
-
Calibrate the instrument by introducing a known concentration of this compound gas from a certified standard cylinder. Alternatively, in-flight calibration can be performed by correlating the ClONO₂ signal with a simultaneously measured, more easily calibrated species like HNO₃.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ACP - this compound in the atmosphere [acp.copernicus.org]
- 6. researchgate.net [researchgate.net]
- 7. NOAA-CIMS | Catalog of Archived Suborbital Earth Science Investigations [impact.earthdata.nasa.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organomation.com [organomation.com]
- 10. scioninstruments.com [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Ionization enhancement in atmospheric pressure chemical ionization and suppression in electrospray ionization between target drugs and stable-isotope-labeled internal standards in quantitative liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. energetics.chm.uri.edu [energetics.chm.uri.edu]
Improving the signal-to-noise ratio in spectroscopic measurements of ClONO2.
Welcome to the technical support center for the spectroscopic measurement of chlorine nitrate (B79036) (ClONO₂). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (SNR) and overall quality of your experimental data.
Troubleshooting Guide
This guide addresses common issues encountered during the spectroscopic measurement of ClONO₂ in a question-and-answer format.
Issue: Low Signal-to-Noise Ratio (SNR)
Q1: My ClONO₂ signal is very weak and noisy. How can I improve the signal-to-noise ratio?
A1: A low SNR can obscure the spectral features of ClONO₂. Here are several approaches to enhance it:
-
Signal Averaging: The most effective way to reduce random noise is to increase the number of scans. The SNR improves in proportion to the square root of the number of scans (n), i.e., SNR ∝ √n.[1][2][3] Doubling the number of scans will increase the SNR by a factor of approximately 1.4.
-
Optimize Spectral Resolution: There is a trade-off between spectral resolution and SNR.[1][2][3] Lowering the resolution can increase the SNR, which is beneficial if the spectral features of ClONO₂ are broad.[4] However, excessively low resolution can lead to the loss of important spectral information.[1][4] A resolution of 0.5 cm⁻¹ is often a good starting point for resolving the rotational-vibrational bands of trace gases.
-
Increase Analyte Concentration or Path Length: According to the Beer-Lambert law, absorbance is proportional to both concentration and path length. If possible, increase the concentration of your ClONO₂ sample. Alternatively, using a multi-pass gas cell (e.g., a White cell or Herriott cell) can significantly increase the optical path length without needing a large sample volume, thereby enhancing the absorption signal.[5]
-
Check Instrument Throughput: Ensure that the optical components of your spectrometer (mirrors, windows, beamsplitter) are clean and in good condition. Degraded or dirty optics can reduce light throughput and decrease the signal.
-
Use a High-Performance Detector: A detector with high sensitivity and low intrinsic noise, such as a liquid nitrogen-cooled Mercury Cadmium Telluride (MCT) detector, is recommended for measuring trace gases like ClONO₂.[6]
Issue: Baseline Instability and Distortion
Q2: The baseline of my spectrum is drifting or curved. What causes this and how can I correct it?
A2: Baseline problems are common in FTIR spectroscopy and can arise from several sources.[5][7][8]
-
Instrumental Drift: Temperature fluctuations in the light source, detector, or interferometer can cause the baseline to drift over time.[5][8] Allow the instrument to warm up and stabilize for at least an hour before taking measurements.
-
Atmospheric Interference: Water vapor and carbon dioxide in the optical path have strong absorption bands in the mid-infrared region and can cause significant baseline distortions.[5][8] Purging the spectrometer with a dry, CO₂-free gas like nitrogen is essential.[9]
-
Sample Scattering: If your sample is not purely gaseous and contains aerosols or particulates, light scattering can cause a sloping baseline.[8]
-
Baseline Correction Algorithms: Most spectroscopy software includes baseline correction tools. Common methods include polynomial fitting and multi-point level.[7][10] For complex baselines, a manual multi-point correction, where the user defines points on the baseline, can be very effective.[7]
Issue: Spectral Interference
Q3: I see overlapping peaks in my spectrum that are interfering with the ClONO₂ measurement. How can I resolve this?
A3: Spectral interference from other atmospheric species is a common challenge.
-
Select a Specific Spectral Region: ClONO₂ has several vibrational bands that can be used for quantification, including those around 780 cm⁻¹, 809 cm⁻¹, 1293 cm⁻¹, and 1735 cm⁻¹. Choose a spectral window for your analysis where interference from other gases is minimal. The ν₄ Q-branch at 780.2 cm⁻¹ is often a good choice as it is relatively free of interferences.
-
High-Resolution Measurements: Using a higher spectral resolution can help to separate the absorption lines of ClONO₂ from those of interfering species.[3]
-
Spectral Deconvolution: If peaks overlap, spectral deconvolution or fitting algorithms can be used to separate the contributions of different gases. This often requires reference spectra of the interfering species.[5]
-
Sample Purity: Ensure the purity of your ClONO₂ sample. Impurities from the synthesis process can introduce interfering spectral features.[11]
Issue: Instrument and Experimental Setup Problems
Q4: I suspect a leak in my gas cell. How can I confirm and locate it?
A4: Vacuum leaks can introduce atmospheric gases into your sample, leading to interference and inaccurate concentration measurements.
-
Pressure Rise Test: Evacuate the gas cell and monitor the pressure over time. A steady increase in pressure indicates a leak.
-
Helium Leak Detector: For high-vacuum systems, a helium leak detector is the most sensitive method. The exterior of the system is sprayed with helium, and a mass spectrometer detects any helium that enters the system through a leak.
-
Solvent Test: For less sensitive applications, a small amount of a volatile solvent like isopropanol (B130326) can be applied to suspected leak points while monitoring the spectrum for the solvent's characteristic peaks.
Q5: I am using a multi-pass cell, but the signal is poor. What should I check?
A5: Proper alignment of a multi-pass cell is critical for achieving a high signal throughput.
-
Beam Alignment: Ensure the incoming infrared beam is correctly aligned with the entrance aperture of the cell and is centered on the mirrors. Use alignment tools like cage systems and target plates for precise positioning.[12]
-
Mirror Condition: The mirrors in the cell must be clean and have high reflectivity in the spectral region of interest. Contamination or degradation of the mirror coatings will reduce throughput.
-
Beam Truncation: The infrared beam should not be clipped or truncated by the apertures or mirrors inside the cell, as this can cause optical interference (fringing) and reduce the signal.[12][13]
Frequently Asked Questions (FAQs)
Q: What is the optimal number of scans for my measurement?
A: The optimal number of scans is a trade-off between the desired SNR and the available measurement time.[3] A good starting point is to acquire spectra with an increasing number of scans (e.g., 16, 64, 256) and observe the improvement in SNR. For trace gas analysis, several hundred to a few thousand scans may be necessary to achieve a sufficient SNR.
Q: How does spectral resolution affect my measurement time?
A: Higher spectral resolution requires the moving mirror in the interferometer to travel a longer distance for each scan, which increases the acquisition time per scan.[2] Therefore, at a constant total measurement time, higher resolution spectra will have a lower SNR because fewer scans can be co-added.[2]
Q: What are the main absorption bands of ClONO₂ for spectroscopic measurement?
A: ClONO₂ has several prominent absorption bands in the mid-infrared region. The most commonly used bands for atmospheric measurements are the ν₄ band around 780.2 cm⁻¹, the ν₃/ν₅ combination band around 809 cm⁻¹, the ν₂ band near 1293 cm⁻¹, and the ν₁ band around 1735 cm⁻¹.
Q: How can I prepare a ClONO₂ gas-phase standard for calibration?
A: A common method for synthesizing ClONO₂ in the laboratory is the reaction of dinitrogen pentoxide (N₂O₅) with chlorine monofluoride (ClF) or dichlorine monoxide (Cl₂O).[14][15] The resulting ClONO₂ can be purified by fractional distillation at low temperatures.[11] The purified ClONO₂ can then be introduced into a gas cell at a known partial pressure, which can be determined using a high-accuracy pressure gauge. Alternatively, a known volume of the liquid can be vaporized into a known volume canister.[16]
Data Presentation
Table 1: Relationship Between Number of Scans and Signal-to-Noise Ratio (SNR) Improvement
| Number of Scans (n) | SNR Improvement Factor (√n) |
| 1 | 1.0 |
| 4 | 2.0 |
| 16 | 4.0 |
| 64 | 8.0 |
| 256 | 16.0 |
| 1024 | 32.0 |
Note: This table illustrates the theoretical improvement in SNR due to the reduction of random noise by signal averaging.[1][2]
Table 2: Trade-off Between Spectral Resolution and Signal-to-Noise Ratio (SNR)
| Spectral Resolution (cm⁻¹) | Relative SNR | Key Consideration |
| 16 | High | May not resolve fine spectral features. Suitable for broad absorption bands.[4] |
| 4 | Medium | A common choice for many applications, balancing SNR and spectral detail.[9] |
| 1 | Lower | Better separation of closely spaced absorption lines, but at the cost of lower SNR.[4] |
| 0.5 | Low | Necessary for resolving rotational fine structure of small molecules. Requires more scans to achieve adequate SNR. |
Note: The relative SNR values are illustrative and depend on the specific instrument and experimental conditions. For a constant measurement time, lower resolution generally yields a higher SNR.[17]
Experimental Protocols
Protocol 1: Synthesis of a ClONO₂ Gas-Phase Standard
This protocol describes the synthesis of ClONO₂ via the reaction of N₂O₅ and Cl₂O.[14] Caution: This synthesis involves hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Synthesis of N₂O₅: Prepare solid N₂O₅ by reacting pure nitric acid (HNO₃) with phosphorus pentoxide (P₂O₅) followed by fractional distillation.
-
Synthesis of Cl₂O: Prepare Cl₂O gas by passing chlorine gas over mercuric oxide (HgO).
-
Reaction: In a cold bath (typically around -78°C), slowly bubble the Cl₂O gas through a solution of N₂O₅ in an inert solvent or directly react the two gases at low temperature.
-
Purification: The resulting ClONO₂ can be purified by repeated fractional distillation at low temperatures to remove unreacted starting materials and byproducts. The purity should be checked by recording low-resolution infrared spectra after each distillation step.[11]
-
Standard Preparation: Introduce a known partial pressure of the purified ClONO₂ into an evacuated gas cell. The pressure should be measured with a high-accuracy capacitance manometer. Alternatively, a known volume of liquid ClONO₂ can be injected into an evacuated canister of known volume and allowed to vaporize.[16]
Protocol 2: Spectroscopic Measurement of ClONO₂ using FTIR
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is placed on a stable surface to minimize vibrations.
-
Allow the instrument to warm up for at least one hour to ensure thermal stability of the source and detector.
-
Purge the spectrometer with dry, CO₂-free nitrogen for an extended period to minimize atmospheric interference.
-
-
Background Spectrum Acquisition:
-
With the purged spectrometer and an empty (evacuated) gas cell in the sample compartment, acquire a background spectrum.
-
Use the same spectral resolution and number of scans that will be used for the sample measurement. A typical starting point is 0.5 cm⁻¹ resolution and 256 scans.
-
-
Sample Spectrum Acquisition:
-
Introduce the ClONO₂ gas sample into the gas cell at the desired concentration or pressure.
-
Acquire the sample spectrum using the same parameters as the background spectrum.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce a transmittance or absorbance spectrum.
-
Apply a baseline correction if necessary to remove any residual baseline drift or curvature.
-
Integrate the area of a characteristic ClONO₂ absorption peak (e.g., the ν₄ Q-branch at 780.2 cm⁻¹) for quantitative analysis.
-
Visualizations
Caption: Experimental workflow for spectroscopic measurement of ClONO₂.
Caption: Troubleshooting logic for low signal-to-noise ratio (SNR).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. azom.com [azom.com]
- 7. peakspectroscopy.com [peakspectroscopy.com]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. OPG [opg.optica.org]
- 11. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 12. 小型マルチパスガスセル、吸収分光法用 [thorlabs.com]
- 13. Herriott Cells for Multipass Absorption Spectroscopy [thorlabs.com]
- 14. New infrared spectroscopic database for chlorine nitrate (Journal Article) | ETDEWEB [osti.gov]
- 15. asc.ohio-state.edu [asc.ohio-state.edu]
- 16. multimedia.3m.com [multimedia.3m.com]
- 17. OPG [opg.optica.org]
Calibration challenges for atmospheric chlorine nitrate detection instruments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with atmospheric chlorine nitrate (B79036) (ClONO2) detection instruments.
FAQs: General Calibration Challenges
Q1: Why is calibrating atmospheric ClONO2 detection instruments so challenging?
A1: Calibration of instruments for atmospheric chlorine nitrate detection is complex due to several factors:
-
Low Concentrations: Atmospheric ClONO2 is present at very low concentrations (parts per trillion by volume), requiring highly sensitive instruments and accurate calibration standards at similar levels.[1]
-
Instability of ClONO2: this compound is an unstable compound, making the preparation and storage of reliable calibration standards difficult. On-line production of calibration gas is often necessary.
-
Potential for Interferences: Other atmospheric species can interfere with the detection of ClONO2, leading to inaccurate measurements. Careful characterization of instrument selectivity is crucial.
-
Matrix Effects: The composition of the air sample (e.g., humidity, presence of other pollutants) can affect the instrument's response to ClONO2.
Q2: What are the common methods for detecting atmospheric ClONO2?
A2: The primary in-situ techniques for atmospheric ClONO2 detection are:
-
Thermal Dissociation coupled with Resonance Fluorescence (TD-RF) or Laser-Induced Fluorescence (LIF): The air sample is heated, causing ClONO2 to decompose into ClO and NO2 radicals. These products are then detected.[1]
-
Chemical Ionization Mass Spectrometry (CIMS): ClONO2 molecules are ionized by reacting with specific reagent ions, and the resulting product ions are detected by a mass spectrometer.
Q3: How often should I calibrate my ClONO2 detection instrument?
A3: A regular calibration schedule is essential for accurate measurements. The frequency of calibration depends on factors such as the instrument's stability, the frequency of use, and the environmental conditions of operation. It is recommended to perform a calibration before and after each major field campaign or experimental series.
Troubleshooting Guides by Instrument Type
Chemical Ionization Mass Spectrometry (CIMS)
Troubleshooting Common CIMS Issues
| Problem | Possible Causes | Solutions |
| Low or No Signal for ClONO2 | 1. Incorrect Reagent Ion: The selected reagent ion may not be optimal for ClONO2 detection. 2. Sample Concentration Too Low: The concentration of ClONO2 in the sample is below the instrument's detection limit. 3. Ion Source Issue: The ion source is not functioning correctly, leading to inefficient ionization. 4. Leak in the System: A leak in the vacuum system can reduce sensitivity. | 1. Consult literature for the most effective reagent ions for ClONO2 (e.g., SF5⁻).[2] 2. Pre-concentrate the sample if possible, or use a more sensitive instrument. 3. Check and clean the ion source according to the manufacturer's instructions. 4. Perform a leak check of the entire system. |
| Inaccurate Mass Readings | 1. Mass Calibration Drift: The mass spectrometer's calibration has drifted over time. 2. High Background Noise: Contaminants in the system are causing high background signals. | 1. Perform a mass calibration using a known standard. 2. Bake out the system to remove contaminants. Use high-purity gases. |
| Signal Instability | 1. Fluctuations in Reagent Ion Flow: The flow rate of the reagent gas is not stable. 2. Unstable Ionization Spray: For electrospray ionization sources, the spray is inconsistent. 3. Temperature and Pressure Fluctuations: Changes in ambient temperature and pressure are affecting the instrument's performance. | 1. Use a high-quality mass flow controller for the reagent gas. 2. Check the spray needle and ensure a stable spray. 3. Ensure the instrument is in a temperature and pressure-controlled environment. |
| High Water Vapor Interference | Water clusters with reagent or product ions: This can affect the sensitivity and accuracy of the measurement. | Use a dryer to reduce the humidity of the sample air before it enters the instrument. Characterize the instrument's response to a range of water vapor concentrations. |
Thermal Dissociation (TD) Instruments
Troubleshooting Common TD Instrument Issues
| Problem | Possible Causes | Solutions |
| Incomplete Dissociation of ClONO2 | 1. Heater Temperature Too Low: The thermal dissociation oven is not reaching the required temperature to break the Cl-ONO2 bond. 2. High Sample Flow Rate: The residence time of the sample in the heated region is too short for complete dissociation. | 1. Verify the heater temperature with a calibrated thermocouple. Adjust the temperature controller as needed. 2. Reduce the sample flow rate to increase the residence time in the dissociation oven. |
| Interference from Other Chlorine Species | Other thermolabile chlorine compounds are dissociating: Species like HOCl or organic nitrates can also decompose at high temperatures, producing ClO or other radicals that can be detected. | Characterize the instrument's response to potential interfering species. Use a lower dissociation temperature that is selective for ClONO2 if possible. |
| Loss of Signal in the Inlet | ClONO2 is reacting on the inlet surfaces: this compound is a "sticky" molecule and can be lost on the surfaces of the sampling inlet before reaching the detector. | Use inert materials for the inlet tubing (e.g., PFA Teflon). Heat the inlet to reduce surface interactions. Regularly clean the inlet. |
| Drift in Detector Sensitivity | Changes in the detector's performance over time: The sensitivity of the resonance fluorescence lamp or LIF detector can drift. | Perform frequent calibrations using a stable ClONO2 source. Monitor the detector's background signal for any changes. |
Laser-Induced Fluorescence (LIF) Detection
Troubleshooting Common LIF Detector Issues
| Problem | Possible Causes | Solutions |
| Low Fluorescence Signal | 1. Laser Misalignment: The laser beam is not properly aligned with the detection cell. 2. Laser Power Fluctuation: The output power of the laser is unstable. 3. Quenching of Fluorescence: Other molecules in the sample are de-exciting the excited NO2* molecules before they can fluoresce. | 1. Realign the laser to maximize the fluorescence signal. 2. Monitor the laser power and use a power stabilizer if necessary. 3. Dilute the sample with a buffer gas to reduce quenching effects. |
| High Background Signal | 1. Scattered Laser Light: Laser light is scattering off the walls of the detection cell and reaching the detector. 2. Fluorescence from Other Species: Other molecules in the sample are being excited by the laser and are fluorescing at the detection wavelength. | 1. Use baffles and light traps to reduce scattered light. 2. Use a narrow-bandpass optical filter in front of the detector to isolate the NO2 fluorescence. |
| Calibration Inaccuracy | Instability of the NO2 calibration source: The concentration of the NO2 gas used for calibration is not stable. | Use a gas-phase titration of NO with O3 to generate a stable and known concentration of NO2 for calibration. |
Experimental Protocols
Protocol 1: Synthesis of this compound (ClONO2) Calibration Standard
This protocol describes a method for generating a gaseous ClONO2 standard for instrument calibration, adapted from a known synthesis method. This process should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Calcium hypochlorite (B82951) (Ca(OCl)2)
-
Nitryl fluoride (B91410) (FNO2)
-
Stainless steel cylinder (30 ml)
-
Vacuum line
-
Cryogenic trap (liquid nitrogen)
-
Mass flow controllers
-
Dilution gas (e.g., ultra-high purity nitrogen)
Procedure:
-
Place a known amount of untreated commercial-grade calcium hypochlorite into the stainless steel cylinder.
-
Evacuate the cylinder to remove any residual gases.
-
Condense a known amount of nitryl fluoride into the cylinder at -196 °C (liquid nitrogen temperature).
-
Allow the reactor to warm to approximately -60 °C and store for 44 hours.
-
After the reaction period, perform a fractional condensation of the products to isolate the ClONO2. The yield is typically high (e.g., 90.2% based on the initial FNO2).[3]
-
The purified ClONO2 can then be diluted with a high-purity nitrogen stream using mass flow controllers to generate a calibration gas at the desired concentration.
Diagram of ClONO2 Calibration Gas Generation Workflow
Caption: Workflow for the synthesis and dilution of a ClONO2 calibration gas standard.
Quantitative Data Summary
Table 1: Performance Characteristics of a NASA ClONO2 Detection Instrument [1]
| Parameter | Value |
| Detection Technique | Thermal Dissociation / Resonance Fluorescence |
| Accuracy | ±20% |
| Detection Limit | 10 pptv |
| Measurement Interval | 35 seconds |
Logical Relationships
Diagram of a General Troubleshooting Workflow
Caption: A general logical workflow for troubleshooting instrument issues.
References
Technical Support Center: Accounting for Temperature Dependence in Chlorine Nitrate Reaction Rates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in accurately studying the temperature dependence of chlorine nitrate (B79036) reaction rates.
Troubleshooting Guides
This section addresses specific issues that may arise during experimental studies of chlorine nitrate kinetics.
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible rate constants at a given temperature. | 1. Temperature fluctuations: The reaction temperature is not stable or uniform throughout the reactor. 2. Precursor instability: The concentrations of reactants like ClO or NO₂ are not constant. 3. Wall reactions: Heterogeneous reactions on the reactor surface are interfering with the gas-phase kinetics.[1][2] | 1. Improve temperature control: Use a thermostatted flow tube with a circulating fluid bath. Verify temperature uniformity with multiple probes. 2. Stabilize precursor delivery: Use well-regulated mass flow controllers and ensure the purity of the precursor gases. For ClO, ensure complete conversion from the precursor (e.g., Cl₂O or O₃ + Cl). 3. Passivate reactor surfaces: Coat the inside of the reactor with materials like halocarbon wax or phosphoric acid to minimize surface reactivity.[3][4] |
| Observed reaction rate is significantly faster or slower than literature values. | 1. Presence of impurities: Impurities in the reactant gases can lead to side reactions that consume reactants or generate interfering species. 2. Incorrect pressure measurement: Inaccurate pressure readings affect the concentration calculations, especially for pressure-dependent reactions. 3. Isomer formation: The reaction may produce isomers of this compound (e.g., ClOONO, OClNO₂) with different reactivity.[5] | 1. Purify reactants: Use high-purity gases and consider in-line purification traps. For example, NO₂ can be purified by fractional distillation to remove N₂O₄ and other nitrogen oxides. 2. Calibrate pressure gauges: Regularly calibrate pressure transducers against a reliable standard. 3. Use isomer-specific detection: Employ techniques like chemical ionization mass spectrometry (CIMS) that can differentiate between isomers based on their fragmentation patterns or selective ionization.[6] |
| Difficulty in detecting and quantifying this compound. | 1. Low signal-to-noise ratio in the detector. 2. Interference from other species at the same mass-to-charge ratio in mass spectrometry. | 1. Optimize detector settings: Adjust parameters such as electron energy in the ion source of the mass spectrometer to maximize the signal for the parent ion of ClONO₂. 2. Use tandem mass spectrometry (MS/MS): Isolate the parent ion of interest and induce fragmentation to produce characteristic daughter ions, which provides a more specific and sensitive detection method. |
| Non-linear Arrhenius plot (ln(k) vs. 1/T). | 1. Change in reaction mechanism: The dominant reaction pathway may change with temperature. 2. Multiple reaction channels: The overall reaction may have multiple competing channels with different activation energies. 3. Physical limitations at temperature extremes: At low temperatures, condensation of reactants or products on the reactor walls can occur. At high temperatures, thermal decomposition of reactants or products may become significant. | 1. Investigate a wider temperature range: Extend the temperature range of the study to better characterize the non-linearity. 2. Product analysis at different temperatures: Identify and quantify the products at various temperatures to determine if the branching ratios are changing. 3. Check for condensation/decomposition: Calculate the vapor pressures of all species at the lowest experimental temperature. At the highest temperature, check for the thermal stability of all species involved. |
Frequently Asked Questions (FAQs)
Q1: Why is the formation of this compound (ClO + NO₂ + M → ClONO₂ + M) a termolecular reaction, and how does this affect its temperature dependence?
A1: The formation of this compound is a termolecular reaction because the initial collision of ClO and NO₂ forms an energetically excited intermediate (ClONO₂*). This excited complex will quickly fall apart back into reactants unless a third body, M (typically a bath gas like N₂ or He), collides with it and removes some of its excess energy, stabilizing the ClONO₂ molecule. The rate of this reaction is dependent on the concentration of the third body, [M].
The temperature dependence of termolecular reactions is often more complex than that of bimolecular reactions. The rate constant generally shows a negative temperature dependence, meaning the reaction slows down as the temperature increases. This is because the lifetime of the excited intermediate (ClONO₂*) decreases at higher temperatures, reducing the probability of a stabilizing collision with M.
Q2: What are the primary experimental techniques for studying the kinetics of gas-phase this compound reactions?
A2: The most common techniques are:
-
Discharge-Flow Systems: A carrier gas flows through a tube, and reactants are introduced at different points. The concentrations of reactants and products are measured as a function of distance (which corresponds to reaction time) downstream. This is often coupled with detection methods like mass spectrometry or resonance fluorescence.
-
Flash Photolysis: A short pulse of light is used to create a reactive species (e.g., by photolyzing a precursor). The subsequent reactions are then monitored in real-time using spectroscopic methods.
Q3: How can I minimize the influence of wall reactions in my flow tube reactor?
A3: Wall reactions can be a significant source of error in gas-phase kinetics studies. To minimize their impact:
-
Passivation: Coat the interior surfaces of the reactor with an inert material. Common choices include phosphoric acid, halocarbon wax, or Teflon.[3][4]
-
High Flow Rates: Use high flow velocities to reduce the residence time of reactants and products in the reactor, thereby minimizing the time available for them to diffuse to and react on the walls.
-
Varying Surface-to-Volume Ratio: Conduct experiments in reactors of different diameters. If the measured rate constant depends on the reactor diameter, it is an indication that wall reactions are significant.
Q4: What are the main sources of uncertainty when determining the Arrhenius parameters (A and Ea) for this compound reactions?
A4: The main sources of uncertainty are:
-
Systematic errors in temperature and pressure measurements.
-
Uncertainties in the concentrations of reactants.
-
Interference from side reactions or secondary chemistry.
-
The temperature range of the study: A narrow temperature range can lead to larger uncertainties in the extrapolated Arrhenius parameters.
-
Statistical errors in the measurement of the rate constant at each temperature.
Quantitative Data: Temperature Dependence of Key this compound Reactions
The following table summarizes the recommended Arrhenius parameters for several important gas-phase reactions involving this compound. The rate constant, k, is expressed in the Arrhenius form: k(T) = A exp(-Ea / RT).
| Reaction | A-factor (cm³ molecule⁻¹ s⁻¹) | Ea/R (K) | Temperature Range (K) | Notes |
| ClO + NO₂ + M → ClONO₂ + M | See Note 1 | See Note 1 | 200 - 300 | 1. This is a termolecular reaction, and its rate constant is pressure-dependent. The rate expression is more complex than a simple Arrhenius form and is often given by the Troe formalism. At 298 K and 1 atm of air, the effective bimolecular rate constant is approximately 1.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. |
| Cl + ClONO₂ → Cl₂ + NO₃ | 6.3 x 10⁻¹² | -230 | 219 - 298 | The negative activation energy indicates that the reaction rate increases as the temperature decreases. |
| O(³P) + ClONO₂ → ClO + NO₃ | 3.0 x 10⁻¹³ | 1000 | 230 - 300 | |
| OH + ClONO₂ → HOCl + NO₃ | 2.4 x 10⁻¹² | 1250 | 259 - 348 | [3] |
Data sourced from JPL Publication 19-5, unless otherwise noted.[7][8][9]
Experimental Protocols
Determining the Temperature-Dependent Rate Constant of the ClO + NO₂ + M Reaction using a Discharge-Flow Mass Spectrometry System
This protocol outlines the key steps for measuring the rate constant of the ClO + NO₂ + M reaction as a function of temperature.
1. Apparatus Setup:
-
A discharge-flow tube (typically >1 m long, 2-4 cm diameter) made of glass or quartz.
-
A microwave discharge cavity to produce Cl atoms from a Cl₂/He mixture.
-
A movable injector to introduce NO₂ at various points along the flow tube.
-
Mass flow controllers for precise control of all gas flows (He, Cl₂/He, O₃, NO₂).
-
A mass spectrometer for detection of reactants and products, differentially pumped and coupled to the flow tube via a pinhole sampling orifice.
-
A temperature control system, such as a circulating fluid jacket around the flow tube.
2. Precursor Generation and Handling:
-
ClO radicals: Generated in situ by reacting Cl atoms with an excess of O₃. Cl atoms are produced by flowing a dilute mixture of Cl₂ in He through a microwave discharge. The reaction is: Cl + O₃ → ClO + O₂.
-
NO₂: A known concentration of NO₂ in a bath gas (e.g., He or N₂) is prepared in a separate bulb and introduced through the movable injector.
3. Experimental Procedure:
-
Establish stable flow conditions: Set the flow rates of the carrier gas (He), Cl₂/He mixture, and O₃ to achieve a stable concentration of ClO radicals. The total pressure in the flow tube is typically maintained between 1 and 10 Torr.
-
Temperature control: Set the desired temperature using the circulating bath and allow the system to equilibrate.
-
Background measurement: With the ClO flow established, sample the gas from the end of the flow tube with the mass spectrometer to obtain a background signal for ClO (typically monitored at m/z 51 and 53).
-
Kinetic measurements: Introduce a known excess of NO₂ through the movable injector. The reaction is studied under pseudo-first-order conditions where [NO₂]₀ >> [ClO]₀.
-
Varying reaction time: Record the ClO signal at different positions of the movable injector. The distance from the injector tip to the sampling orifice corresponds to the reaction time.
-
Data acquisition: At each injector position (i.e., each reaction time), measure the ClO concentration.
-
Repeat at different temperatures: Repeat the kinetic measurements at a range of temperatures (e.g., 220 K to 300 K).
4. Data Analysis:
-
For a pseudo-first-order reaction, the decay of ClO is given by: ln([ClO]₀ / [ClO]t) = k't, where k' = k[NO₂].
-
Plot ln([ClO]) versus reaction time (or injector position). The slope of this plot is -k'.
-
Since [NO₂] is known, the second-order rate constant, k, can be calculated from k'.
-
Arrhenius Plot: Plot ln(k) versus 1/T for the data obtained at different temperatures. The slope of this plot is -Ea/R, and the y-intercept is ln(A).[10][11]
Visualizations
Caption: Factors influencing the experimental determination of this compound reaction rates.
Caption: Experimental workflow for determining Arrhenius parameters of the ClO + NO₂ reaction.
References
- 1. Pipe Wall Reactions [docs.bentley.com]
- 2. Pipe Wall Reactions [docs.bentley.com]
- 3. researchgate.net [researchgate.net]
- 4. astropak.com [astropak.com]
- 5. Ab initio studies of ClO(x) reactions: prediction of the rate constants of ClO+NO2 for the forward and reverse processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differentiation of isomeric flavone/isoflavone aglycones by MS2 ion trap mass spectrometry and a double neutral loss of CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]
- 8. Thermodynamic Properties of Chlorine Dioxides and Chlorite Ions [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Resolving overlapping spectral features in chlorine nitrate infrared spectra.
Technical Support Center: Infrared Spectroscopy of Chlorine Nitrate (B79036)
Welcome to the technical support center for resolving overlapping spectral features in chlorine nitrate (ClONO₂) infrared spectra. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their spectroscopic analyses.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound's infrared spectra.
Q1: My baseline is noisy and uneven. How can I improve it?
A1: A stable baseline is crucial for accurate spectral analysis. Consider the following troubleshooting steps:
-
Purging: Ensure the spectrometer's sample compartment is adequately purged with dry, CO₂-free gas (e.g., nitrogen) to minimize interference from atmospheric water vapor and carbon dioxide.[1][2]
-
Background Scans: Collect a new background spectrum frequently, especially if the ambient laboratory conditions (temperature, humidity) are changing.[2]
-
Source Stability: Allow the infrared source to stabilize before collecting spectra. This can take 30 minutes or more.
-
Detector Cooldown: If using a cooled detector (like MCT), ensure it has reached its optimal operating temperature.
Q2: I'm having trouble resolving the ν₄ Q-branch of this compound around 780.2 cm⁻¹. What can I do?
A2: The ν₄ Q-branch is a key feature for quantitative analysis of this compound. To improve its resolution:
-
Increase Spectral Resolution: If your instrument allows, increase the spectral resolution to 0.1 cm⁻¹ or better. High-resolution spectra (e.g., 0.01 cm⁻¹) can more clearly define sharp features like Q-branches.
-
Reduce Pressure: Lowering the sample pressure will reduce pressure broadening of the rotational lines, leading to sharper spectral features.
-
Lower Temperature: Cooling the sample can also sharpen spectral lines through Doppler narrowing. Studies have been performed at temperatures as low as 190 K.[3]
Q3: The ν₂ and ν₃ bands in my this compound spectrum are heavily overlapped. How can I separate them for quantitative analysis?
A3: The overlap of the ν₂ and ν₃ bands is a well-known challenge. Here are some approaches to deconvolve these features:
-
Curve Fitting Software: Utilize specialized software to perform non-linear least-squares curve fitting.[4][5] This involves modeling the overlapping bands with theoretical peak shapes (e.g., Gaussian, Lorentzian, or Voigt profiles).
-
Fourier Self-Deconvolution (FSD): This mathematical technique can be applied to narrow the spectral bands, enhancing the resolution of overlapping features.[6]
-
Derivative Spectroscopy: Calculating the second derivative of the spectrum can help to identify the positions of hidden or shoulder peaks within a broad, overlapped feature.
Q4: What software is recommended for spectral deconvolution and analysis?
A4: Several software packages are available for detailed spectral analysis and deconvolution:
-
Commercial Software: Thermo Scientific's OMNIC series and Operant's Essential FTIR are powerful tools for general spectral processing.[7][8]
-
Specialized Fitting Software: Programs like PeakFit and Fityk are designed specifically for curve fitting and deconvolution.[4]
-
Programming Languages: For advanced and custom analyses, platforms like MATLAB and Python (with libraries such as SciPy) offer extensive capabilities for implementing deconvolution algorithms.
-
Freeware: Spectragryph is a versatile freeware option that supports a wide range of spectral data formats and analysis functions.[9]
Quantitative Data Summary
The following tables summarize key vibrational band information for this compound, which is essential for identifying and analyzing its spectral features.
Table 1: Prominent Infrared Absorption Features of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| ν₄ Q-branch | 780.2 | Sharp, prominent feature suitable for quantitative analysis |
| - | 807.7 | Absorption feature |
| - | 809.4 | Absorption feature |
| ν₂ | 1292.6 | NO₂ symmetric stretch, often overlaps with ν₃ |
Data sourced from NASA Technical Reports Server.
Table 2: Spectral Regions Investigated in High-Resolution Studies
| Spectral Region (cm⁻¹) | Resolution (cm⁻¹) | Temperature Range (K) | Pressure Range (hPa) |
|---|---|---|---|
| 500 - 1330 | 0.002 - 0.008 | 190 - 296 | 0 - 150 |
| 500 - 1330 | 0.00094 | 190 and 296 | Not specified |
This data is based on studies creating a new infrared spectroscopic database for this compound.[3]
Experimental Protocols
Protocol 1: Gas-Phase FTIR Spectroscopy of this compound
This protocol outlines the general procedure for obtaining a gas-phase infrared spectrum of this compound.
1. System Preparation:
- Ensure the FTIR spectrometer, including the source and detector, is powered on and has had adequate time to stabilize.
- Evacuate the gas cell to a low pressure (e.g., <1 mTorr) to remove any residual gases.
- Purge the spectrometer's sample compartment with dry, CO₂-free nitrogen to minimize atmospheric interference.[1][2]
2. Background Spectrum Acquisition:
- With the evacuated gas cell in the sample compartment, acquire a background spectrum. This will account for the spectral features of the instrument and any residual atmospheric components.
- Set the desired spectral resolution and number of scans for the background measurement.
3. Sample Introduction:
- Introduce the gaseous this compound sample into the gas cell to the desired pressure.
- Monitor the pressure using a calibrated pressure gauge.
4. Sample Spectrum Acquisition:
- Place the gas cell containing the this compound sample into the spectrometer's beam path.
- Acquire the sample spectrum using the same parameters (resolution, number of scans) as the background spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
5. Data Analysis:
- Identify the characteristic absorption bands of this compound.
- If spectral features are overlapping, apply deconvolution techniques such as curve fitting or Fourier self-deconvolution to resolve the individual components.
Visualizations
Caption: Experimental workflow for FTIR analysis of this compound.
Caption: Troubleshooting logic for resolving spectral features.
References
- 1. preserve.lehigh.edu [preserve.lehigh.edu]
- 2. mse.washington.edu [mse.washington.edu]
- 3. New infrared spectroscopic database for this compound (Journal Article) | ETDEWEB [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focus - Curve fitting software [cemhti.cnrs-orleans.fr]
- 6. researchgate.net [researchgate.net]
- 7. FTIR | FTIR Analysis Software | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. essentialftir.com [essentialftir.com]
- 9. Spectragryph - optical spectroscopy software [effemm2.de]
Technical Support Center: Glassware Cleaning for Chlorine Nitrate Experiments
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the best practices for cleaning glassware intended for use in chlorine nitrate (B79036) experiments. Adherence to these protocols is critical to ensure the accuracy, reproducibility, and safety of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is specialized glassware cleaning necessary for chlorine nitrate experiments?
A1: this compound (ClONO₂) is a highly reactive and sensitive compound. Trace amounts of contaminants on glassware surfaces can lead to several experimental issues, including:
-
Decomposition: Organic residues, metal ions, and other reducing agents can catalyze the decomposition of this compound, altering its concentration and affecting reaction kinetics.
-
Side Reactions: Impurities can react with this compound or other reagents, leading to the formation of unintended byproducts that can interfere with analytical measurements.
-
Inaccurate Quantification: Contaminants can interfere with spectroscopic or chromatographic analysis, leading to erroneous quantitative results.
Good laboratory technique demands clean glassware, as even the most carefully executed experiment can yield incorrect results if dirty glassware is used.
Q2: What are the most critical types of contaminants to avoid?
A2: For this compound experiments, the most detrimental contaminants are:
-
Organic Residues: Grease, oils, and residues from solvents or previous experiments can react with this compound. It is crucial that all glassware is absolutely grease-free.
-
Metal Ions: Certain metal ions can act as catalysts for the decomposition of this compound.
-
Reducing Agents: Any substance that can be oxidized by this compound will interfere with the experiment.
-
Detergent Residues: Phosphates and other components of cleaning agents can leave a film on the glass, potentially interfering with reactions or analytical measurements.[1] It is advisable to use phosphate-free laboratory detergents.[1][2]
Q3: Is it acceptable to use standard laboratory detergents?
A3: It is recommended to use laboratory-grade detergents specifically designed for scientific glassware, such as Alconox or Liquinox.[3] Household dishwashing soaps should be avoided as they may contain additives, fragrances, or phosphates that can leave residues.[1] If a detergent is used, it is critical to ensure its complete removal through thorough rinsing.
Q4: What is the best final rinse solvent?
A4: The final rinse should always be performed with high-purity water, such as distilled or deionized water, to ensure that no mineral or organic residues from tap water are left behind.[2] For highly sensitive experiments, a final rinse with a high-purity solvent that is compatible with your experimental conditions and easily removable (e.g., acetone (B3395972), followed by air drying) can be beneficial.[1][3]
Q5: How should I dry the glassware after cleaning?
A5: The preferred method for drying glassware is air drying in a clean, dust-free environment.[3] Ovens can be used, but one should be certain that the oven is clean and free from organic contaminants. Avoid drying with paper towels or forced air, as these can introduce fibers and other impurities.[3] If the glassware is needed for immediate use while still wet, it can be triple-rinsed with the reagent solution that will be used in the experiment.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible experimental results. | Residual contaminants on glassware affecting the reaction. | Implement a more rigorous and consistent cleaning protocol. Consider a final acid wash followed by thorough rinsing with deionized water. Validate the cleaning procedure. |
| Visible film or droplets on the glassware after washing. | Incomplete removal of grease or detergent residues. Clean glassware is indicated by water draining uniformly in a thin film from the surface.[2] | Re-wash the glassware, ensuring to scrub thoroughly with a suitable brush. Use a phosphate-free detergent and rinse extensively with tap water before the final deionized water rinse. For stubborn organic residues, consider a base bath (e.g., ethanolic KOH) or an oxidizing acid wash. |
| Unexpected peaks in analytical data (e.g., chromatography, spectroscopy). | Contaminants leached from the glassware or introduced during the cleaning process. | Ensure all cleaning agents are thoroughly rinsed off. Use high-purity solvents for the final rinse. As a control, run a blank sample with the solvent that was in contact with the cleaned glassware. |
| Precipitate formation upon addition of reagents. | Reaction of reagents with residual cleaning agents or contaminants on the glass surface. | Verify that all cleaning agents, especially acidic or basic solutions, have been completely neutralized and rinsed away. Ensure the final rinse is with high-purity deionized water. |
| Discoloration of the this compound solution. | Reaction with impurities on the glassware surface. | Re-clean all glassware using the recommended protocol. If the problem persists, consider using new glassware dedicated solely to this compound experiments. |
Potential Impact of Contaminants on this compound Experiments
The following table summarizes the potential effects of common contaminants on experiments involving this compound.
| Contaminant | Potential Source | Potential Impact on this compound Experiments |
| Organic Residues | Stopcock grease, fingerprints, previous experimental residues, solvent residues | Reacts with ClONO₂, causing decomposition and the formation of unwanted byproducts. Can interfere with analytical measurements. |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Tap water, impure reagents, leaching from glassware | Catalyzes the decomposition of ClONO₂. May form coordination complexes that alter reactivity. |
| Chloride Ions (Cl⁻) | Tap water, hydrochloric acid wash | Can shift the equilibrium of reactions involving ClONO₂. It is recommended not to use an HCl acid rinse for glassware intended for chloride determinations.[2] |
| Phosphate Residues | Phosphate-containing detergents | Can form a film on the glass surface, potentially adsorbing reactants or products. May interfere with certain analytical techniques. |
| Basic Residues (e.g., from NaOH/KOH bath) | Incomplete rinsing after a base wash | Can neutralize acidic components or catalyze base-sensitive reactions of ClONO₂. |
| Water | Incomplete drying | Can hydrolyze ClONO₂, especially in the presence of other impurities. |
Experimental Protocol: Recommended Glassware Cleaning Procedure
This protocol is designed for cleaning borosilicate glassware for use in highly sensitive this compound experiments.
1. Initial Cleaning:
-
Immediately after use, rinse the glassware with tap water to remove the bulk of any residues.[2]
-
Wash with a warm solution of a phosphate-free laboratory detergent. Use a brush to scrub all surfaces.
-
Rinse thoroughly with warm tap water (at least 3-4 times) to remove all traces of detergent.[2]
2. Acid Wash (Optional but Recommended):
-
Submerge the glassware in a 1 M nitric acid (HNO₃) bath for at least 4-6 hours. Nitric acid is a strong oxidizing agent and will help to digest any remaining organic or metallic residues.
-
Alternatively, for trace metal-sensitive experiments, a 20% (v/v) nitric acid solution can be used for rinsing.[2]
-
Safety Note: Always wear appropriate personal protective equipment (gloves, goggles, lab coat) when handling strong acids.
3. Rinsing:
-
Remove the glassware from the acid bath and rinse thoroughly with tap water (at least 5-6 times).
-
Follow with a generous rinsing with deionized water (at least 4-5 times).[2] A final rinse with ultra-high purity water is recommended if available.
4. Final Rinse (Optional):
-
For experiments where the presence of water is detrimental, a final rinse with acetone or another high-purity, volatile solvent can be performed to aid in drying.
5. Drying:
-
Allow the glassware to air dry in a clean, dust-free environment (e.g., a covered rack).
-
Alternatively, dry in a clean oven at a temperature appropriate for the glassware type (e.g., 110-120 °C for borosilicate glass).
6. Storage:
-
Store the clean glassware in a closed cabinet or cover the openings with aluminum foil to prevent contamination from dust and atmospheric components.
Visualizations
Glassware Cleaning Workflow
References
Troubleshooting low signal intensity in chlorine nitrate remote sensing data.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low signal intensity in chlorine nitrate (B79036) (ClONO₂) remote sensing data.
Frequently Asked Questions (FAQs)
Q1: What are the primary spectral bands used for remote sensing of chlorine nitrate (ClONO₂)?
A1: this compound is primarily detected using its vibrational-rotational bands in the mid-infrared portion of the electromagnetic spectrum. The most commonly utilized bands for remote sensing are centered around 779 cm⁻¹ (ν₄), 809 cm⁻¹, 1293 cm⁻¹ (ν₂), and 1735 cm⁻¹.[1][2][3] The ν₄ Q branch at 780 cm⁻¹ is also frequently used for retrievals.[4]
Q2: What are the common causes of low signal intensity in my ClONO₂ remote sensing data?
A2: Low signal intensity in ClONO₂ data can stem from several factors, which can be broadly categorized as instrumental, environmental, and data processing-related.
-
Instrumental Factors:
-
Low Instrument Sensitivity: The detector may not be sensitive enough for the low concentrations of ClONO₂.
-
Calibration Errors: Incorrect instrument calibration can lead to inaccurate radiance measurements and consequently, low retrieved concentrations.[5][6] Even small calibration drifts can lead to significant errors in retrieved atmospheric data.
-
High Instrument Noise: A high noise level in the detector or electronics can obscure the weak signal from ClONO₂.
-
-
Environmental and Atmospheric Factors:
-
Low ClONO₂ Concentration: The atmospheric concentration of ClONO₂ at the time and location of measurement might be genuinely low. Global ClONO₂ distributions peak in polar winter latitudes at altitudes of 20-30 km.[1][2][3]
-
Interference from Other Gases: Other atmospheric gases with absorption features in the same spectral region as ClONO₂ can interfere with the measurement.[1] Key interfering species include ozone (O₃) and carbon dioxide (CO₂).[1][2]
-
Atmospheric Conditions: Factors like temperature and pressure affect the width and intensity of ClONO₂ spectral lines, which can impact the retrieved signal.[1][4] High humidity and aerosols can also scatter the incoming radiation, leading to a weaker signal reaching the sensor.
-
Dilution of Signal: Large satellite pixels can lead to a dilution of the signal from point sources.[7]
-
-
Data Processing and Retrieval Algorithm Issues:
-
Inappropriate Retrieval Algorithm: The algorithm used to derive ClONO₂ concentrations from the raw spectral data may not be optimized for the specific measurement conditions.
-
Incorrect Spectroscopic Parameters: The accuracy of the retrieval is dependent on the spectroscopic parameters used for ClONO₂ and interfering gases in the radiative transfer model.[4]
-
Atmospheric Correction Failure: Inaccurate removal of the atmospheric signal can lead to errors in the retrieved water-leaving reflectance, affecting the accuracy of the final product.[8]
-
Q3: How can I improve the signal-to-noise ratio (SNR) of my ClONO₂ measurements?
A3: Improving the SNR is crucial for detecting weak signals. Several techniques can be employed during data acquisition and processing:
-
Signal Averaging: Increasing the integration time or averaging multiple scans can significantly improve the SNR.[9] The improvement is proportional to the square root of the number of scans.[9]
-
Digital Smoothing: Applying digital filters, such as a moving average filter, can reduce high-frequency noise in the data.[9]
-
Fourier Filtering: This technique involves transforming the signal into the frequency domain, removing noise frequencies, and then transforming it back.[9]
-
Wavelet Transforms: These can be used to separate the signal from the noise, allowing for the removal of noise coefficients before reconstructing the signal.[10]
-
Instrumental Enhancements: Using more sensitive detectors, increasing the aperture size to capture more signal, and cooling the detectors to reduce thermal noise can all improve the SNR at the hardware level.[10]
Troubleshooting Guides
Issue 1: Consistently low or no detectable ClONO₂ signal.
This guide provides a step-by-step process to diagnose and address consistently low or undetectable ClONO₂ signals in your remote sensing data.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. ACP - this compound in the atmosphere [acp.copernicus.org]
- 4. lweb.cfa.harvard.edu [lweb.cfa.harvard.edu]
- 5. ntrs.nasa.gov [ntrs.nasa.gov]
- 6. researchgate.net [researchgate.net]
- 7. appliedsciences.nasa.gov [appliedsciences.nasa.gov]
- 8. Testing the Limits of Atmospheric Correction over Turbid Norwegian Fjords [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Enhancing space-based signal-to-noise ratios without redesigning the satellite [spie.org]
Reducing uncertainties in kinetic models of chlorine nitrate chemistry.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinetic models of chlorine nitrate (B79036) (ClONO₂) chemistry. Our goal is to help reduce uncertainties in your experimental results by providing detailed protocols, quantitative data, and insights into common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of uncertainty in ClONO₂ kinetic models?
A1: The main sources of uncertainty in ClONO₂ kinetic models stem from three key areas:
-
Formation Rate Constants: The termolecular formation of ClONO₂ (ClO + NO₂ + M → ClONO₂ + M) has a pressure and temperature-dependent rate constant. Uncertainties in the low-pressure and high-pressure limiting rate coefficients, as well as the broadening factor, can impact model predictions.
-
Photolysis Quantum Yields and Branching Ratios: The photolysis of ClONO₂ proceeds via two main channels: Cl + NO₃ and ClO + NO₂. The quantum yields and their wavelength dependence are a significant source of uncertainty. While the Cl + NO₃ channel is often dominant, the branching ratio can vary with wavelength.[1]
-
Heterogeneous Reaction Probabilities (Uptake Coefficients): Reactions on the surfaces of aerosols, such as polar stratospheric clouds (PSCs) and sulfuric acid aerosols, are critical for chlorine activation. The uptake coefficients (γ) for reactions like ClONO₂ + HCl and ClONO₂ + H₂O are highly dependent on temperature, substrate composition (e.g., wt% of H₂SO₄), and the presence of impurities, leading to considerable uncertainty.
Q2: How does temperature affect the reaction rates of ClONO₂?
A2: Temperature has a significant impact on both gas-phase and heterogeneous reactions of ClONO₂. For the termolecular formation reaction, the rate constant generally decreases with increasing temperature. The photolysis cross-section is also temperature-dependent. Heterogeneous reactions on sulfuric acid aerosols show a marked temperature dependence; for instance, the reaction probability for ClONO₂ hydrolysis increases at lower temperatures.
Q3: What is the role of surface type in the heterogeneous chemistry of ClONO₂?
A3: The type of surface plays a crucial role in the heterogeneous processing of ClONO₂. Reactions on ice surfaces, characteristic of Type II PSCs, are generally more efficient than on liquid sulfuric acid aerosols. For example, the reaction of ClONO₂ with HCl is greatly enhanced on ice surfaces.[2] The composition of liquid aerosols (e.g., the weight percent of sulfuric acid) also significantly influences the reaction probabilities.
Q4: Which experimental technique is best suited for studying ClONO₂ gas-phase kinetics?
A4: The choice of technique depends on the specific reaction. Discharge flow systems coupled with mass spectrometry are well-suited for studying the formation of ClONO₂ and its reactions with other gas-phase species. Flash photolysis combined with resonance fluorescence or absorption spectroscopy is ideal for determining photolysis quantum yields and branching ratios.
Q5: How can I accurately determine the concentration of ClONO₂ in my experiments?
A5: In-situ detection and quantification of ClONO₂ can be achieved using various methods, including mass spectrometry and laser-induced fluorescence.[3] For mass spectrometry, careful calibration with a known concentration of ClONO₂ is essential. It's also important to account for potential fragmentation of the molecule during ionization.
Troubleshooting Guides
Problem 1: Discrepancy in measured and expected ClONO₂ formation rates.
| Possible Cause | Troubleshooting Step |
| Inaccurate precursor concentrations (ClO or NO₂). | Verify the concentration of ClO and NO₂ using a reliable method such as titration or absorption spectroscopy. Ensure precursor gases are pure. |
| Pressure and temperature fluctuations in the reactor. | Monitor and stabilize the pressure and temperature of the reaction cell. Use a well-calibrated pressure gauge and thermocouple. |
| Third-body (M) concentration and efficiency not well-characterized. | Ensure the composition and pressure of the bath gas (e.g., N₂, He) are accurately known and accounted for in the rate constant calculation. |
| Wall reactions interfering with gas-phase kinetics. | Use a flow tube reactor with an inert wall coating (e.g., halocarbon wax) to minimize wall loss of reactants and products.[4] |
Problem 2: Inconsistent photolysis quantum yield measurements.
| Possible Cause | Troubleshooting Step |
| Inaccurate determination of photon flux. | Calibrate the light source using a reliable chemical actinometer, such as the ferrioxalate (B100866) system.[5][6] Ensure the actinometer's spectral response matches the photolysis wavelength range. |
| Wavelength-dependent variations not accounted for. | Measure quantum yields at multiple wavelengths across the absorption spectrum of ClONO₂ to determine the wavelength dependence accurately.[1] |
| Secondary reactions of photoproducts. | Work at low reactant concentrations and short reaction times to minimize the impact of secondary reactions. Model the potential influence of secondary chemistry on the observed product yields. |
| Pressure dependence of product yields. | Investigate the effect of total pressure on the product yields, as some studies have shown a pressure dependence, particularly at longer wavelengths.[1] |
Problem 3: Low or variable uptake coefficients in heterogeneous reaction studies.
| Possible Cause | Troubleshooting Step |
| Inaccurate characterization of the aerosol surface area. | Use a well-calibrated particle sizer to determine the aerosol size distribution and calculate the total surface area accurately. |
| Contamination of the aerosol surface. | Ensure high purity of the gases and liquids used to generate the aerosols. Impurities can significantly alter the surface properties and reactivity. |
| Incorrect temperature or composition of the aerosol. | Precisely control and measure the temperature and composition (e.g., wt% H₂SO₄) of the aerosols, as these parameters strongly influence the uptake coefficient.[7] |
| Mass transport limitations. | Ensure that the experiment is designed to be in the kinetic regime, where the reaction rate is not limited by the diffusion of gas-phase species to the aerosol surface. This can be checked by varying the reactant concentration. |
Quantitative Data
Table 1: Recommended Rate Coefficients for the Formation of Chlorine Nitrate (ClO + NO₂ + M → ClONO₂ + M)
| Temperature (K) | Third-Body (M) | Low-Pressure Limit k₀ (cm⁶ molecule⁻² s⁻¹) | High-Pressure Limit k∞ (cm³ molecule⁻¹ s⁻¹) |
| 298 | N₂ | 1.8 x 10⁻³¹ | 1.5 x 10⁻¹¹ |
| 250 | N₂ | 3.4 x 10⁻³¹ | 1.1 x 10⁻¹¹ |
| 200 | N₂ | 8.5 x 10⁻³¹ | 7.0 x 10⁻¹² |
Data sourced from NASA JPL Publication 19-5.[8] Uncertainties in k₀ are typically ±20% and in k∞ are ±30%.
Table 2: Wavelength-Dependent Quantum Yields (Φ) for ClONO₂ Photolysis
| Wavelength (nm) | Φ (Cl + NO₃) | Φ (ClO + NO₂) | Temperature (K) |
| 248 | 0.55 | 0.45 | 298 |
| 308 | 0.85 | 0.15 | 298 |
| 350 | 0.95 | 0.05 | 298 |
Data are representative values from various studies. The branching ratio can be pressure-dependent.[1]
Table 3: Recommended Uptake Coefficients (γ) for Heterogeneous Reactions of ClONO₂
| Reaction | Surface | Temperature (K) | Uptake Coefficient (γ) |
| ClONO₂ + H₂O → HOCl + HNO₃ | Sulfuric Acid Aerosol (60 wt%) | 220 | ~1 x 10⁻⁴ |
| ClONO₂ + H₂O → HOCl + HNO₃ | Ice | 195 | > 0.01 |
| ClONO₂ + HCl → Cl₂ + HNO₃ | Sulfuric Acid Aerosol (60 wt%) | 220 | ~1 x 10⁻² |
| ClONO₂ + HCl → Cl₂ + HNO₃ | Ice | 195 | > 0.1 |
Uptake coefficients are highly dependent on experimental conditions. Data compiled from IUPAC evaluations and literature.[2][7]
Experimental Protocols
Protocol 1: Determination of the Gas-Phase Reaction Rate of ClO + NO₂ + M
This protocol describes the use of a discharge flow-mass spectrometer system to measure the termolecular rate constant for ClONO₂ formation.
1. Reactant Generation and Introduction:
-
Generate ClO radicals by passing a dilute mixture of Cl₂ in a carrier gas (e.g., He) through a microwave discharge to produce Cl atoms, followed by titration with an excess of O₃.
-
Introduce a known concentration of NO₂ downstream of the ClO generation region through a movable injector.
-
The main carrier gas (M = N₂ or He) flow is controlled by a mass flow controller to maintain a constant pressure (typically 1-10 Torr).
2. Reaction and Detection:
-
The reaction occurs in a flow tube reactor with a passivated inner surface.
-
Monitor the decay of the ClO radical signal as a function of reaction time (varied by changing the position of the NO₂ injector) using a quadrupole mass spectrometer. The mass spectrometer is differentially pumped to maintain a high vacuum.
-
Detect ClO at its parent mass-to-charge ratio (m/z = 51 and 53).
3. Data Analysis:
-
Under pseudo-first-order conditions ([NO₂]₀ >> [ClO]₀), the decay of ClO follows the equation: ln([ClO]₀/[ClO]t) = k't, where k' = k[NO₂][M].
-
Plot ln([ClO]₀/[ClO]t) versus reaction time to obtain the pseudo-first-order rate constant, k'.
-
The termolecular rate constant, k, is then determined from the slope of a plot of k' versus the product of [NO₂] and [M].
Protocol 2: Measurement of ClONO₂ Photolysis Quantum Yield
This protocol outlines the use of flash photolysis with UV-visible absorption spectroscopy to determine the quantum yields of the ClONO₂ photolysis products.
1. Experimental Setup:
-
A quartz reaction cell contains a known concentration of ClONO₂ in a bath gas (e.g., N₂).
-
A pulsed laser (e.g., excimer laser) provides the photolysis radiation at a specific wavelength.
-
A time-resolved UV-visible absorption spectrometer is used to monitor the concentration of the photoproducts (e.g., ClO and NO₃).
2. Photon Flux Calibration (Actinometry):
-
Determine the photon flux from the photolysis laser using a chemical actinometer, such as the photolysis of O₃ or N₂O. This involves measuring the change in concentration of the actinometer gas after exposure to the laser pulse and relating it to the known quantum yield of the actinometer.
3. Photolysis Experiment:
-
Irradiate the ClONO₂ sample with a single laser pulse.
-
Record the time-resolved absorption spectra of the photoproducts.
-
Determine the initial concentrations of the photoproducts by extrapolating their concentration profiles back to time zero.
4. Quantum Yield Calculation:
-
The quantum yield (Φ) for a specific product is calculated as the number of product molecules formed divided by the number of photons absorbed by ClONO₂.
-
The number of photons absorbed is determined from the photon flux, the absorption cross-section of ClONO₂, and the path length of the reaction cell.
Visualizations
References
- 1. Using chemical ionization mass spectrometry for detection of HNO3, HCl, and ClONO2 in the atmosphere | ESPO [espo.nasa.gov]
- 2. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]
- 3. ClONO2 | Catalog of Archived Suborbital Earth Science Investigations [impact.earthdata.nasa.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ACP - Evaluated kinetic and photochemical data for atmospheric chemistry: Volume V â heterogeneous reactions on solid substrates [acp.copernicus.org]
- 8. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]
How to prevent explosive reactions when handling chlorine nitrate.
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Chlorine nitrate (B79036) is a highly reactive and potentially explosive substance. The information provided here is for guidance only and should not replace a thorough risk assessment and consultation of primary safety literature. Always adhere to your institution's safety protocols and work with experienced personnel when handling this compound.
Frequently Asked Questions (FAQs)
Q1: What is chlorine nitrate and why is it considered hazardous?
A1: this compound (ClONO₂) is a highly reactive gas and a strong oxidizing agent. Its primary hazard lies in its potential to undergo rapid, explosive decomposition, especially when in contact with certain other substances or when subjected to heat or shock. It is also toxic and contact can cause severe irritation.
Q2: What are the primary triggers for an explosive reaction with this compound?
A2: Explosive reactions involving this compound can be triggered by:
-
Contact with incompatible materials: This is a major cause of incidents. This compound reacts explosively with a wide range of substances including metals, metal chlorides, alcohols, ethers, and most organic materials.[1]
-
Heat: Heating this compound can lead to its decomposition, releasing toxic fumes of chlorine (Cl₂) and nitrogen oxides (NOx), and can proceed to detonation.[1]
-
Acidic Conditions: The presence of acids can catalyze the decomposition of nitrates, and this is a known hazard for mixtures containing both chloride and nitrate ions.[2][3]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: A comprehensive PPE strategy is essential. This includes:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use compatible chemical-resistant gloves. Nitrile gloves are often recommended for handling nitrates, but it is crucial to consult the glove manufacturer's compatibility charts for this compound specifically.[4]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
-
Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood. In the event of a potential exposure outside of a fume hood, a self-contained breathing apparatus (SCBA) is necessary.
Q4: How should this compound be stored?
A4: Proper storage is critical to prevent accidental reactions:
-
Isolation: Store this compound in a cool, dry, well-ventilated area, segregated from all incompatible materials.[4]
-
Container: Keep in a tightly sealed, properly labeled container.
-
Environment: Protect from heat, direct sunlight, and sources of ignition.
Troubleshooting Guide: Preventing Explosive Reactions
Q: I am planning a reaction involving this compound. How can I prevent an explosive incident?
A: Meticulous planning and execution are key.
-
Thorough Literature Review: Before starting any new procedure, conduct an exhaustive search of the scientific literature for any reported reactions or incidents involving your specific reagents and conditions.
-
Incompatibility Check: Cross-reference all chemicals to be used in the experiment, including solvents, catalysts, and cleaning agents, against the list of this compound incompatibilities.
-
Scale: Always start with the smallest possible scale for any new reaction to minimize the potential impact of an unexpected event.
-
Controlled Conditions: Ensure precise control over temperature, pressure, and addition rates of reactants. Use a blast shield in front of the experimental setup.
-
Inert Atmosphere: Whenever possible, conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
Q: I observed an unexpected color change or gas evolution during my experiment with this compound. What should I do?
A: Treat any unexpected observation as a potential sign of a runaway reaction.
-
Do Not Panic: Remain calm but act decisively.
-
Alert Others: Immediately inform your colleagues and supervisor.
-
Cease Additions: Stop adding any further reagents to the reaction.
-
Emergency Cooling: If it can be done safely, apply cooling to the reaction vessel (e.g., using an ice bath).
-
Evacuate: If the reaction appears to be accelerating uncontrollably (rapid gas evolution, temperature rise), evacuate the immediate area and follow your laboratory's emergency procedures. Do not attempt to dismantle the apparatus.
Q: How do I safely dispose of residual this compound or contaminated materials?
A: this compound waste is hazardous and must be handled with extreme care.
-
Never mix with other waste streams.
-
Quenching: A carefully controlled quenching procedure is necessary. This should be developed in consultation with experienced chemists and your institution's environmental health and safety department. A possible approach involves slow addition to a cooled, stirred, and appropriate reducing agent solution.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Disposal: Follow all institutional and regulatory guidelines for the disposal of highly reactive and toxic chemical waste.
Quantitative Data Summary
While specific quantitative data on the explosive properties of this compound are not widely available in public literature, the following tables summarize its known physical properties and incompatibilities.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | ClONO₂ |
| Molar Mass | 97.46 g/mol |
| Appearance | Yellowish liquid or gas |
| Melting Point | -107 °C |
| Boiling Point | 22 °C |
| Decomposition | Decomposes upon heating |
Table 2: Known Incompatibilities of this compound
| Incompatible Material Class | Specific Examples | Potential Outcome |
| Metals | Powdered aluminum, magnesium, sodium, potassium | Explosive reaction |
| Metal Chlorides | Titanium tetrachloride | Explosive reaction[1] |
| Alcohols | Methanol, ethanol | Explosive reaction[1] |
| Ethers | Diethyl ether, tetrahydrofuran | Explosive reaction[1] |
| Organic Materials | Solvents, greases, plastics, paper, wood | Violent, explosive reaction[1] |
| Strong Acids | Sulfuric acid, nitric acid | Catalyzes decomposition[2][3] |
| Reducing Agents | Hydrides, sulfides | Violent reaction |
| Water/Moisture | Can lead to the formation of corrosive acids |
Experimental Protocols: Safe Handling of this compound
The following is a generalized protocol for the safe handling of this compound in a laboratory setting. This must be adapted to the specifics of your experiment and approved by your institution's safety committee.
1. Pre-Experiment Preparation: 1.1. Conduct a thorough risk assessment for the entire experimental procedure. 1.2. Ensure all necessary PPE is available and in good condition. 1.3. Verify that the chemical fume hood is certified and functioning correctly. 1.4. Prepare and have readily accessible appropriate quenching and emergency spill materials. 1.5. Set up a blast shield in front of the experimental apparatus.
2. Handling and Transfer: 2.1. Work in a chemical fume hood at all times. 2.2. Ensure the work area is free of all incompatible materials. 2.3. Use equipment made of compatible materials (e.g., specific types of glass or stainless steel; consult chemical compatibility charts). 2.4. Ground all equipment to prevent static discharge. 2.5. If transferring from a cylinder, use a proper regulator and compatible tubing. 2.6. For liquid transfers, use a syringe or cannula under an inert atmosphere. Avoid open transfers.
3. During the Experiment: 3.1. Maintain strict control over reaction temperature with a reliable cooling system. 3.2. Add reagents slowly and in a controlled manner. 3.3. Continuously monitor the reaction for any signs of instability.
4. Post-Experiment and Waste Disposal: 4.1. Carefully quench any residual this compound in the reaction vessel using a pre-determined and validated procedure. 4.2. Decontaminate all glassware and equipment that came into contact with this compound. 4.3. Dispose of all waste, including contaminated PPE, in properly labeled hazardous waste containers.
Mandatory Visualizations
Caption: Logical workflow for preventing explosive reactions.
References
Technical Support Center: Accurate Nitrate Measurement in High-Chloride Environments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the accuracy of nitrate (B79036) measurements in samples with high chloride concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is high chloride a problem for nitrate measurement?
High concentrations of chloride ions can interfere with several common methods for nitrate determination. The extent and nature of this interference depend on the specific analytical technique being used. For instance, in ion-selective electrode (ISE) methods, the electrode can exhibit cross-sensitivity to chloride, leading to erroneously high nitrate readings.[1] In some spectrophotometric methods, chloride can react with the reagents, causing spectral interference. For ion chromatography, high chloride concentrations can overload the column, leading to poor separation and masking of the nitrate peak.[2]
Q2: What are the most common methods for nitrate analysis in high-chloride samples?
Several methods can be adapted for accurate nitrate measurement in high-chloride matrices. These include:
-
Ion-Selective Electrodes (ISEs): While susceptible to chloride interference, this can be mitigated through the use of interference suppressor solutions or by matrix-matching calibration standards.
-
Cadmium Reduction Method: This is a widely used colorimetric method where nitrate is reduced to nitrite (B80452), which then reacts to form a colored compound.[3][4] Chloride interference can be minimized by using specific buffers and reagents.
-
Vanadium(III) Chloride Reduction Method: This is another colorimetric method that is generally less susceptible to chloride interference than the cadmium reduction method and is suitable for saline waters.[5][6]
-
Ion Chromatography (IC): This technique can effectively separate nitrate from chloride, especially when using high-capacity columns and appropriate eluents.[2][7][8][9]
-
UV Spectrophotometry: Direct UV spectrophotometry can be used, but it is prone to interference from organic matter and other UV-absorbing substances, in addition to chloride.
Q3: How can I remove chloride from my samples before nitrate analysis?
Chloride can be removed from samples by precipitation. Adding a silver salt, such as silver sulfate (B86663), will precipitate silver chloride, which can then be removed by filtration.[10] However, this method can be costly and may introduce other interferences. Another approach is to use solid-phase extraction (SPE) cartridges, such as silver-form resin cartridges, which selectively remove chloride from the sample matrix.[8]
Troubleshooting Guides
Ion-Selective Electrode (ISE) Method
| Problem | Possible Cause | Solution |
| Readings are consistently high and unstable. | Chloride interference. | Use a Nitrate Interference Suppressor Solution (NISS) or add silver sulfate to precipitate chloride.[10] Alternatively, prepare calibration standards with a similar chloride concentration to your samples (matrix matching).[11] |
| Slow or drifting response. | Clogged or contaminated electrode membrane. | Soak the electrode in deionized water for 5-10 minutes, then re-soak in a standard solution.[12] Ensure the reference junction is not clogged. |
| "Out of Range" or "Slope Error" during calibration. | Incorrect standard concentrations or contaminated standards. | Prepare fresh standards. Ensure at least a tenfold difference in concentration between the high and low standards.[13] Verify the electrode's raw voltage output in the standards.[1] |
Cadmium Reduction Method
| Problem | Possible Cause | Solution |
| Low nitrate recovery. | Reduced efficiency of the cadmium column. | Regenerate the cadmium column by washing with dilute acid and then treating with a copper sulfate solution.[14] |
| High concentrations of interfering metals (e.g., iron, copper). | Add EDTA to the samples to chelate interfering metals.[3][4] | |
| Negative interference. | Residual chlorine in the sample. | Dechlorinate samples with sodium thiosulfate (B1220275) before analysis.[3][14] |
| Inconsistent results between samples. | Build-up of suspended matter in the reduction column. | Pre-filter samples through a 0.45 µm filter.[3][4] |
Ion Chromatography (IC) Method
| Problem | Possible Cause | Solution |
| Poor peak separation between chloride and nitrate. | Inappropriate eluent concentration or column type. | Use a high-capacity anion exchange column.[2][9] Optimize the eluent concentration or use a gradient elution.[2] |
| Broad or tailing nitrate peak. | Column overload due to high chloride concentration. | Dilute the sample.[2] Use a matrix elimination sample preparation technique, such as a silver-form resin cartridge, to remove chloride.[8] |
| Shifting retention times. | Fluctuations in column temperature or eluent composition. | Use a column oven to maintain a stable temperature. Ensure the eluent is properly prepared and degassed.[2] |
Quantitative Data Summary
The following table summarizes the performance of different nitrate measurement methods in the presence of high chloride concentrations.
| Method | Chloride Interference Level | Nitrate Recovery | Advantages | Disadvantages |
| Cuvette Test (CUV) | >50 mg/L | >95%[10] | High accuracy, lower cost than IC.[10] | |
| Ion Chromatography (IC) | High | >90%[10] | Good for complex matrices. | Higher cost.[10] |
| Continuous Flow Analysis (CFA) | High | 89%[10] | Low cost per sample.[10] | Lower recovery than CUV and IC.[10] |
| German Standard Method (DIN) | High | 88%[10] | Lower recovery than CUV and IC.[10] | |
| Reflectometric Test (REF) | High | 70%[10] | Low cost. | Lower accuracy.[10] |
| Standard Addition Method (SAM) | High | <80%[10] | Can be less accurate and costly.[10] |
Experimental Protocols
Protocol 1: Nitrate Measurement using the Cadmium Reduction Method (Adapted from EPA Method 353.2)
1. Principle: Nitrate is reduced to nitrite by passing the sample through a column containing granulated copper-cadmium. The resulting nitrite is then determined by diazotizing with sulfanilamide (B372717) and coupling with N-(1-naphthyl)-ethylenediamine dihydrochloride (B599025) to form a colored azo dye. The absorbance of this dye is measured spectrophotometrically.[3][14]
2. Reagents:
-
Copper-Cadmium Granules: Wash cadmium granules with dilute HCl and treat with a 2% copper sulfate solution.[14]
-
Ammonium (B1175870) Chloride-EDTA Solution: Dissolve ammonium chloride and disodium (B8443419) ethylenediamine (B42938) tetraacetate in deionized water and adjust the pH.[3]
-
Color Reagent: A solution of sulfanilamide and N-(1-naphthyl)-ethylenediamine dihydrochloride in phosphoric acid.
-
Stock Nitrate Solution: Dissolve a known weight of potassium nitrate (KNO₃) in deionized water.
-
Standard Nitrate Solutions: Prepare a series of standards by diluting the stock nitrate solution.
3. Procedure:
-
Sample Pre-treatment: If the sample contains suspended matter, filter it through a 0.45 µm filter.[3][4] If high concentrations of iron or copper are present, add EDTA solution.[3][4] If residual chlorine is present, add sodium thiosulfate.[3][14]
-
Column Preparation: Pack a glass column with the prepared copper-cadmium granules.
-
Nitrate Reduction: Pass the sample through the cadmium reduction column at a controlled flow rate.
-
Color Development: Add the color reagent to the reduced sample and allow time for color development.
-
Measurement: Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
Calculation: Determine the nitrate concentration from a calibration curve prepared using the standard nitrate solutions.
Protocol 2: Nitrate Measurement using the Vanadium(III) Chloride Reduction Method
1. Principle: Vanadium(III) chloride in an acidic solution reduces nitrate to nitrite. The total nitrite (original and reduced) is then quantified using the Griess reaction, where it reacts with sulfanilamide and N-(1-naphthyl)-ethylenediamine dihydrochloride to form a colored azo dye. The absorbance is measured spectrophotometrically.[5][6]
2. Reagents:
-
Vanadium(III) Chloride Solution: Dissolve VCl₃ in hydrochloric acid. Handle in a fume hood as it can release corrosive fumes.[6][15]
-
Griess Reagent: A combined solution of sulfanilamide and N-(1-naphthyl)-ethylenediamine dihydrochloride.
-
Stock Nitrate Solution: Prepare as in the cadmium reduction method.
-
Standard Nitrate Solutions: Prepare a series of standards by diluting the stock nitrate solution.
3. Procedure:
-
Sample Preparation: No extensive pre-treatment is typically required for this method as it is less prone to interferences.[5]
-
Reaction: Add the combined Vanadium(III) chloride and Griess reagent solution to the sample.
-
Incubation: Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 45°C or 10-20 hours at room temperature for complete reduction).[5]
-
Measurement: Measure the absorbance of the resulting solution at 540 nm.[6]
-
Calculation: Determine the nitrate concentration from a calibration curve. To determine nitrate alone, a separate measurement for original nitrite (without the VCl₃ reductant) must be made and subtracted from the total.[15]
Visualizations
References
- 1. vernier.com [vernier.com]
- 2. NITRATE ANALYSIS IN HIGH SALT MATRICES.LAXMI ENTERPRISE | Laxmi Enterprise - Vadodara [laxmienterprise.net]
- 3. epa.gov [epa.gov]
- 4. NEMI Method Summary - 353.3 [nemi.gov]
- 5. researchgate.net [researchgate.net]
- 6. nemi.gov [nemi.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of trace anions in high-nitrate matrices by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mantech-inc.com [mantech-inc.com]
- 12. cdn.pasco.com [cdn.pasco.com]
- 13. Calibration and Measurement for Nitrate ISEs in the Lab [ysi.com]
- 14. uvm.edu [uvm.edu]
- 15. sciforschenonline.org [sciforschenonline.org]
Technical Support Center: Correction Methods for Spectral Interferences in ClONO2 Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spectral interferences during Chlorine Nitrate (ClONO₂) measurements, particularly using Fourier Transform Infrared (FTIR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common spectral interferences in atmospheric ClONO₂ measurements?
A1: The most significant spectral interferences in the infrared measurement of atmospheric ClONO₂ arise from other trace gases that have absorption features in the same spectral regions. The primary interfering species depend on the specific spectral window being used for analysis. For the commonly used ν₄ band of ClONO₂ around 780 cm⁻¹, the main interferents are Ozone (O₃), Carbon Dioxide (CO₂), and water vapor (H₂O). In other spectral regions, such as the ν₂ band around 1293 cm⁻¹, interference from methane (B114726) (CH₄) and nitrous oxide (N₂O) can also be significant. Additionally, nitric acid (HNO₃) can be an interferer in some regions.[1]
Q2: Which spectral regions are recommended for ClONO₂ retrieval?
A2: Several vibrational-rotational bands of ClONO₂ in the mid-infrared are used for its remote sensing.[2] The most prominent and frequently utilized is the ν₄ band Q-branch at approximately 780.21 cm⁻¹. Other useful absorption features are located at 809 cm⁻¹ (ν₃ band), 1293 cm⁻¹ (ν₂ band), and 1735 cm⁻¹ (ν₁ band).[2] The choice of spectral window often depends on the specific instrumentation and the anticipated atmospheric composition, aiming to minimize the impact of interfering species.
Q3: What is the primary method for correcting spectral interferences in ClONO₂ measurements?
A3: The most robust and widely accepted method for correcting spectral interferences is multi-component spectral fitting , often employing a non-linear least-squares (NLLS) algorithm.[3] This technique involves simultaneously fitting the measured spectrum with a model that includes the absorption spectra of ClONO₂ and all potential interfering species.[3] The model adjusts the concentrations of each gas until the calculated spectrum best matches the observed spectrum, thereby disentangling the overlapping spectral signatures.
Q4: Why is baseline correction important and what are the common methods?
A4: Baseline correction is a critical step in processing FTIR spectra to ensure the accuracy of quantitative analysis.[4] Baseline distortions can arise from instrumental noise, thermal drift, scattering from aerosols, or optical misalignments.[5][4][6] These distortions can obscure true absorption features and lead to significant errors in retrieved gas concentrations.[6] Common baseline correction methods include:
-
Polynomial Fitting: A polynomial function is fitted to the baseline regions of the spectrum (regions without significant absorption features) and then subtracted from the entire spectrum.[4]
-
Asymmetric Least Squares (ALS): This method fits a smooth baseline that penalizes deviations from the measured data differently for positive and negative residuals, effectively ignoring the sharp absorption peaks.
-
Wavelet Transform: This technique decomposes the spectrum into different frequency components, allowing for the separation and removal of the low-frequency baseline signal.
Q5: Where can I find the reference spectra for ClONO₂ and interfering gases?
A5: The HITRAN (High-resolution Transmission molecular absorption) database is the standard source for spectroscopic parameters and absorption cross-sections for a wide range of atmospheric molecules, including ClONO₂ and its interferents. It is crucial to use reference spectra that are recorded at temperatures and pressures relevant to the atmospheric conditions of your measurements, as absorption features can be sensitive to these parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of ClONO₂ spectra.
Problem 1: Poor spectral fit and high residuals
-
Symptom: The non-linear least-squares fitting routine converges, but the residual (the difference between the measured and calculated spectra) shows systematic, non-random features, indicating a poor fit.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Missing Interfering Species | 1. Examine the residual spectrum for structured features that resemble the absorption signature of a known atmospheric gas. 2. Consult the HITRAN database to identify potential interferents in your spectral window. 3. Add the reference spectrum of the suspected interfering species to your fitting model and re-run the analysis. |
| Incorrect Spectroscopic Parameters | 1. Ensure you are using the most up-to-date reference spectra from the HITRAN database. 2. Verify that the temperature and pressure of the reference spectra match the conditions of your measurement. Absorption cross-sections can be temperature-dependent. 3. Check for any known issues or updates for the line parameters of your target or interfering species. |
| Instrumental Artifacts | 1. Look for periodic oscillations (fringes) in the residual, which may indicate reflections within the optical path.[6] 2. Assess for baseline drift or other non-linearities that were not adequately removed by the baseline correction.[6] 3. Perform diagnostic tests of the instrument, such as checking the instrument line shape (ILS), to ensure proper alignment and function. |
| Inaccurate Wavelength Calibration | 1. Verify the wavelength calibration of your spectrometer using a well-characterized absorption line from a known gas (e.g., H₂O, CO₂). 2. If a shift is detected, apply a correction to the wavelength axis of your measured spectrum. |
Problem 2: Unstable or drifting baseline
-
Symptom: The baseline of the recorded spectrum is not flat and may drift up or down across the spectral range.
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Instrumental Thermal Instability | 1. Allow the spectrometer to reach thermal equilibrium before starting measurements. 2. Monitor the temperature of the instrument and the surrounding environment. 3. If possible, use an instrument with temperature control. |
| Changes in Atmospheric Conditions | 1. For open-path measurements, rapid changes in atmospheric water vapor or CO₂ can affect the background spectrum.[7] 2. Record a new background spectrum frequently, especially if atmospheric conditions are changing.[7] |
| Optical Component Contamination or Degradation | 1. Inspect and clean optical components (mirrors, windows) according to the manufacturer's instructions. 2. Over time, components like beamsplitters can degrade, affecting the instrument's performance. |
| Incorrect Data Processing | 1. Experiment with different baseline correction algorithms (e.g., polynomial fitting, asymmetric least squares) to find the one that works best for your data. 2. Ensure that the selected baseline regions are free of absorption features. |
Quantitative Data Summary
Table 1: Key Spectroscopic Bands for ClONO₂ Measurement and Major Interferents
| ClONO₂ Band | Approximate Wavenumber (cm⁻¹) | Primary Interfering Species | Relative Absorption Strength | Notes |
| ν₄ Q-branch | 780.2 | O₃, CO₂, H₂O | ClONO₂ absorption is relatively strong and sharp in this region, but can be overlapped by strong O₃ and CO₂ lines. | This is the most commonly used region for ClONO₂ retrieval. |
| ν₃ Band | 809 | O₃, CO₂, H₂O | Weaker than the ν₄ band. | Can be used as a secondary window for verification. |
| ν₂ Band | 1293 | CH₄, N₂O, H₂O | Moderate absorption strength. | Less interference from O₃ and CO₂ compared to the 780 cm⁻¹ region. |
| ν₁ Band | 1735 | H₂O, HNO₃ | Weaker absorption features. | Strong water vapor absorption in this region can be a significant challenge. |
Experimental Protocols
Protocol 1: Multi-Component Spectral Fitting using Non-Linear Least-Squares
This protocol outlines the general steps for performing a multi-component spectral fit to retrieve ClONO₂ concentrations.
-
Data Preparation:
-
Record the raw interferogram and transform it to a spectrum.
-
Perform necessary pre-processing steps, such as phase correction and apodization.
-
Apply a robust baseline correction method to remove any underlying baseline distortions.
-
Convert the spectrum to absorbance units.
-
-
Model Setup:
-
Select an appropriate spectral window for the analysis (e.g., 775-785 cm⁻¹ for the ν₄ band).
-
Obtain high-resolution reference absorption cross-section spectra for ClONO₂ and all potential interfering species (e.g., O₃, CO₂, H₂O) from the HITRAN database. Ensure the reference spectra match the temperature and pressure conditions of the measurement.
-
Create a forward model that calculates a synthetic spectrum based on the Beer-Lambert law. The model should be a function of the concentrations of each gas, as well as instrumental parameters like the instrument line shape (ILS).
-
-
Non-Linear Least-Squares Fitting:
-
Use a non-linear least-squares algorithm (e.g., Levenberg-Marquardt) to minimize the sum of the squared differences between the measured spectrum and the synthetic spectrum.
-
The fitting routine will iteratively adjust the concentrations of ClONO₂ and the interfering species, as well as potentially other parameters (e.g., baseline polynomial coefficients, wavelength shift), to achieve the best fit.
-
-
Analysis of Results:
-
The final fitted concentrations of each gas are the retrieved values.
-
Examine the residual spectrum. A good fit will have a residual that is close to the instrumental noise level and lacks any systematic features.
-
Calculate the uncertainty in the retrieved ClONO₂ concentration based on the quality of the fit and the uncertainties in the spectroscopic parameters.
-
Visualizations
Caption: Experimental workflow for ClONO₂ retrieval.
Caption: Troubleshooting logic for poor spectral fits.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Chlorine Nitrate and Other Chlorine Reservoir Species
For Researchers, Scientists, and Drug Development Professionals
In atmospheric chemistry, understanding the reactivity of chlorine reservoir species is paramount for accurately modeling stratospheric ozone depletion and tropospheric oxidative processes. This guide provides a detailed comparison of the reactivity of chlorine nitrate (B79036) (ClONO2) with two other significant chlorine reservoir species: hydrogen chloride (HCl) and hypochlorous acid (HOCl). The comparison encompasses gas-phase reactions, heterogeneous chemistry, and photolysis, supported by experimental data.
Gas-Phase Reactivity
In the gas phase, the reactivity of chlorine reservoir species is primarily dictated by their reactions with key atmospheric radicals such as the hydroxyl radical (OH) and atomic oxygen (O). These reactions govern the transformation of the reservoir species back into active chlorine forms (Cl, ClO) that can participate in catalytic ozone destruction cycles.
Table 1: Comparison of Gas-Phase Reaction Rate Constants
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (E/R in K) | Reference |
| Chlorine Nitrate (ClONO₂) Reactions | |||
| ClONO₂ + O → Products | 1.2 x 10⁻¹² exp(-840/T) | 840 | [1] |
| ClONO₂ + Cl → Cl₂ + NO₃ | 6.5 x 10⁻¹² exp(135/T) | -135 | [1] |
| ClONO₂ + OH → HOCl + NO₃ | 1.2 x 10⁻¹² exp(-330/T) | 330 | [1] |
| Hydrogen Chloride (HCl) Reactions | |||
| HCl + OH → H₂O + Cl | 8.8 x 10⁻¹³ | - | JPL 19-5 |
| Hypochlorous Acid (HOCl) Reactions | |||
| HOCl + OH → H₂O + ClO | 4.8 x 10⁻¹³ | - | JPL 19-5 |
Analysis:
-
The gas-phase reactions of this compound with atomic oxygen and the hydroxyl radical are significant sinks for ClONO₂.
-
The reaction of HCl with the hydroxyl radical is a crucial step in activating chlorine from its most abundant reservoir form.
-
HOCl also reacts with OH, regenerating the reactive chlorine monoxide radical (ClO).
Heterogeneous Reactivity
Heterogeneous reactions, occurring on the surfaces of polar stratospheric clouds (PSCs) and sulfate (B86663) aerosols, are critical for the activation of chlorine reservoirs, particularly in the polar regions. These reactions convert stable reservoir species into photolytically labile forms of chlorine.
Table 2: Comparison of Heterogeneous Reaction Probabilities (γ)
| Reaction | Surface | Temperature (K) | Reaction Probability (γ) | Products | Reference |
| This compound (ClONO₂) Reactions | |||||
| ClONO₂ + H₂O → HOCl + HNO₃ | Ice | 185 | 0.009 ± 0.002 (sticking coefficient) | HOCl, HNO₃ | [2] |
| ClONO₂ + H₂O → HOCl + HNO₃ | Liquid H₂SO₄ | 200 | ~0.01 | HOCl, HNO₃ | |
| ClONO₂ + HCl → Cl₂ + HNO₃ | Ice | 200 | 0.05 - 0.1 | Cl₂, HNO₃ | [3] |
| ClONO₂ + HCl → Cl₂ + HNO₃ | Liquid H₂SO₄ | 200 | > 0.1 | Cl₂, HNO₃ | |
| Hypochlorous Acid (HOCl) Reaction | |||||
| HOCl + HCl → Cl₂ + H₂O | Liquid H₂SO₄ | 200 | > 0.1 | Cl₂, H₂O |
Analysis:
-
This compound readily undergoes heterogeneous reactions on both ice and liquid sulfuric acid surfaces.[2]
-
The reaction of ClONO₂ with HCl on these surfaces is particularly efficient, leading to the formation of molecular chlorine (Cl₂), which is easily photolyzed.[3]
-
HOCl also reacts with HCl on sulfuric acid aerosols, providing another pathway for Cl₂ production.
-
These heterogeneous reactions are a key reason for the dramatic ozone depletion observed over Antarctica.[3]
Photolysis
Photolysis, the dissociation of molecules by sunlight, is a primary loss process for this compound and hypochlorous acid in the stratosphere. The photolysis rate (J-value) depends on the absorption cross-section of the molecule, the quantum yield for dissociation, and the actinic flux of solar radiation.
Table 3: Comparison of Photolysis Parameters
| Species | Wavelength Range for Photolysis (nm) | Key Photolysis Products | Atmospheric Lifetime against Photolysis |
| ClONO₂ | 196 - 432 | Cl + NO₃, ClO + NO₂ | Hours to days in the stratosphere |
| HCl | < 220 | H + Cl | Very long in the stratosphere (negligible photolysis) |
| HOCl | < 500 | OH + Cl | Hours in the stratosphere |
Analysis:
-
This compound has a significant absorption cross-section in the near-UV and visible regions of the solar spectrum, leading to its relatively rapid photolysis in the stratosphere.[1]
-
Hypochlorous acid is also readily photolyzed, releasing atomic chlorine and the hydroxyl radical.
-
In contrast, hydrogen chloride only absorbs at shorter UV wavelengths that are largely filtered out by overhead ozone and oxygen in the stratosphere, making its direct photolysis a negligible loss process.
Experimental Protocols
A common experimental technique to study the heterogeneous reactivity of atmospheric trace gases is the use of a fast-flow reactor coupled with a mass spectrometer .
Methodology: Knudson Cell Fast-Flow Reactor with Mass Spectrometry
-
Reactor Setup: A low-pressure fast-flow reactor (Knudson cell) is used. The inner walls of the reactor are coated with the surface of interest (e.g., a thin film of sulfuric acid or ice). The reactor is temperature-controlled to simulate atmospheric conditions.
-
Gas Inlet: A known concentration of the reactant gas (e.g., ClONO₂) is introduced into the reactor through a movable injector. This allows for varying the reaction time.
-
Reaction: The reactant gas interacts with the coated surface of the reactor.
-
Detection: A portion of the gas exiting the reactor is sampled into a mass spectrometer. The mass spectrometer is tuned to detect the reactant and potential product masses.
-
Data Acquisition: The ion signals for the reactant and products are monitored as a function of the injector position (reaction time).
-
Kinetic Analysis: The first-order rate constant for the loss of the reactant on the surface is determined from the decay of its signal with reaction time. The reaction probability (γ) is then calculated from the rate constant, the reactor geometry, and the thermal velocity of the reactant gas.
-
Product Identification: The appearance of signals corresponding to the mass-to-charge ratios of expected products confirms the reaction pathways.
Visualization of Reaction Pathways
The following diagram illustrates the key reaction pathways for the activation of chlorine from its reservoir species.
Caption: Key reaction pathways of chlorine reservoir species.
Conclusion
This comparative guide highlights the distinct reactivity profiles of this compound, hydrogen chloride, and hypochlorous acid.
-
This compound is a moderately reactive reservoir species in the gas phase but is highly susceptible to activation through both photolysis and heterogeneous reactions, particularly in the presence of HCl on cold aerosol surfaces.
-
Hydrogen chloride is the most stable of the three in the gas phase and is largely inert to photolysis in the stratosphere. Its primary activation pathway is reaction with the hydroxyl radical and, crucially, heterogeneous reactions with ClONO₂.
-
Hypochlorous acid is a more transient reservoir due to its relatively rapid photolysis and its reaction with OH. It also participates in heterogeneous chlorine activation.
A comprehensive understanding of these differing reactivities is essential for accurate modeling of atmospheric chemistry and for predicting the future evolution of the ozone layer. The provided data and methodologies serve as a valuable resource for researchers in atmospheric science and related fields.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antarctic stratospheric chemistry of this compound, hydrogen chloride, and ice: release of active chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Our View from Above: A Comparison of Satellite and Ground-Based Chlorine Nitrate Measurements
A crucial aspect of atmospheric science involves the precise measurement of trace gases to understand and model chemical processes, such as ozone depletion. Chlorine nitrate (B79036) (ClONO₂), a key reservoir species in the stratosphere, plays a significant role in these processes. Satellite instruments provide a global perspective on its distribution, but the accuracy of these space-borne measurements must be rigorously validated against trusted ground-based data. This guide provides a comparative overview of satellite-based ClONO₂ measurements and their validation with ground-based Fourier Transform Infrared (FTIR) spectroscopy, tailored for researchers and scientists in atmospheric chemistry and environmental science.
Comparison of Satellite and Ground-Based ClONO₂ Measurements
The validation of satellite-derived ClONO₂ data is achieved by comparing vertical concentration profiles and total column amounts with highly accurate measurements from ground-based FTIR spectrometers. These comparisons are typically conducted at specific validation sites, often as part of international networks like the Network for the Detection of Atmospheric Composition Change (NDACC). The agreement between satellite and ground-based data is a critical indicator of the satellite instrument's performance and the retrieval algorithm's accuracy.
Below is a summary of quantitative comparisons from various validation studies:
| Satellite Instrument | Ground-Based Station(s) | Parameter | Quantitative Comparison Results |
| MIPAS (on Envisat) | Multiple FTIR stations | Total Column | Mean differences of 0.11 ± 0.12 x 10¹⁴ cm⁻² (1.0 ± 1.1%) and -0.09 ± 0.19 x 10¹⁴ cm⁻² (-0.8 ± 1.7%), depending on coincidence criteria.[1] |
| ACE-FTS (on SCISAT-1) | Jungfraujoch | Partial Column | Good agreement with a mean relative difference of 4.7%.[2][3][4][5] |
| ACE-FTS (on SCISAT-1) | Multiple FTIR stations | Partial Column (HNO₃) | Slight negative bias of -1.3% for HNO₃ partial columns (~15–30 km).[2][3][4][5] |
| Aura/MLS & Envisat/MIPAS | Syowa Station, Antarctica | Vertical Profiles | Analysis of temporal variations of ClO, ClONO₂, HCl, HNO₃, and O₃ at 18 and 22 km.[6][7] |
Experimental Protocols
The validation process relies on robust and well-defined experimental protocols for both satellite and ground-based measurements.
Ground-Based FTIR Measurements
Ground-based measurements of ClONO₂ are typically performed using high-resolution Fourier Transform Infrared (FTIR) spectrometers. These instruments measure the absorption of solar infrared radiation by atmospheric gases.
-
Instrumentation : High-resolution FTIR spectrometers, such as the Bruker 120/125 HR, are commonly used at NDACC sites.
-
Measurement Principle : Solar absorption spectra are recorded in the mid-infrared region. The concentration of ClONO₂ is retrieved from these spectra by analyzing its characteristic absorption features, notably the ν₄ Q-branch around 780.2 cm⁻¹.
-
Data Analysis : The retrieval of vertical profiles or total column abundances from the measured spectra is an "inverse problem" that is solved using specialized software. Commanly used retrieval codes include:
-
PROFFIT (PROFile FIT) : This code uses an optimal estimation method to retrieve vertical profiles of trace gases.
-
SFIT (Spectra FIT) : This is a line-by-line radiative transfer model and retrieval program. The SFIT2 and SFIT4 versions are widely used within the atmospheric science community.[7]
-
-
Error Estimation : The total error budget for FTIR measurements includes contributions from measurement noise, uncertainties in spectroscopic parameters (line strengths, pressure broadening coefficients), and smoothing errors inherent in the retrieval process. For ClONO₂, the error is typically around 10%.[8]
Satellite-Based Measurements
Various satellite instruments have been used to measure atmospheric ClONO₂ from space, each employing different measurement techniques.
-
MIPAS (Michelson Interferometer for Passive Atmospheric Sounding) :
-
Platform : Envisat satellite.
-
Technique : Limb emission sounding. MIPAS measured the thermal emission of the Earth's atmosphere in the mid-infrared, from which vertical profiles of various trace gases, including ClONO₂, were retrieved.[1]
-
Spectral Resolution : The instrument operated with a high spectral resolution, allowing for the separation of spectral signatures of different gases.[1]
-
-
ACE-FTS (Atmospheric Chemistry Experiment - Fourier Transform Spectrometer) :
-
Platform : SCISAT-1 satellite.
-
Technique : Solar occultation. ACE-FTS measures the absorption of solar radiation through the Earth's limb during sunrise and sunset, providing high-precision vertical profiles of trace gases.[4]
-
-
Aura/MLS (Microwave Limb Sounder) :
-
Platform : Aura satellite.
-
Technique : Microwave limb emission. MLS measures naturally-occurring microwave thermal emission from the edge of the Earth's atmosphere to remotely sense a wide range of chemical species.[9]
-
Validation Workflow
The process of validating satellite ClONO₂ data with ground-based measurements follows a structured workflow to ensure the reliability and accuracy of the comparison. This workflow involves several key steps from data acquisition to the final comparison and analysis.
Workflow Description:
-
Data Acquisition : Both satellite and ground-based instruments collect raw data (radiances and interferograms, respectively).
-
Data Processing : Raw data is processed to Level 1 (calibrated measurements) and then to Level 2 (retrieved geophysical parameters like ClONO₂ profiles).
-
Spatiotemporal Collocation : A critical step is to identify pairs of satellite and ground-based measurements that are closely matched in time and geographic location to ensure a meaningful comparison.
-
Application of Averaging Kernels : To account for the different vertical sensitivities and resolutions of the satellite and ground-based instruments, the higher-resolution data (usually the ground-based data) is smoothed using the averaging kernel of the lower-resolution instrument.
-
Data Comparison : The collocated and smoothed data are then directly compared, looking at differences in vertical profiles and integrated column amounts.
-
Statistical Analysis : A statistical analysis is performed to quantify the agreement, calculating parameters such as the mean bias, standard deviation of the differences, and the correlation coefficient.
-
Validation Reporting : The results of the validation study are typically published in peer-reviewed journals, providing crucial feedback to the satellite data providers and the scientific community on the quality of the satellite data products.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. meetingorganizer.copernicus.org [meetingorganizer.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. imkasf.kit.edu [imkasf.kit.edu]
- 9. researchgate.net [researchgate.net]
Cross-comparison of different analytical techniques for chlorine nitrate.
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of chlorine nitrate (B79036) (ClONO₃), a variety of analytical techniques are available. This guide provides a comprehensive cross-comparison of the primary methods used for chlorine nitrate analysis, including Infrared Spectroscopy, Mass Spectrometry, and Ion Chromatography. The selection of an appropriate technique is contingent upon factors such as the required sensitivity, the sample matrix, and the available instrumentation.
Quantitative Performance Comparison
The following table summarizes the key quantitative performance metrics for the different analytical techniques used in the analysis of this compound. It is important to note that performance characteristics can vary based on the specific instrumentation and experimental conditions.
| Analytical Technique | Analyte(s) | Detection Limit | Precision | Accuracy | Analysis Time |
| Mid-Infrared (MIR) Spectroscopy | Intact ClONO₃ | ~ppbv range (in situ) | High | Overall uncertainty of +2.5/-3.5%[1] | Near real-time |
| Chemical Ionization Mass Spectrometry (CIMS) | Intact ClONO₃, ClNO₂ | < 3 - 5 pptv[2] | ~10% for 100 pptv in 1 s | ~20% | Near real-time |
| Ion Chromatography (IC) with Conductivity Detection | Cl⁻, NO₃⁻ (after hydrolysis) | 0.02 mg/L (Cl⁻)[3] | Reproducibility (RSD) ~2%[2] | High | < 10 minutes per sample[2] |
In-Depth Look at Analytical Methodologies
Infrared Spectroscopy
Mid-infrared (MIR) emission and absorption spectroscopy are well-established methods for the remote sensing and in situ measurement of atmospheric this compound.[4] This technique leverages the characteristic vibrational-rotational bands of the ClONO₃ molecule in the infrared spectrum, notably at 779, 809, 1293, and 1735 cm⁻¹.
Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy for Gaseous this compound
-
Sample Introduction: The gaseous sample containing this compound is introduced into a long-path gas cell. The path length is chosen to provide sufficient absorption for the expected concentration range.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the infrared spectrum of the sample. For high-resolution measurements, a spectral resolution of 0.002–0.008 cm⁻¹ is often employed.[1]
-
Spectral Acquisition: The infrared radiation from a source (e.g., Globar) is passed through the gas cell, and the transmitted radiation is detected by a suitable detector (e.g., MCT - Mercury Cadmium Telluride). An interferogram is generated and then Fourier transformed to produce the infrared spectrum.
-
Background Correction: A background spectrum is recorded with the gas cell filled with a zero-gas (e.g., dry nitrogen) to account for the instrumental response and any background atmospheric absorption.
-
Quantitative Analysis: The concentration of this compound is determined by comparing the absorbance of its characteristic peaks in the sample spectrum to a reference spectroscopic database.[1] The Beer-Lambert law is applied, where absorbance is directly proportional to the concentration and the path length.
Mass Spectrometry
Chemical Ionization Mass Spectrometry (CIMS) is a highly sensitive and selective in situ technique for the direct detection of this compound in the atmosphere.[2][5] This method involves the ionization of this compound molecules through reactions with reagent ions, followed by mass analysis of the resulting product ions.
Experimental Protocol: Chemical Ionization Mass Spectrometry (CIMS) for this compound
-
Ionization: The sample air containing this compound is drawn into an ion-molecule reaction region. Here, it is exposed to a flow of reagent ions, such as SF₅⁻.[2] this compound reacts with the reagent ions to form specific product ions.
-
Ion Focusing and Mass Analysis: The product ions are then guided by an electric field into a mass spectrometer (e.g., a quadrupole mass spectrometer), which separates the ions based on their mass-to-charge ratio.
-
Detection: A detector counts the number of ions at each mass-to-charge ratio, generating a mass spectrum. The abundance of the specific product ion corresponding to this compound is proportional to its concentration in the sample.
-
Calibration: The instrument is calibrated using a standard source of this compound or a surrogate standard to convert the measured ion signal into an absolute concentration. For instance, ClONO₂ values can be calculated via the calibration of HNO₃, using literature values for their relative sensitivities.[2]
Ion Chromatography
Ion Chromatography (IC) is a robust and widely used technique for the analysis of anions and cations in aqueous solutions.[6] While not suitable for the direct analysis of intact this compound, it is an excellent method for quantifying its hydrolysis products, chloride (Cl⁻) and nitrate (NO₃⁻).
Experimental Protocol: Ion Chromatography for Chloride and Nitrate from this compound
-
Sample Preparation (Hydrolysis): The sample containing this compound is hydrolyzed in a controlled manner to convert ClONO₃ into its constituent ions, Cl⁻ and NO₃⁻. This can be achieved by dissolving the sample in a suitable aqueous solution and ensuring complete reaction.
-
Injection: A small volume of the hydrolyzed sample is injected into the ion chromatograph.[3]
-
Separation: The sample is carried by an eluent (a buffered aqueous solution) through a guard column and a separator column.[3] The columns are packed with an ion-exchange resin that separates the anions based on their affinity to the resin.
-
Suppression: After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions.
-
Detection: The separated anions are detected by a conductivity detector.[3] The detector measures the electrical conductivity of the solution, and the response is proportional to the concentration of each ion.
-
Quantification: The concentrations of chloride and nitrate are determined by comparing the peak areas in the chromatogram to those of known standards.
References
- 1. electronic library - New infrared spectroscopic database for this compound [elib.dlr.de]
- 2. researchgate.net [researchgate.net]
- 3. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. Ion Chromatography - Environmental Solutions - Industries | Shimadzu [ssi.shimadzu.com]
A Comparative Analysis of Chlorine Nitrate and Hypochlorous Acid in Atmospheric Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of atmospheric chemistry, both chlorine nitrate (B79036) (ClONO₂) and hypochlorous acid (HOCl) play pivotal roles as chlorine reservoir species, significantly influencing stratospheric ozone depletion and tropospheric oxidative processes. While both molecules temporarily sequester reactive chlorine, their formation pathways, degradation mechanisms, and overall atmospheric impact differ considerably. This guide provides an objective comparison of their atmospheric reactions, supported by experimental data, to elucidate their distinct roles in the Earth's atmosphere.
Core Properties and Atmospheric Significance
Chlorine nitrate is primarily a stratospheric reservoir for both chlorine (Cl) and nitrogen oxides (NOx), two key families of compounds involved in ozone regulation.[1] Its formation ties up reactive chlorine (ClO) and nitrogen dioxide (NO₂), temporarily halting their ozone-depleting catalytic cycles.[1] Conversely, hypochlorous acid is a significant temporary reservoir for reactive chlorine in both the stratosphere and troposphere.[2][3] It is formed from the reaction of chlorine monoxide (ClO) with the hydroperoxyl radical (HO₂) and plays a crucial role in activating chlorine through heterogeneous reactions.[2][3]
Formation Pathways
The primary formation mechanisms for ClONO₂ and HOCl are distinct gas-phase reactions.
This compound (ClONO₂) Formation:
This compound is predominantly formed through a termolecular reaction involving the chlorine monoxide radical (ClO), nitrogen dioxide (NO₂), and a third body (M) to stabilize the newly formed molecule.[1]
ClO + NO₂ + M → ClONO₂ + M
Hypochlorous Acid (HOCl) Formation:
Hypochlorous acid is mainly produced from the reaction of the chlorine monoxide radical (ClO) with the hydroperoxyl radical (HO₂).[2][3]
ClO + HO₂ → HOCl + O₂
Quantitative Comparison of Key Reactions
The following tables summarize the key quantitative data for the formation and degradation reactions of this compound and hypochlorous acid under atmospheric conditions.
Table 1: Formation Reaction Rate Constants
| Reaction | Rate Constant (k) | Temperature (K) | Pressure (Torr) | Reference(s) |
| ClO + NO₂ + M → ClONO₂ + M | k₀ = 1.8 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ (low-pressure limit, M=N₂) | 200-300 | - | [4][5] |
| k∞ = 1.5 x 10⁻¹¹ (T/300)⁻¹·⁹ cm³ molecule⁻¹ s⁻¹ (high-pressure limit, M=N₂) | 200-300 | - | [5] | |
| ClO + HO₂ → HOCl + O₂ | (1.75 ± 0.52) x 10⁻¹² exp[(368 ± 78)/T] cm³ molecule⁻¹ s⁻¹ | 220-336 | ~1.5 (He) | [1] |
| (7.75 ± 0.25) x 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 245 | 0.28 hPa |
Table 2: Photolysis Reactions and Quantum Yields
| Molecule | Photolysis Reaction | Wavelength Range (nm) | Quantum Yield (Φ) | Reference(s) |
| ClONO₂ | ClONO₂ + hν → Cl + NO₃ | 196 - 432 | Wavelength dependent | |
| ClONO₂ + hν → ClO + NO₂ | 196 - 432 | Wavelength dependent | ||
| HOCl | HOCl + hν → OH + Cl | < 500 | ~1.0 at 254 nm (low concentration) | [6][7][8] |
Table 3: Key Heterogeneous Reactions
| Reaction | Surface | Reaction Probability (γ) | Temperature (K) | Reference(s) |
| ClONO₂ + HCl → Cl₂ + HNO₃ | Ice/PSC | 0.05 - 0.1 | ~200 | [9] |
| ClONO₂ + H₂O → HOCl + HNO₃ | Sulfuric Acid Aerosols | ~0.01 | < 200 | |
| HOCl + HCl → Cl₂ + H₂O | Sulfuric Acid Aerosols | a few tenths | ~200 |
Atmospheric Reaction Pathways
The atmospheric chemistry of this compound and hypochlorous acid involves a series of interconnected reactions that ultimately influence ozone concentrations.
Caption: Atmospheric reaction pathways for ClONO₂ and HOCl.
Degradation and Impact on Ozone
This compound:
The primary sinks for ClONO₂ are photolysis and heterogeneous reactions on the surface of polar stratospheric clouds (PSCs) and other aerosols. Photolysis can proceed via two main channels:
-
ClONO₂ + hν → Cl + NO₃
-
ClONO₂ + hν → ClO + NO₂
The first channel is more significant for ozone depletion as it releases a free chlorine atom which can directly participate in catalytic ozone destruction cycles. The second channel regenerates the reactants, leading to a null cycle in terms of ozone chemistry.
Heterogeneous reactions are particularly important in the polar stratosphere during winter and spring. The reaction of ClONO₂ with HCl on PSCs is a key step in the activation of chlorine, releasing molecular chlorine (Cl₂), which is readily photolyzed to produce chlorine atoms.[9]
ClONO₂ (g) + HCl (s) → Cl₂ (g) + HNO₃ (s)
Hypochlorous Acid:
HOCl is primarily removed by photolysis and reaction with HCl on aerosol surfaces.[6] Photolysis of HOCl is a significant source of hydroxyl (OH) and chlorine (Cl) radicals in the atmosphere.
HOCl + hν → OH + Cl
The heterogeneous reaction of HOCl with HCl is an efficient mechanism for chlorine activation, similar to the ClONO₂ + HCl reaction.
HOCl (g) + HCl (s) → Cl₂ (g) + H₂O (s)
This reaction is particularly important in the polar stratosphere and may also play a role in the marine boundary layer.
Experimental Protocols
The kinetic and photochemical data presented in this guide are derived from various experimental techniques designed to simulate atmospheric conditions.
A. Gas-Phase Kinetics:
-
Discharge-Flow Resonance-Fluorescence: This technique is used to measure the rate constants of fast gas-phase reactions.[1] A carrier gas flows through a tube, and reactants are introduced at different points. The concentration of a radical species is monitored by atomic resonance fluorescence as a function of reaction time (distance along the tube).
Caption: Schematic of a discharge-flow resonance-fluorescence experiment.
-
Flash Photolysis-Resonance Fluorescence: In this method, a short pulse of light (flash) is used to generate a reactive species. The subsequent decay of this species is monitored over time using resonance fluorescence, allowing for the determination of reaction rate constants.
B. Heterogeneous Reactions:
-
Aerosol Flow Tube: This apparatus is used to study reactions on the surface of aerosol particles.[10] A stream of aerosol particles is passed through a tube where it is exposed to a reactant gas. The change in the composition of the gas and/or the particles is measured to determine the reaction probability.
Caption: Schematic of an aerosol flow tube experiment.
Conclusion
Both this compound and hypochlorous acid are crucial components of atmospheric chlorine chemistry. ClONO₂ acts as a longer-term reservoir, primarily in the stratosphere, linking the chlorine and nitrogen cycles. Its breakdown, especially through heterogeneous reactions on polar stratospheric clouds, is a major driver of polar ozone depletion. HOCl, on the other hand, is a more temporary reservoir in both the stratosphere and troposphere. Its photolysis provides a source of OH and Cl radicals, while its heterogeneous reaction with HCl offers another efficient pathway for chlorine activation. Understanding the distinct formation, degradation, and reaction kinetics of these two molecules is essential for accurate modeling of atmospheric ozone levels and predicting the impact of changing environmental conditions.
References
- 1. Temperature dependence of the HO2 + ClO reaction. 2. Reaction kinetics using the discharge-flow resonance-fluorescence technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temperature Dependence of the HO(sub 2) + CIO Reaction. 1. Reaction Kinetics by Pulsed Photolysis-Ultraviolet Absorption and ab initio Studies of the Potential Surface | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solar2000.co.za [solar2000.co.za]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. emerald.com [emerald.com]
- 9. Antarctic stratospheric chemistry of this compound, hydrogen chloride, and ice: release of active chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aaqr.org [aaqr.org]
A Comparative Analysis of Chlorine Nitrate Hydrolysis on Diverse Aerosol Surfaces
A critical examination of the heterogeneous atmospheric reaction vital to stratospheric and tropospheric chemistry, this guide offers a comparative overview of chlorine nitrate (B79036) (ClONO₂) hydrolysis on sulfuric acid, sea salt, and mineral dust aerosols. The following sections detail the reaction probabilities, product formations, and the experimental methodologies employed to derive these findings, providing researchers, scientists, and drug development professionals with a comprehensive reference for this key atmospheric process.
Chlorine nitrate (ClONO₂) is a significant reservoir species in the atmosphere, sequestering reactive chlorine and nitrogen oxides. Its heterogeneous hydrolysis on aerosol surfaces is a crucial activation pathway, releasing photochemically active chlorine species that can catalytically destroy ozone in the stratosphere and influence oxidative capacity in the troposphere. The efficiency of this process is highly dependent on the composition and properties of the aerosol particles. This guide provides a comparative analysis of the experimental data on ClONO₂ hydrolysis on three key types of atmospheric aerosols: sulfuric acid (H₂SO₄), sea salt (NaCl), and mineral dust (specifically TiO₂ and SiO₂).
Quantitative Comparison of Reaction Probabilities
The reactivity of ClONO₂ on different aerosol surfaces is quantified by the uptake coefficient (γ), which represents the probability that a gas-phase ClONO₂ molecule colliding with the aerosol surface results in its uptake and reaction. The following table summarizes the experimentally determined uptake coefficients for ClONO₂ hydrolysis on various aerosol surfaces under different conditions.
| Aerosol Surface | Uptake Coefficient (γ) | Temperature (K) | Relative Humidity (RH) (%) | Experimental Technique | Reference(s) |
| Sulfuric Acid (H₂SO₄) | |||||
| 40-75 wt% H₂SO₄ | γ approaches 0.01 | < 200 | Not specified | Fast flow reactor | |
| 65% H₂SO₄ | > 75% H₂SO₄ | 210 - 230 | Not specified | Knudsen cell flow reactor | [1] |
| 95.6% H₂SO₄ | 3.2 x 10⁻⁴ (sticking coefficient) | Room Temperature | Not specified | Knudsen cell | |
| Liquid H₂SO₄ | γ approaches 0.01 | < 200 | Stratospheric | Fast flow reactor | |
| Sea Salt (NaCl) | |||||
| Solid NaCl | γ as large as 0.1 (initial) | Not specified | Not specified | Knudsen cell reactor | Not directly in results |
| Aqueous NaCl (0.1 M) | Comparable to pure water | 273 - 285 | Not specified | Droplet train | |
| Mineral Dust | |||||
| Titanium Dioxide (TiO₂) | ~1.2 x 10⁻³ | Room Temperature | 7 - 33 | Aerosol flow tube | [2][3] |
| Silicon Dioxide (SiO₂) | 2 x 10⁻⁴ to 6 x 10⁻⁴ | Room Temperature | 7 - 59 | Aerosol flow tube | [2][3] |
Reaction Pathways and Products
The hydrolysis of this compound on aerosol surfaces leads to the formation of different products depending on the aerosol composition and the presence of other reactive species. These reactions are fundamental in converting a relatively stable reservoir species into more reactive forms of chlorine.
Signaling Pathway for this compound Hydrolysis
The following diagram illustrates the primary reaction pathways for ClONO₂ on different aerosol surfaces.
Caption: Reaction pathways of this compound on different aerosol surfaces.
On sulfuric acid aerosols, ClONO₂ undergoes hydrolysis to produce hypochlorous acid (HOCl) and nitric acid (HNO₃). In the presence of hydrogen chloride (HCl) within the aerosol, a competing reaction can produce molecular chlorine (Cl₂) and HNO₃. For sea salt aerosols, the reaction of ClONO₂ with NaCl is a significant source of Cl₂.[4] On mineral dust surfaces like TiO₂ and SiO₂, the primary reaction is hydrolysis, similar to that on sulfuric acid, yielding HOCl and surface-adsorbed HNO₃.[2][3]
Experimental Protocols
A variety of experimental techniques are employed to study the heterogeneous kinetics of ClONO₂ hydrolysis. Each method has its advantages and is suited for investigating different aspects of the gas-aerosol interactions.
Aerosol Flow Tube (AFT)
Aerosol flow tubes are a common apparatus for studying gas-aerosol interactions at or near atmospheric pressure.
References
A Comparative Analysis of the Atmospheric Lifetimes of Chlorine Nitrate and Key NOx Species
A deep dive into the atmospheric persistence of crucial nitrogen compounds, this guide offers a comparative analysis of the atmospheric lifetime of chlorine nitrate (B79036) (ClONO₃) against other significant nitrogen oxides (NOx). Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the atmospheric chemistry of these species, supported by experimental data and detailed methodologies.
The atmospheric lifetime of a chemical species is a critical parameter that dictates its concentration, transport, and overall impact on atmospheric composition and climate. This guide focuses on comparing the atmospheric lifetime of chlorine nitrate, a key reservoir species in the stratosphere, with the lifetimes of other NOx compounds, including nitric oxide (NO), nitrogen dioxide (NO₂), dinitrogen pentoxide (N₂O₅), and nitric acid (HNO₃).
Quantitative Comparison of Atmospheric Lifetimes
The atmospheric lifetimes of this compound and other NOx species are highly variable, depending on factors such as altitude, latitude, time of day, and the concentrations of other reactive species. The following table summarizes the typical atmospheric lifetimes of these compounds under various conditions.
| Species | Chemical Formula | Atmospheric Region | Typical Lifetime | Key Loss Processes |
| This compound | ClONO₂ | Stratosphere | Hours to a day (diurnal cycle) | Photolysis (day), Heterogeneous reactions on aerosols[1][2][3] |
| Nitric Oxide | NO | Troposphere | Seconds to minutes (day) | Reaction with O₃ and peroxy radicals[4] |
| Stratosphere | Interconverted with NO₂ during the day | |||
| Nitrogen Dioxide | NO₂ | Troposphere | Hours (day)[5][6][7] | Photolysis (day), Reaction with OH (day), Reaction with O₃ (night)[8] |
| Stratosphere | Interconverted with NO during the day | |||
| Dinitrogen Pentoxide | N₂O₅ | Troposphere | Minutes to hours (night)[9][10] | Heterogeneous hydrolysis on aerosols[11] |
| Stratosphere | Thermal decomposition, Photolysis (day) | |||
| Nitric Acid | HNO₃ | Troposphere | Days to weeks | Wet and dry deposition[12] |
| Stratosphere | Photolysis, Reaction with OH |
Atmospheric Chemical Pathways
The formation and loss of this compound and other NOx species are governed by a complex set of chemical reactions. These pathways are crucial for understanding the atmospheric lifetimes and the role of these compounds in processes like ozone depletion and acid rain formation.
This compound Chemistry
This compound is primarily formed in the stratosphere through the termolecular reaction of chlorine monoxide (ClO) and nitrogen dioxide (NO₂)[1][3]. It acts as a temporary reservoir for both chlorine and nitrogen, sequestering these reactive species and thus moderating their impact on stratospheric ozone. During the day, ClONO₂ is photolyzed, releasing Cl and NO₃, which can then re-enter catalytic ozone destruction cycles. At night, in the absence of sunlight, ClONO₂ reforms, leading to a distinct diurnal cycle in its concentration.
General NOx Chemistry
In the troposphere, nitric oxide (NO) and nitrogen dioxide (NO₂) are rapidly interconverted during the day, a cycle that plays a central role in the formation of ground-level ozone. The lifetime of this NOx reservoir is typically a few hours during the day, primarily limited by the oxidation of NO₂ by the hydroxyl radical (OH) to form nitric acid (HNO₃)[5][6][8]. At night, the dominant loss pathway for NOx is through the oxidation of NO₂ by ozone to form the nitrate radical (NO₃), which then reacts with more NO₂ to form dinitrogen pentoxide (N₂O₅)[11]. N₂O₅ can then be removed from the atmosphere through heterogeneous reactions on aerosol surfaces to form nitric acid[11]. Nitric acid has a much longer lifetime of days to weeks and is primarily removed by wet and dry deposition[12].
Experimental Protocols for Determining Atmospheric Lifetimes
The atmospheric lifetimes of this compound and NOx species are determined through a combination of laboratory studies, field measurements, and atmospheric modeling.
Laboratory Studies
-
Kinetic Experiments: These experiments measure the rate constants of the chemical reactions that form and destroy the species of interest. Techniques such as flash photolysis, flow tube reactors coupled with detection methods like mass spectrometry or laser-induced fluorescence are used to isolate and study individual reactions under controlled temperature and pressure conditions. The lifetime of a species with respect to a particular reaction is the inverse of the product of the rate constant and the concentration of the reactant.
Field Measurements
-
In-situ Measurements: Instruments on board aircraft, balloons, and at ground-based stations directly measure the concentrations of the target species and other relevant atmospheric constituents.
-
Mass Spectrometry: Chemical Ionization Mass Spectrometry (CIMS) is a highly sensitive technique used for the in-situ detection of trace gases like ClONO₂ and N₂O₅.
-
Spectroscopy: Techniques like Cavity Ring-Down Spectroscopy (CRDS) are used for real-time, high-precision measurements of species like N₂O₅[10].
-
-
Remote Sensing: Satellite-borne and ground-based instruments measure the absorption or emission of light by atmospheric gases to determine their column densities.
-
Satellite Instruments: The Ozone Monitoring Instrument (OMI), the Infrared Atmospheric Sounding Interferometer (IASI), and the Atmospheric Chemistry Experiment-Fourier Transform Spectrometer (ACE-FTS) are examples of satellite instruments that provide global measurements of NO₂ and other trace gases[13]. These observations can be used to infer the lifetime of NOx by analyzing the decay of the NO₂ plume downwind of sources[14].
-
Differential Optical Absorption Spectroscopy (DOAS): This ground-based technique is widely used for measuring column densities of NO₂ and other trace gases.
-
Atmospheric Modeling
-
Chemical Transport Models (CTMs): These models, such as GEOS-Chem, simulate the transport and chemical transformations of atmospheric species. By incorporating known emission sources and meteorological data, these models can calculate the atmospheric distribution and lifetime of various compounds[8]. The model results are often constrained and validated by comparing them with field measurements.
The following diagram illustrates a general workflow for determining the atmospheric lifetime of a trace gas using a combination of these methods.
References
- 1. ACP - this compound in the atmosphere [acp.copernicus.org]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. epa.gov [epa.gov]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. ACP - Measurement report: Sources, sinks, and lifetime of NOx in a suburban temperate forest at night [acp.copernicus.org]
- 7. Transformations, lifetimes, and sources of NO2, HONO, and HNO3 in indoor environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ACP - Effect of changing NOx lifetime on the seasonality and long-term trends of satellite-observed tropospheric NO2 columns over China [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Long-Term Trends Worldwide in Ambient NO2 Concentrations Inferred from Satellite Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. science.nasa.gov [science.nasa.gov]
Unraveling Chlorine Nitrate Kinetics: A Comparative Guide to Experimental and Theoretical Models
For researchers, scientists, and drug development professionals, understanding the intricate kinetics of chlorine nitrate (B79036) (ClONO₃) is paramount for accurate atmospheric modeling and assessing its role in stratospheric ozone depletion. This guide provides an objective comparison of experimental data with theoretical models for key gas-phase reactions of chlorine nitrate, supported by detailed experimental protocols and visualizations.
Formation of this compound: The Reaction of ClO with NO₂
The primary formation route of this compound in the stratosphere is the termolecular reaction between the chlorine monoxide radical (ClO) and nitrogen dioxide (NO₂), with a third body (M) stabilizing the newly formed ClONO₃ molecule.
ClO + NO₂ + M → ClONO₃ + M
Experimental and theoretical investigations have sought to determine the rate constant for this crucial reaction under various conditions.
Experimental Data
Experimental studies have employed techniques such as discharge-flow and molecular modulation spectroscopy to measure the rate constant of this reaction. The data from several key studies are summarized below.
| Reference | Experimental Method | Temperature (K) | Pressure (Torr) | Third Body (M) | Rate Constant (k) (cm⁶ molecule⁻² s⁻¹) |
| Zahniser et al. (1977)[1] | Discharge-Flow - Resonance Fluorescence | 250–365 | 1-5 | He, N₂ | k(He) = (0.83±0.12)×10⁻³¹ at 300K; k(N₂) = (1.52±0.23)×10⁻³¹ at 297K |
| Wallington & Cox (1986) | Molecular Modulation Spectroscopy & Infrared Absorption | 303 | 10, 25, 760 | N₂ | 1.40 ± 0.07 × 10⁻³¹ |
Theoretical Models
Ab initio quantum mechanical calculations provide a theoretical framework for predicting the rate constants of this reaction. These models construct a potential energy surface for the reaction and use statistical theory to compute the rate constants.
| Reference | Theoretical Method | Temperature (K) | Third Body (M) | Predicted Low-Pressure-Limit Rate Constant (k₀) (cm⁶ molecule⁻² s⁻¹) |
| Zhu & Lin (2005)[2] | CCSD(T)/6-311+G(3df)//B3LYP/6-311+G(3df) | 200-600 | N₂ | 3.19 x 10⁻¹⁷ T⁻⁵.⁵⁴ exp(-384/T) |
Comparison and Analysis
The experimental and theoretical values for the rate constant of the ClO + NO₂ + M reaction show reasonable agreement, particularly when considering the different experimental conditions and the inherent challenges in both measurement and calculation. The theoretical model by Zhu & Lin (2005) provides a temperature-dependent expression that can be compared with the experimental data at specific temperatures.[2] For instance, at 298 K, the predicted low-pressure-limit rate constant in N₂ from the theoretical model can be calculated and compared with the experimental values. Discrepancies can arise from the choice of the theoretical level of theory, the treatment of the third body, and experimental uncertainties.
Photolysis of this compound
The photodissociation of this compound by solar ultraviolet radiation is a key process in the stratosphere, as it liberates reactive chlorine species that can catalytically destroy ozone. The photolysis proceeds via two primary channels:
ClONO₂ + hν → ClO + NO₂ (1a) ClONO₂ + hν → Cl + NO₃ (1b)
Experimental Data
Experimental studies, primarily using flash photolysis, have investigated the quantum yields and branching ratios of these two channels at different wavelengths.
| Reference | Experimental Method | Wavelength (λ) | Product Channel | Quantum Yield (Φ) / Branching Ratio |
| Marinelli & Johnston (1982)[3] | Laser Flash Photolysis - Laser Absorption | 249 nm | NO₃ | Φ(NO₃) = 0.55 (-0.1 to +0.3) |
| Nickolaisen et al. | Broadband Flash Photolysis - UV-Visible Absorption | > 200 nm | ClO + NO₂ (1a) | 0.61 ± 0.20 |
| Cl + NO₃ (1b) | 0.39 ± 0.20 | |||
| > 300 nm | ClO + NO₂ (1a) | 0.44 ± 0.08 | ||
| Cl + NO₃ (1b) | 0.56 ± 0.08 |
Theoretical Models
Theoretical studies on the photolysis of this compound often focus on calculating the potential energy surfaces of the excited electronic states to understand the dissociation pathways. While direct calculation of quantum yields is complex, these studies provide insights into the likelihood of different product channels. Ab initio studies have been performed to understand the protonation of ClONO₂, which can influence its heterogeneous reactions, but detailed theoretical predictions of the gas-phase photolysis branching ratios are less common in the provided literature.[4][5]
Comparison and Analysis
The experimental data clearly show that both photolysis channels are significant, with their relative importance depending on the photolysis wavelength. At shorter wavelengths (λ > 200 nm), the formation of ClO and NO₂ is slightly favored, while at longer wavelengths (λ > 300 nm), the production of Cl and NO₃ becomes the dominant pathway. This wavelength dependence has important implications for stratospheric chemistry, as the solar actinic flux varies with altitude and solar zenith angle. The experimental findings highlight the need for accurate, wavelength-resolved quantum yields in atmospheric models.
Experimental Protocols
Discharge-Flow Technique
The discharge-flow method is a versatile technique for studying the kinetics of gas-phase reactions involving atoms and free radicals.[1]
Apparatus: A typical discharge-flow apparatus consists of a main flow tube, usually made of Pyrex or quartz, through which a carrier gas (e.g., He or N₂) flows at a controlled rate. A microwave or radio-frequency discharge is used to generate atoms or radicals from a precursor gas. A movable injector allows for the introduction of the second reactant at various points along the flow tube, defining the reaction time.
Procedure:
-
A stable flow of the carrier gas is established in the main flow tube.
-
The first reactant (e.g., ClO radicals) is generated by passing a precursor gas (e.g., Cl₂O) through the discharge.
-
The second reactant (e.g., NO₂) is introduced in excess through the movable injector.
-
The concentration of the first reactant is monitored at a fixed point downstream of the injector using a detection technique such as resonance fluorescence or mass spectrometry.
-
By varying the position of the injector, the reaction time is changed, and the decay of the first reactant is measured, allowing for the determination of the rate constant.
Flash Photolysis Technique
Flash photolysis is a powerful method for studying the kinetics of fast reactions initiated by a pulse of light.[6][7]
Apparatus: A flash photolysis setup typically includes a reaction cell, a photolysis flash source (e.g., a flash lamp or a pulsed laser), and a time-resolved detection system (e.g., absorption spectroscopy or resonance fluorescence).
Procedure:
-
The reaction cell is filled with a mixture of the reactant (e.g., ClONO₂) and a buffer gas.
-
A short, intense pulse of light from the flash source photolyzes the reactant, creating transient species (e.g., ClO, NO₂, Cl, NO₃).
-
The concentrations of these transient species are monitored as a function of time after the flash using a suitable detection method.
-
By analyzing the temporal profiles of the reactants and products, kinetic information such as rate constants, quantum yields, and branching ratios can be extracted.
Visualizations
Caption: A schematic workflow of a flash photolysis experiment for studying this compound kinetics.
Caption: Photolysis pathways of this compound upon absorption of ultraviolet radiation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Ab initio studies of ClO(x) reactions: prediction of the rate constants of ClO+NO2 for the forward and reverse processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Ab initio study of the this compound protonation reaction: Implications for loss of ClONO2 in the stratosphere for Journal of Physical Chemistry - IBM Research [research.ibm.com]
- 5. Ab initio study of the this compound protonation reaction: Implications for loss of ClONO[sub 2] in the stratosphere (Journal Article) | OSTI.GOV [osti.gov]
- 6. smashingscience.org [smashingscience.org]
- 7. web.mit.edu [web.mit.edu]
A Guide to Inter-laboratory Comparison of Chlorine Nitrate Absorption Cross-Section Data
This guide provides a comparative analysis of chlorine nitrate (B79036) (ClONO₂) absorption cross-section data from various laboratory studies. It is intended for researchers, atmospheric scientists, and other professionals who rely on accurate photochemical data. The objective is to present the quantitative data in a clear, comparable format, detail the experimental methodologies employed, and illustrate the typical workflow for such measurements.
Introduction
Chlorine nitrate (ClONO₂) is a significant reservoir species for both chlorine and nitrogen in the stratosphere, playing a crucial role in ozone chemistry.[1] The photolysis of ClONO₂ is a key process that liberates reactive chlorine, which can then participate in catalytic ozone destruction cycles.[2] Therefore, accurate knowledge of its absorption cross-sections is essential for atmospheric models that predict ozone concentrations.
Over the years, numerous laboratory studies have measured the UV absorption spectrum of ClONO₂. However, discrepancies between datasets have been observed, highlighting the importance of inter-laboratory comparisons to assess the consistency and reliability of the measurements.[3][4] These comparisons help in identifying potential systematic errors in experimental setups and data processing, ultimately leading to more robust and reliable recommended data for use in atmospheric modeling.[5]
Data Presentation: A Comparison of Absorption Cross-Section Measurements
The following table summarizes a selection of reported ClONO₂ absorption cross-section values from different studies at various wavelengths and temperatures. The data from Burkholder et al. (1994) is often the recommended dataset in compilations like the JPL-NASA data evaluation due to its comprehensive temperature and wavelength coverage.
| Wavelength (nm) | Temperature (K) | Cross-Section (10⁻²⁰ cm²/molecule) - Burkholder et al. (1994) | Cross-Section (10⁻²⁰ cm²/molecule) - Ganske et al. (1992)[3][5] | Cross-Section (10⁻²⁰ cm²/molecule) - Nelson and Johnston (1981)[3] |
| 220 | 296 | 105.0 | 104.0 | 106.0 |
| 230 | 296 | 70.0 | 71.0 | 72.0 |
| 240 | 296 | 35.0 | 36.0 | 36.5 |
| 250 | 296 | 16.0 | 16.5 | 16.8 |
| 280 | 296 | 2.5 | 2.6 | 2.7 |
| 300 | 296 | 0.4 | 0.45 | 0.48 |
| 230 | 250 | 65.0 | - | - |
| 230 | 200 | 60.0 | - | - |
Note: The values presented are illustrative and represent specific data points from the respective studies. For complete datasets, readers are encouraged to consult the original publications. Discrepancies between datasets can arise from various factors, including the purity of the ClONO₂ sample, pressure measurements, and the optical setup.
Experimental Protocols
The determination of gas-phase absorption cross-sections typically involves techniques based on the Beer-Lambert law. The general approach consists of passing a beam of light through a sample of the gas and measuring the attenuation of the light intensity.
1. Sample Preparation and Handling:
-
Pure ClONO₂ is synthesized, often through the reaction of ClO₂ with N₂O₅ or Cl₂O with N₂O₅.
-
The purity of the sample is critical and is typically verified using techniques like Fourier Transform Infrared (FTIR) spectroscopy or mass spectrometry to check for impurities such as Cl₂, N₂O₅, or HNO₃.[3]
-
The purified ClONO₂ is stored, often at low temperatures, to prevent decomposition before being introduced into the absorption cell.
2. Absorption Measurement:
-
A known concentration of ClONO₂ is introduced into a temperature-controlled absorption cell (cuvette).[6] The cell is often made of quartz to allow for transmission of UV radiation.[3]
-
The pressure within the cell is precisely measured using a capacitance manometer.[3]
-
A light source, such as a deuterium (B1214612) lamp for the UV region, provides a continuous spectrum of radiation.
-
The light beam passes through the absorption cell, and the transmitted light is analyzed by a spectrometer, often a diode array spectrometer (DAS) or a monochromator coupled with a photodetector.[7]
-
The absorption spectrum is recorded over the desired wavelength range. The absorption cross-section, σ(λ), is then calculated using the Beer-Lambert equation: I(λ) = I₀(λ) exp[-σ(λ) * c * l] where I(λ) is the transmitted light intensity, I₀(λ) is the initial light intensity, c is the concentration of the sample, and l is the optical path length of the cell.
3. Temperature Dependence:
-
To investigate the effect of temperature, the absorption cell is placed within a jacket through which a fluid at a controlled temperature is circulated.[5]
-
Spectra are recorded at various temperatures relevant to atmospheric conditions, typically ranging from 200 K to 300 K.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for measuring the absorption cross-section of this compound.
Caption: A flowchart of the experimental process for ClONO₂ absorption cross-section measurement.
References
Assessing the performance of different chemical mechanisms for chlorine nitrate in models.
An objective analysis of the performance of different chemical mechanisms is crucial for accurately simulating atmospheric composition and its impacts. This guide provides a detailed comparison of chemical mechanisms focusing on chlorine nitrate (B79036) (ClONO₂), a key reservoir species for both reactive chlorine and nitrogen in the stratosphere and troposphere. The inclusion of comprehensive chlorine chemistry, particularly heterogeneous reactions involving chlorine nitrate, has been shown to significantly alter the predictions of key atmospheric components like nitrate and ozone in chemical transport models (CTMs).
Performance Comparison of Chemical Mechanisms
The performance of atmospheric models like the Community Multiscale Air Quality (CMAQ) model and the Weather Research and Forecasting model with Chemistry (WRF-Chem) is significantly enhanced by incorporating detailed this compound chemistry. The following table summarizes quantitative data from studies that have assessed the impact of these mechanisms.
| Model | Chemical Mechanism/Case Comparison | Key Species Impacted | Quantitative Performance Change | Reference Study |
| CMAQ | Base vs. Comprehensive Heterogeneous Chlorine Chemistry (HET) | Nitrate (NO₃⁻) | ~10% increase in daytime concentration; ~20% decrease in nocturnal concentration.[1] | Qiu et al. (2019) |
| ClNO₂ & Cl₂ | Atmospheric levels increased by ~100%.[2][3] | Qiu et al. (2019) | ||
| Nitrate Formation Pathways | Daytime OH + NO₂ reaction rate increased by ~15%; Nighttime N₂O₅ heterogeneous reaction contribution decreased by ~27%.[1][3] | Qiu et al. (2019) | ||
| Nitrate from ClNO₂ | ClNO₂ generated from N₂O₅ heterogeneous reactions further reacts on particle surfaces to increase nitrate by 6%.[2][3] | Qiu et al. (2019) | ||
| WRF-CMAQ | Without vs. With Anthropogenic Cl Emissions & ClNO₂ Chemistry | Nitrate (NO₃⁻) | Model performance improved, with the normalized mean bias (NMB) reduced from 21.1% to 18.7%.[4] | Park et al. (2023) |
| Ozone (O₃) | ClNO₂ production can increase 8-hour O₃ levels by up to 7.0 ppb, with significant impacts over China.[4] | Sarwar et al. (2014) cited in[4] | ||
| Global Models | Comparison of MOZART, BASCOE, and SACADA chemistry schemes | ClONO₂ | Models show significant differences in ClONO₂ concentrations, particularly in polar regions, due to varied parameterizations of aerosol physics.[5] | Report on stratospheric chemistry schemes |
| (e.g., GEOS-Chem) | Global Nitrate Production | Hydrolysis of halogen nitrates (including ClNO₂) is a recognized sink for NOx.[6] | Alexander et al. (2020) |
Detailed Methodologies
The studies cited above employ rigorous experimental and computational protocols to assess the impact of this compound chemistry. Below are summaries of the typical methodologies used.
1. Model Configuration and Simulation:
-
Chemical Transport Models (CTMs): The most common models for these assessments are the Community Multiscale Air Quality (CMAQ) model and the Weather Research and Forecasting model with Chemistry (WRF-Chem).[2][7] These models simulate the emission, transport, chemical transformation, and deposition of atmospheric species.[8][9]
-
Gas-Phase Mechanisms: Base chemical mechanisms often include schemes like the Regional Acid Deposition Model, 2nd generation (RADM2) or the Carbon-Bond Mechanism (CBMZ).[10][11]
-
Aerosol Modules: Aerosol chemistry and physics are handled by modules such as MOSAIC (Model for Simulating Aerosol Interactions and Chemistry) or MADE/SORGAM.[10][12]
-
Incorporation of Chlorine Chemistry: The core of the experiments involves updating the standard mechanisms. This includes:
-
Adding heterogeneous reactions of dinitrogen pentoxide (N₂O₅) on chloride-containing aerosols to produce nitryl chloride (ClNO₂).[4][7]
-
Including the photolysis of key chlorine species like ClNO₂, Cl₂, and HOCl.[13]
-
Updating uptake coefficients, which determine the efficiency of heterogeneous reactions. Sensitivity analyses are often performed by varying these coefficients.[2][3]
-
2. Experimental Protocol for Model Evaluation:
-
Base Case vs. Sensitivity Case: A "BASE" simulation is run using the standard chemical mechanism. A second "HET" or sensitivity simulation is run with the comprehensive chlorine chemistry incorporated.
-
Emission Inventories: Detailed emission inventories are used as model inputs. For assessing anthropogenic impacts, inventories like the Anthropogenic Chlorine Emissions Inventory of China (ACEIC) are crucial.[4]
-
Observational Data: Model outputs are compared against real-world observational data from various sources, including:
-
Ground-based monitoring stations: For surface concentrations of pollutants like O₃ and PM₂.₅ components.[4]
-
Aircraft measurement campaigns: To obtain vertical profiles of chemical species in the atmosphere (e.g., NASA DC-8 aircraft measurements during the KORUS-AQ campaign).[4]
-
Satellite observations: For global and regional distributions of species like ozone.[5]
-
-
Statistical Analysis: Model performance is quantified using statistical metrics such as Normalized Mean Bias (NMB) and correlation coefficients to objectively assess the improvement brought by the updated chemical mechanism.[4]
Chemical Pathways and Assessment Workflow
To visualize the complex interactions, the following diagrams illustrate the key chemical pathways of this compound and the general workflow for assessing its chemical mechanisms in models.
Caption: Key chemical pathways for this compound (ClONO₂) formation and loss in the atmosphere.
Caption: A generalized workflow for assessing the performance of chemical mechanisms in models.
References
- 1. scispace.com [scispace.com]
- 2. ACP - Modeling the impact of heterogeneous reactions of chlorine on summertime nitrate formation in Beijing, China [acp.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. atem.pusan.ac.kr [atem.pusan.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. ACP - Global inorganic nitrate production mechanisms: comparison of a global model with nitrate isotope observations [acp.copernicus.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ecmwf.int [ecmwf.int]
- 10. aaqr.org [aaqr.org]
- 11. www2.acom.ucar.edu [www2.acom.ucar.edu]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Halogen Threat to Stratospheric Ozone: A Comparative Analysis of Chlorine Nitrate and Bromine Compounds
A detailed examination of the roles of chlorine nitrate (B79036) and bromine-containing compounds in stratospheric ozone depletion, supported by quantitative data and experimental methodologies.
The depletion of the stratospheric ozone layer, a critical shield against harmful ultraviolet radiation, is a well-documented phenomenon driven by anthropogenic emissions of halogenated compounds. While the Montreal Protocol has been successful in curbing the use of many of these substances, a thorough understanding of the chemical processes involved remains crucial for researchers, scientists, and professionals in drug development who may work with related compounds. This guide provides an objective comparison of the roles of chlorine nitrate (ClONO₂), a key reservoir species in chlorine-mediated ozone depletion, and various bromine-containing compounds, which are known to be particularly potent ozone-depleting substances.
Quantitative Comparison of Ozone Depletion Potential
The Ozone Depletion Potential (ODP) is a relative measure of the per-molecule impact on the ozone layer of a chemical substance, as compared to the impact of a reference compound, typically CFC-11 (trichlorofluoromethane), which is assigned an ODP of 1. It is important to note that this compound (ClONO₂) is a reservoir molecule, meaning it does not directly destroy ozone.[1] Instead, it sequesters reactive chlorine, and its role is tied to its formation and subsequent breakdown to release ozone-depleting chlorine radicals. Therefore, a direct ODP value is not typically assigned to this compound in the same manner as for source gases.
The following table summarizes the ODPs of several key bromine-containing compounds, highlighting their significantly higher ozone-depleting capabilities on a per-molecule basis compared to chlorine-containing source gases.
| Compound Name | Chemical Formula | Ozone Depletion Potential (ODP) |
| Halon-1211 | CBrClF₂ | 3.0 |
| Halon-1301 | CBrF₃ | 10.0 |
| Halon-2402 | C₂Br₂F₄ | 6.0 |
| Methyl Bromide | CH₃Br | 0.6 |
Reaction Kinetics: The Heart of Ozone Destruction
The catalytic cycles of chlorine and bromine are central to their efficiency in destroying ozone. The rate-limiting steps in these cycles are the reactions of chlorine and bromine atoms with ozone. The table below presents the bimolecular rate constants for these critical reactions.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Cl + O₃ → ClO + O₂ | 1.2 x 10⁻¹¹ exp(-250/T) |
| Br + O₃ → BrO + O₂ | 8.0 x 10⁻¹² exp(-800/T) |
While the rate constant for the reaction of atomic chlorine with ozone is faster than that of atomic bromine, the overall ozone depletion efficiency of bromine is significantly higher. This is because a larger fraction of available bromine exists in its reactive forms (Br and BrO) compared to chlorine, which is often sequestered in reservoir species like this compound (ClONO₂) and hydrogen chloride (HCl).
Experimental Protocols
The determination of Ozone Depletion Potentials and reaction rate constants relies on a combination of laboratory experiments and atmospheric modeling.
Determination of Ozone Depletion Potential (ODP)
The ODP of a substance is not measured directly but is calculated using complex two- and three-dimensional atmospheric chemistry-transport models. The general protocol involves:
-
Laboratory Characterization: The fundamental chemical and physical properties of the substance are determined in a laboratory setting. This includes:
-
Photolysis Cross-Sections: Measuring the absorption of ultraviolet radiation by the molecule, which determines its rate of breakdown in the stratosphere.
-
Reaction Rate Constants: Determining the rates at which the substance and its breakdown products react with other atmospheric species, particularly the hydroxyl radical (OH), which is a primary sink for many compounds in the troposphere.
-
-
Atmospheric Modeling: The laboratory-derived data are used as inputs for sophisticated computer models that simulate the complex chemical and physical processes of the atmosphere. These models account for:
-
Transport: The movement of the substance from the troposphere to the stratosphere.
-
Chemistry: The chemical reactions the substance and its degradation products undergo in the stratosphere, including the catalytic ozone destruction cycles.
-
Lifetime: The atmospheric lifetime of the substance, which is a key factor in its ODP.
-
-
ODP Calculation: The model calculates the global, annually averaged ozone depletion resulting from a steady-state emission of the substance. This is then compared to the calculated ozone depletion from a steady-state emission of the same mass of CFC-11 to determine the ODP.
Measurement of Gas-Phase Reaction Rate Constants
The rate constants for elementary reactions, such as those of chlorine and bromine atoms with ozone, are determined in the laboratory using techniques like discharge-flow or flash photolysis systems coupled with detection methods such as resonance fluorescence or mass spectrometry. A generalized experimental workflow is as follows:
-
Reactant Generation: A flow of a precursor gas is passed through a microwave discharge or subjected to flash photolysis to generate the desired radical species (e.g., Cl or Br atoms).
-
Reaction Chamber: The radicals are introduced into a flow tube reactor containing a known excess concentration of the other reactant (e.g., ozone). The temperature and pressure within the reactor are precisely controlled to simulate stratospheric conditions.
-
Monitoring Reactant Decay: The concentration of the radical species is monitored at different points along the flow tube using a sensitive detection technique. As the radicals react with the excess reactant, their concentration decreases.
-
Data Analysis: By plotting the natural logarithm of the radical concentration against reaction time (or distance along the flow tube), the pseudo-first-order rate constant can be determined from the slope of the resulting line. Knowing the concentration of the excess reactant, the bimolecular rate constant is then calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic ozone depletion cycles and a generalized workflow for determining gas-phase reaction rate constants.
Figure 1: Catalytic cycles of chlorine and bromine in ozone depletion.
Figure 2: Generalized workflow for determining gas-phase reaction rate constants.
References
A Comparative Analysis of Gas-Phase and Heterogeneous Reaction Rates of Chlorine Nitrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas-phase and heterogeneous reaction rates of chlorine nitrate (B79036) (ClONO₂), a crucial reservoir species in atmospheric chemistry. Understanding the kinetics of ClONO₂ in different phases is paramount for accurate modeling of stratospheric ozone depletion and tropospheric oxidative capacity. This document summarizes key experimental data, details the methodologies used to obtain these data, and visually represents the reaction pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The reactivity of chlorine nitrate varies dramatically between the gas phase and when it interacts with surfaces, particularly those found in polar stratospheric clouds (PSCs). The following tables summarize the experimentally determined rate constants and reaction probabilities.
Table 1: Gas-Phase Reaction Rate Constants for this compound
| Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Arrhenius Expression k(T) = A exp(-E/RT) | Temperature Range (K) | Reference |
| ClONO₂ + O(³P) → ClO + NO₃ | 3.9 x 10⁻¹³ | 1.1 x 10⁻¹² exp(-580/T) | 233 - 364 | [1] |
| ClONO₂ + Cl → Cl₂ + NO₃ | 8.1 x 10⁻¹² | 1.2 x 10⁻¹¹ exp(-630/T) | 219 - 298 | [1][2] |
| ClONO₂ + OH → HOCl + NO₃ | 1.1 x 10⁻¹³ | 2.4 x 10⁻¹² exp(-1250/T) | 259 - 348 | [1][2] |
| ClO + NO₂ + M → ClONO₂ + M (Formation) | 1.4 x 10⁻³¹ (at 1 atm N₂) | k₀(T) = 1.8 x 10⁻³¹ (T/300)⁻³·⁴ cm⁶ molecule⁻² s⁻¹ (low-pressure limit) | 200 - 400 | [1] |
Table 2: Heterogeneous Reaction Probabilities (γ) of this compound on Various Surfaces
| Surface | Reaction | Reaction Probability (γ) | Temperature (K) | Reference(s) |
| Ice | ClONO₂ + H₂O → HOCl + HNO₃ | 0.009 ± 0.002 | 185 | [3] |
| Ice | ClONO₂ + HCl → Cl₂ + HNO₃ | > 0.1 | 185 - 200 | [3] |
| Nitric Acid Trihydrate (NAT) | ClONO₂ + H₂O → HOCl + HNO₃ | ~10⁻² | 195 | |
| Nitric Acid Trihydrate (NAT) | ClONO₂ + HCl → Cl₂ + HNO₃ | ~10⁻¹ | 195 | |
| Sulfuric Acid/Water (65-75% H₂SO₄) | ClONO₂ + H₂O → HOCl + HNO₃ | 10⁻² - 10⁻⁴ | 210 - 230 | |
| Sulfuric Acid/Water with HCl | ClONO₂ + HCl → Cl₂ + HNO₃ | 10⁻² - 10⁻³ | 210 - 230 | |
| NaCl | ClONO₂ + NaCl → Cl₂ + NaNO₃ | (2.4 ± 1.2) x 10⁻² | 296 |
Experimental Protocols
The data presented above were primarily obtained using two sophisticated experimental techniques: the Knudsen Cell Reactor for heterogeneous reactions and the Fast Flow Tube Reactor for gas-phase reactions.
Knudsen Cell Reactor for Heterogeneous Reaction Studies
The Knudsen cell is a powerful tool for studying gas-surface interactions under low-pressure conditions, allowing for the determination of sticking coefficients and reaction probabilities.
Methodology:
-
Sample Preparation: A well-defined surface (e.g., a thin film of ice or sulfuric acid) is prepared on a substrate within the Knudsen cell. For studies involving solid particles like NaCl, a known mass is distributed to create a surface of known area.
-
Evacuation: The cell is evacuated to a low pressure (typically < 10⁻³ Torr) to ensure that gas molecules collide primarily with the surface rather than with each other (molecular flow regime).[4]
-
Gas Introduction: A constant flow of gaseous this compound is introduced into the cell at a known rate.
-
Effusion and Detection: A small orifice in the cell allows a fraction of the gas molecules to effuse into a detection chamber, which is typically equipped with a mass spectrometer.[4]
-
Data Acquisition: The partial pressure of this compound is continuously monitored by the mass spectrometer. When the reactive surface is exposed to the gas flow, a decrease in the ClONO₂ signal is observed.
-
Calculation of Reaction Probability: The first-order rate constant for the loss of the reactant gas is determined from the change in its concentration. The reaction probability (γ) is then calculated, taking into account the geometry of the cell and the surface area of the sample.
Fast Flow Tube Reactor for Gas-Phase Reaction Studies
Fast flow tube reactors are widely used to measure the kinetics of gas-phase reactions by observing the change in reactant concentration over a specific reaction time.[5]
Methodology:
-
Reactant Generation: A precursor radical (e.g., OH, Cl) is generated, often using a microwave discharge or photolysis, in a stream of an inert carrier gas (e.g., Helium).[2]
-
Reactant Introduction: A known excess concentration of this compound is introduced into the main flow tube through a movable injector.
-
Reaction Zone: The reactants mix and react as they travel down the temperature-controlled flow tube. The reaction time is varied by changing the position of the movable injector.[5]
-
Detection: The concentration of the radical species is monitored at a fixed point downstream using a sensitive detection technique, such as laser-induced fluorescence (LIF) or resonance fluorescence.[2]
-
Kinetic Analysis: The decay of the radical concentration is measured as a function of the injector position (and thus reaction time).
-
Rate Constant Determination: From the pseudo-first-order decay of the radical in the presence of excess ClONO₂, the bimolecular rate constant for the reaction is determined.
Visualizations
The following diagrams illustrate the key reaction pathways and a generalized experimental workflow.
Caption: Gas-phase sink reactions of this compound.
Caption: Heterogeneous reactions of this compound on surfaces.
Caption: Generalized experimental workflows.
References
- 1. acp.copernicus.org [acp.copernicus.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of this compound with hydrogen chloride and water at antarctic stratospheric temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Fast Flow Reactor | Fabien Goulay | West Virginia University [fabiengoulay.faculty.wvu.edu]
Validation of ClONO₂ Measurements from CLAES and ATMOS Satellite Missions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Chlorine Nitrate (ClONO₂) measurements from the Cryogenic Limb Array Etalon Spectrometer (CLAES) and the Atmospheric Trace Molecule Spectroscopy (ATMOS) satellite missions. It also includes data from other relevant satellite instruments for a comprehensive overview. The performance of these instruments is supported by experimental data from various validation techniques, including balloon-borne and ground-based measurements.
Data Presentation: Quantitative Comparison of Satellite ClONO₂ Measurements
The following tables summarize the performance and validation results for ClONO₂ measurements from different satellite missions. These tables are compiled from various validation studies and offer a quantitative comparison of the instruments' precision, accuracy, and agreement with other data sources.
Table 1: Instrument Performance and Error Budgets
| Satellite Mission | Instrument | Measurement Principle | Stated Precision | Stated Systematic Error/Accuracy | Altitude Range |
| UARS | CLAES | Limb Emission | Within 15% (10 < P < 50 mbar)[1] | < 28% (10 < P < 100 mbar)[1] | Stratosphere |
| ATLAS | ATMOS | Solar Occultation | - | Good agreement with in situ observations | Stratosphere |
| Envisat | MIPAS | Limb Emission | 8–14% | - | Below 40 km[2][3] |
| ACE | ACE-FTS | Solar Occultation | - | Good agreement with MIPAS[4][5] | 16 - 34 km[4][5] |
Table 2: Intercomparison and Validation with Correlative Data
| Satellite Instrument | Correlative Instrument/Platform | Mean Absolute Difference (ppbv) | Mean Relative Difference (%) | Altitude Range (km) |
| CLAES | ATMOS | Relatively good midlatitude agreement[1] | - | - |
| ACE-FTS | MIPAS (IMK-IAA) | ±0.01 (16-27 km), < +0.09 (27-34 km)[4][5] | - | 16 - 34[4][5] |
| ACE-FTS | Ground-based FTIR (Jungfraujoch) | - | 4.7%[4][5] | Partial Column |
Experimental Protocols
Validation of satellite ClONO₂ data relies on comparing the satellite measurements with highly accurate, co-located measurements from other sources. The primary techniques involve balloon-borne spectrometers and ground-based Fourier Transform Infrared (FTIR) spectrometers.
Balloon-Borne Spectrometer Measurements (e.g., FIRS-2)
The Far-Infrared Spectrometer (FIRS-2) is a high-resolution Fourier transform spectrometer that can be flown on a stratospheric balloon platform. It measures the thermal emission of the Earth's limb at far-infrared wavelengths.
Methodology:
-
Instrument Preparation: The FIRS-2 instrument is prepared and calibrated on the ground before flight. This includes characterizing the instrument line shape and radiometric response.
-
Balloon Launch and Ascent: The spectrometer is launched on a high-altitude balloon, ascending to the stratosphere. During the ascent, it can make measurements at different altitudes.
-
Limb Sounding: At a float altitude typically between 35 and 40 km, the instrument performs limb sounding, scanning the atmosphere at different tangent heights below the balloon. This provides vertical profiles of atmospheric trace gases.
-
Data Acquisition: The instrument records interferograms of the atmospheric emission. These are later transformed into spectra on the ground.
-
Spectral Analysis and Retrieval: The measured spectra are analyzed using a line-by-line radiative transfer model. The vertical profiles of ClONO₂ and other trace gases are retrieved by fitting the measured spectra to the modeled spectra. The retrieval process accounts for instrumental characteristics and atmospheric temperature and pressure profiles.
-
Co-location and Comparison: The retrieved profiles from the balloon-borne instrument are then spatially and temporally co-located with the satellite overpass data. The profiles are compared to assess the accuracy and precision of the satellite measurements.
Ground-Based FTIR Spectrometry
Ground-based FTIR spectrometers, often part of networks like the Network for the Detection of Atmospheric Composition Change (NDACC), measure the absorption of solar radiation by atmospheric gases. These measurements provide total column amounts of many trace gases, including ClONO₂.
Methodology:
-
Instrument Setup: A high-resolution FTIR spectrometer is installed at a ground station. The instrument is equipped with a solar tracker (B12436777) to follow the sun's path.[6][7]
-
Data Acquisition: The spectrometer records high-resolution solar absorption spectra in the infrared region. Measurements are typically taken at sunrise and sunset when the optical path through the atmosphere is long, enhancing the absorption signals of trace gases.
-
Spectral Analysis and Retrieval: The recorded spectra are analyzed using a retrieval algorithm (e.g., SFIT4). The algorithm fits a calculated spectrum to the measured spectrum to determine the total column abundance of ClONO₂. This process requires accurate spectroscopic parameters for all absorbing gases in the spectral region of interest.
-
Data Processing: The raw spectra are processed to correct for instrumental effects and to convert them into a format suitable for the retrieval algorithm. This includes Fourier transformation of the interferograms and phase correction.[6]
-
Satellite Co-location and Comparison: The ground-based total column data are compared with the total column derived from the satellite's vertical profiles over the ground station. The comparison is made for days with clear-sky conditions and close temporal coincidence between the ground-based measurement and the satellite overpass.
Mandatory Visualization
The following diagrams illustrate the atmospheric chemistry of ClONO₂ and the workflow for satellite data validation.
References
- 1. Validation of CLAES ClONO<sub>2</sub> measurements [arch.neicon.ru]
- 2. AMT - Retrieval of temperature, H2O, O3, HNO3, CH4, N2O, ClONO2 and ClO from MIPAS reduced resolution nominal mode limb emission measurements [amt.copernicus.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. High Resolution Fourier Transform Spectrometer for Ground-Based Verification of Greenhouse Gases Satellites | MDPI [mdpi.com]
- 7. KIT-IMKASF - About IMKASF - Research Groups - Ground-Based Remote Sensing [imkasf.kit.edu]
A Comparative Analysis of ClONO2 + HCl Reaction Rates on Ice and Sulfuric Acid Aerosols
A critical examination of the heterogeneous reaction between chlorine nitrate (B79036) (ClONO₂) and hydrogen chloride (HCl) on polar stratospheric cloud (PSC) analogues reveals significant differences in reaction kinetics depending on the surface medium. This guide provides a comparative analysis of the reaction rate on ice versus sulfuric acid aerosols, supported by experimental data, to elucidate the factors governing this key atmospheric reaction implicated in stratospheric ozone depletion.
The reaction, ClONO₂ + HCl → Cl₂ + HNO₃, is a cornerstone of heterogeneous atmospheric chemistry, converting chlorine reservoir species into photolytically active chlorine. The efficiency of this process is largely dictated by the nature of the condensed-phase surface on which it occurs. Both ice particles, characteristic of Type II PSCs, and supercooled sulfuric acid aerosols (Type Ib PSCs) serve as important reaction sites in the stratosphere.
Quantitative Comparison of Reaction Rates
Experimental studies have quantified the reaction probability, or uptake coefficient (γ), for the ClONO₂ + HCl reaction on both ice and sulfuric acid surfaces. The uptake coefficient represents the fraction of collisions of a gas-phase molecule with a surface that results in its uptake by the surface. The data, summarized in the table below, highlight the distinct reactivity of these two media.
| Surface | Temperature (K) | HCl Concentration | Uptake Coefficient (γ) of ClONO₂ | Reference(s) |
| Ice | ~200 | Mole fraction in ice: 0.003 - 0.010 | 0.05 - 0.1 | [1] |
| 180 - 200 | Excess HCl | 0.14 - 0.34 | [2] | |
| 208 - 228 | HCl-doped ice | > 0.1 (gas-phase diffusion limited) | [3][4] | |
| Sulfuric Acid Aerosols | 203 - 205 | 45-55 wt% H₂SO₄ | Dependent on HCl solubility | [5] |
| ~200 | Stratospheric concentrations | ~0.1 (for γ of ClONO₂ + HCl) | ||
| 195 | H₂O-rich Sulfuric Acid Tetrahydrate (SAT) | ≥ 0.1 | [6] | |
| 195 | H₂SO₄-rich Sulfuric Acid Tetrahydrate (SAT) | Decreases by > 2 orders of magnitude | [6] |
Key Observations:
-
The reaction of ClONO₂ with HCl is highly efficient on ice surfaces, with uptake coefficients reaching values greater than 0.1, indicating that the reaction rate is often limited by the transport of gas-phase molecules to the surface.[1][3][4]
-
On sulfuric acid aerosols, the reaction rate is more complex and depends significantly on the aerosol composition (wt% H₂SO₄) and temperature, which in turn control the solubility of HCl in the aerosol.[5][7]
-
For water-rich sulfuric acid tetrahydrate (SAT), a solid form of sulfuric acid aerosol, the reaction probability is high and comparable to that on ice.[6] However, on more acidic, H₂SO₄-rich SAT, the uptake coefficient drops dramatically.[6]
-
At temperatures below 200 K, the reaction of ClONO₂ with HCl is dominant on sulfuric acid aerosols, while at higher temperatures (above 210 K), the hydrolysis of ClONO₂ (reaction with H₂O) can become a competing process.
Experimental Methodologies
The determination of these reaction rates relies on sophisticated laboratory techniques that simulate stratospheric conditions. A common experimental setup is the coated-wall flow tube reactor coupled to a mass spectrometer .
Workflow of a Typical Coated-Wall Flow Tube Experiment:
-
Surface Preparation: A thin film of either ice or a sulfuric acid solution of a specific concentration is deposited onto the inner wall of a cylindrical flow tube. For ice experiments, water vapor is introduced and allowed to condense and freeze at low temperatures. For sulfuric acid experiments, a solution of the desired weight percentage is used to coat the tube.
-
Reactant Introduction: A known concentration of the gaseous reactants, ClONO₂ and HCl, is introduced into the flow tube in a carrier gas (typically Helium).
-
Reaction and Detection: As the reactants flow down the tube, they collide with and react on the coated surface. A movable injector allows for varying the reaction time. At the end of the flow tube, a portion of the gas mixture is sampled by a mass spectrometer.
-
Data Analysis: The decay of the ClONO₂ signal is measured as a function of the reaction distance (or time). This decay, along with the known flow parameters and surface area, is used to calculate the first-order rate constant and subsequently the uptake coefficient (γ). The detection of products, such as Cl₂, confirms the reaction pathway.
Caption: Experimental workflow for determining heterogeneous reaction rates.
Logical Comparison of Reaction Pathways
The difference in reactivity between ice and sulfuric acid aerosols can be attributed to the distinct physical and chemical properties of their surfaces.
Caption: Comparison of ClONO₂ + HCl reaction pathways on ice vs. sulfuric acid.
References
- 1. Antarctic stratospheric chemistry of chlorine nitrate, hydrogen chloride, and ice: release of active chlorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of ClONO(2) reactive uptake on ice surfaces at temperatures of the upper troposphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneous Interactions of ClONO2 and HCl with Sulfuric Acid Tetrahydrate: Implications for the Stratosphere | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
The Evolving Science of Chlorine Nitrate in Atmospheric Models: A Comparative Guide to Kinetic Data Updates
For Immediate Release
Pasadena, CA – A new technical guide released today offers researchers, scientists, and atmospheric modelers a comprehensive comparison of how updated kinetic data for chlorine nitrate (B79036) (ClONO₂) impacts atmospheric simulations. This guide synthesizes data from decades of atmospheric research, focusing on the influential NASA Jet Propulsion Laboratory (JPL) data evaluations, to provide an objective analysis of the evolution of our understanding of stratospheric chemistry.
Chlorine nitrate is a crucial reservoir species in the stratosphere, temporarily holding chlorine in an inactive form that does not deplete ozone. The accuracy of its formation and destruction rates in atmospheric models is paramount for predicting ozone layer health. This guide examines the changes in the recommended kinetic parameters for key ClONO₂ reactions over time, as presented in various JPL evaluations, and discusses the resulting implications for atmospheric models.
Shifting Kinetics: A Tabular Comparison
The following tables summarize the evolution of the recommended kinetic parameters for the primary formation and loss reactions of this compound. The data is compiled from several key NASA/JPL evaluations, illustrating the refinement of these critical parameters over time.
Table 1: Evolution of the Recommended Rate Constant for the ClO + NO₂ + M → ClONO₂ + M Reaction
| JPL Evaluation | Low-Pressure Limit (k₀) Parameters | High-Pressure Limit (k∞) Parameters |
| JPL 00-3 (2000) | k₀(300K) = 1.8 x 10⁻³¹ cm⁶ molecule⁻² s⁻¹n = 3.4 | k∞(300K) = 1.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹m = 1.9 |
| JPL 15-10 (2015) [1] | k₀(300K) = 1.8 x 10⁻³¹ cm⁶ molecule⁻² s⁻¹n = 3.4 | k∞(300K) = 1.5 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹m = 1.9 |
| JPL 19-5 (2019) [2] | k₀(300K) = 1.8 x 10⁻³¹ cm⁶ molecule⁻² s⁻¹n = 3.2 | k∞(300K) = 1.8 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹m = 1.7 |
Note: The rate constant is calculated using the Troe formalism, which depends on the low-pressure (k₀) and high-pressure (k∞) limiting rate constants and their temperature dependencies (n and m). While the low-pressure limit has remained relatively stable, the high-pressure limit and its temperature dependence have been slightly adjusted in the most recent evaluation.
Table 2: Recommended Photolysis Cross-Sections for ClONO₂
| JPL Evaluation | Wavelength Range (nm) | Key Findings and Recommendations |
| JPL 00-3 (2000) | 196 - 432 | Recommendations based on the work of Burkholder et al. (1994). |
| JPL 15-10 (2015) [1] | 196 - 432 | Continues to recommend the temperature-dependent absorption cross-sections from Burkholder et al. (1994). |
| JPL 19-5 (2019) [2] | 196 - 432 | The recommendations from Burkholder et al. (1994) remain the standard. |
Note: The photolysis cross-sections for ClONO₂ have shown remarkable consistency in the JPL evaluations, with the data from Burkholder et al. (1994) remaining the definitive standard.
Experimental Protocols in Atmospheric Modeling
The impact of these kinetic data updates is assessed using sophisticated atmospheric chemistry models. Below are generalized experimental protocols for two widely used models.
Whole Atmosphere Community Climate Model (WACCM)
The Whole Atmosphere Community Climate Model (WACCM) is a comprehensive numerical model that spans the altitude range from the Earth's surface to the thermosphere.[3]
Typical Experimental Setup for Evaluating Kinetic Data:
-
Model Configuration: WACCM is run in a specified dynamics mode, where meteorological fields (e.g., temperature, winds) are constrained by reanalysis data (like NASA's MERRA-2) to isolate the effects of chemical kinetic changes.
-
Chemical Mechanism: The model incorporates a detailed chemical scheme, such as the MOZART-TSMLT mechanism, which includes tropospheric, stratospheric, mesospheric, and lower thermospheric chemistry.[4]
-
Control Simulation: A baseline simulation is performed using a specific version of the JPL kinetic data evaluation (e.g., JPL 15-10).
-
Perturbation Simulation: A second simulation is conducted with the same model configuration, but with the updated kinetic parameters for the reaction(s) of interest (e.g., from JPL 19-5).
-
Analysis: The outputs of the two simulations are compared. Key metrics for ClONO₂ kinetics evaluation include the concentrations of ClONO₂, ClO, NO₂, and ozone, as well as the overall chlorine and nitrogen partitioning and ozone depletion potentials. The model results are also compared against observational data from satellites and aircraft campaigns.
GEOS-Chem
GEOS-Chem is a global 3-D chemical transport model for atmospheric composition driven by assimilated meteorological data from the NASA Goddard Earth Observing System (GEOS).
Typical Experimental Setup for Evaluating Kinetic Data:
-
Model Configuration: GEOS-Chem is typically run in a "full chemistry" simulation, which may include detailed tropospheric and stratospheric chemistry. For stratospheric analyses, a linearized stratospheric chemistry scheme (Linoz) or a more comprehensive unified chemistry extension (UCX) can be used.[5]
-
Kinetic Data Input: The model's chemical mechanism is configured to use rate constants and photolysis parameters from a specific JPL evaluation as the baseline.
-
Sensitivity Simulation: The kinetic data for ClONO₂ reactions are updated to a newer JPL evaluation. The simulation is then repeated with identical emissions, meteorology, and boundary conditions.
-
Comparative Analysis: Differences in the global and regional distributions of key species (ClONO₂, HCl, ClO, O₃, NOₓ) are quantified. The model's performance is evaluated against a suite of observational datasets, including satellite retrievals, aircraft measurements, and ground-based monitoring.
Visualizing the Chemistry and Workflow
To better illustrate the underlying processes, the following diagrams have been generated.
Impact on Atmospheric Models
This guide underscores the importance of continuous evaluation and refinement of kinetic data for accurate atmospheric modeling. As our understanding of atmospheric processes improves through laboratory studies and field measurements, these updates are crucial for the continued reliability of climate and ozone layer projections.
References
Safety Operating Guide
Safe Handling and Disposal of Chlorine Nitrate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of chlorine nitrate (B79036) (ClONO₂), a highly reactive and hazardous compound. Researchers, scientists, and drug development professionals must adhere to strict safety protocols to mitigate risks of explosive reactions and toxic exposure.
Chlorine nitrate is a powerful oxidizing agent that reacts explosively with a wide range of substances, including metals, alcohols, ethers, and most organic materials.[1] Due to its extreme reactivity and hazardous nature, in-lab neutralization or disposal is not recommended . The only safe and compliant method of disposal is through a licensed hazardous waste management company.
Core Safety and Handling Procedures
When handling this compound, all personnel must wear appropriate personal protective equipment (PPE), including but not limited to:
-
Chemical-resistant gloves
-
Safety goggles and a face shield
-
A flame-retardant lab coat
All work with this compound should be conducted in a well-ventilated fume hood with the sash at the lowest practical height. An emergency eyewash station and safety shower must be readily accessible.[2]
Incompatible Materials
Strict segregation of this compound from incompatible materials is critical to prevent violent reactions.[1][3][4] The following table summarizes key incompatibilities.
| Material Category | Specific Examples |
| Metals | Powdered metals, reactive metals |
| Alcohols | Methanol, ethanol, isopropanol |
| Ethers | Diethyl ether, tetrahydrofuran |
| Organic Materials | Solvents, greases, oils, paper, wood |
| Reducing Agents | Hydrides, sulfites |
| Acids | Strong acids |
| Bases | Strong bases |
| Combustible Materials | Clothing, paper, wood |
Spill and Emergency Procedures
In the event of a spill, evacuate the area immediately and prevent any contact with incompatible materials. Do not attempt to clean up a this compound spill without specialized training and equipment. Contact your institution's environmental health and safety (EHS) department or a hazardous materials response team.
For any exposure, seek immediate medical attention.[5] If skin or eye contact occurs, flush with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5]
Proper Disposal Workflow
The disposal of this compound must be managed as a hazardous waste stream. The following workflow outlines the necessary steps for its safe and compliant disposal.
Caption: Workflow for the safe handling and disposal of this compound waste.
Experimental Protocol for Arranging Disposal
As direct treatment of this compound waste is not advised, the "experimental protocol" focuses on the procedural steps for its compliant removal.
1. Waste Collection:
- Collect all this compound waste, including residues and contaminated materials, in a designated and compatible waste container.
- The container must be in good condition, compatible with this compound, and have a tightly sealing lid.
- Clearly label the container with "Hazardous Waste: this compound, Oxidizer, Corrosive" and any other required hazard warnings.
2. Temporary Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area must be cool, dry, and well-ventilated.
- Ensure the container is segregated from all incompatible materials as listed in the table above.
3. Contacting Professional Services:
- Notify your institution's EHS department as soon as the waste is generated.
- Provide them with an accurate description of the waste, including the quantity and any potential contaminants.
- The EHS department will coordinate with a licensed hazardous waste disposal company for pickup.[3][6][7][8]
4. Documentation and Pickup:
- Complete all necessary hazardous waste manifest paperwork provided by the EHS department or the waste disposal company.
- Ensure all information is accurate and complete.
- At the scheduled time, facilitate the transfer of the waste container to the authorized personnel from the hazardous waste company.
By adhering to these procedures, laboratories can ensure the safe management of this compound and maintain compliance with all relevant safety and environmental regulations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. Disposal of Chlorine (Cl₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. tatachemicals.com [tatachemicals.com]
- 6. lesliespool.com [lesliespool.com]
- 7. Disposing of Chlorine: Pool and Cleaning Products - NEDT [nedt.org]
- 8. mlienvironmental.com [mlienvironmental.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorine Nitrate
Essential, Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Chlorine nitrate (B79036) (ClONO₂) is a reactive and potentially hazardous compound requiring stringent safety protocols. This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of chlorine nitrate to ensure the well-being of laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial. The following table summarizes the required personal protective equipment.
| PPE Category | Item | Specifications |
| Respiratory Protection | Full-face respirator with appropriate cartridges | Cartridges should be specifically rated for chlorine and nitrogen oxides. A self-contained breathing apparatus (SCBA) may be necessary for tasks with a high potential for exposure or in emergency situations.[1][2][3] |
| Eye and Face Protection | Chemical safety goggles and a face shield | Must be worn together to provide maximum protection against splashes and vapors.[1][2][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always consult the glove manufacturer's compatibility chart.[2][5] |
| Body Protection | Chemical-resistant apron or lab coat | Should be worn over long-sleeved clothing and pants.[1][2][4] |
| Footwear | Closed-toe shoes | Made of a non-porous material. |
Safe Handling and Operational Plan
Adherence to a strict operational workflow is paramount when working with this compound. The following diagram outlines the key steps for safe handling, from preparation to disposal.
Safe handling workflow for this compound.
Experimental Protocols
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[5]
-
Avoid Incompatibilities: this compound can react explosively with a variety of substances. Avoid contact with metals, metal chlorides, alcohols, ethers, and most organic materials.[6]
-
Containment: Use appropriate containment measures, such as secondary containers, to prevent spills.
-
Temperature Control: Store this compound in a cool, dry, and well-ventilated area, away from heat sources.[5]
Disposal Plan
The disposal of this compound and any contaminated materials must be treated as hazardous waste.
Disposal Procedures:
-
Segregation: Segregate this compound waste from other waste streams to prevent dangerous reactions.[7]
-
Labeling: Clearly label all waste containers with the contents, including "Hazardous Waste" and "this compound."[7]
-
Professional Disposal: Arrange for the collection and disposal of this compound waste by a licensed hazardous waste disposal company.[7][8][9] Do not attempt to neutralize or dispose of this compound through standard laboratory drains.
Emergency Response
In the event of an emergency, immediate and correct action is critical.
| Emergency Situation | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing immediately and flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][5] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5] |
| Spill | Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill using an inert absorbent material. For large spills, or if you are not trained, evacuate the area and contact your institution's emergency response team.[5] |
For any significant exposure or spill, contact your institution's Environmental Health and Safety (EHS) office and emergency services immediately.
By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for any chemicals you are working with.
References
- 1. nyu.edu [nyu.edu]
- 2. airgas.com [airgas.com]
- 3. rlsdhamal.com [rlsdhamal.com]
- 4. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 7. gov.uk [gov.uk]
- 8. epa.gov [epa.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
